molecular formula C3H9O2Si B100820 Methyldimethoxysilane CAS No. 16881-77-9

Methyldimethoxysilane

Cat. No.: B100820
CAS No.: 16881-77-9
M. Wt: 105.19 g/mol
InChI Key: PKTOVQRKCNPVKY-UHFFFAOYSA-N
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Description

Methyldimethoxysilane is a useful research compound. Its molecular formula is C3H9O2Si and its molecular weight is 105.19 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethoxy(methyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKTOVQRKCNPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90893443, DTXSID90864719
Record name Methyldimethoxysilane
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Record name Dimethoxy(methyl)silyl
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Molecular Weight

105.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Silane, dimethoxymethyl-
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CAS No.

16881-77-9
Record name Silane, dimethoxymethyl-
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Record name Silane, dimethoxymethyl-
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Record name Methyldimethoxysilane
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Record name Dimethoxymethylsilane
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Foundational & Exploratory

Methyldimethoxysilane: A Technical Guide to Synthesis, Characterization, and Application in Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyldimethoxysilane (MDMS) is a versatile organosilicon compound with significant applications as a chemical intermediate and a precursor for advanced materials.[1] Its unique structure, featuring both hydrolyzable methoxy (B1213986) groups and a reactive silicon-hydride (Si-H) bond, makes it a valuable building block in organosilane chemistry. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and explores its role in the development of novel materials such as functionalized polymers and surface-modified inorganic fillers.[2] This document is intended for researchers, scientists, and professionals in materials science and chemical development.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through redistribution/exchange reactions or direct synthesis methodologies. A common and efficient method involves the reaction of methyltrimethoxysilane (B3422404) with methyldichlorosilane (B44661).[3][4] This process allows for continuous production and high purity of the final product. Another approach is the direct reaction of metallic silicon with methanol (B129727) in the presence of a copper catalyst.[5][6]

Synthesis via Redistribution Reaction

This method relies on the exchange of chloro and methoxy groups between methyldichlorosilane and methyltrimethoxysilane. The reaction can be performed continuously in a packed column reactor.[4]

Experimental Protocol: Continuous Synthesis of this compound [3][4]

  • Reactor Setup: A vertical glass column reactor (e.g., 25:1 tower diameter ratio) packed with glass beads (e.g., 4mm particle size) is assembled. The column is equipped with a constant temperature device to maintain the reaction temperature. A condenser is fitted at the top of the reactor, with its temperature controlled between -10 °C and 10 °C.

  • Reagent Feed: Methyltrimethoxysilane and methyldichlorosilane are fed into the reactor. The molar ratio and feed rate can be optimized, with typical ranges being 1-10:2-8 for the reagents at a feed rate of 1-50 ml/min.

  • Reaction Conditions: The reactor temperature is maintained between 45-55 °C to facilitate the reaction, which produces this compound and methoxychlorosilane byproducts.

  • Product Separation and Collection: The reaction mixture is continuously separated based on the boiling points of the components. The lower-boiling-point this compound is collected as the main product.

  • Byproduct Recycling: High-boiling-point substances are separated and can be treated with methanol before being returned to the reactor, improving the overall utilization rate of the starting materials. Low-boiling-point substances are also recycled back into the reactor.

Characterization of this compound

Thorough characterization is essential to confirm the purity and structural integrity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Physical and Chemical Properties

This compound is a colorless, clear liquid with a distinct set of physical properties critical for its handling and application.[7][8]

PropertyValueSource
Molecular Formula C₃H₁₀O₂Si[9]
Molecular Weight 106.20 g/mol [9]
Boiling Point 61 °C[8]
Density 0.861 g/mL at 25 °C[8]
Refractive Index 1.360 @ 20 °C[8]
Flash Point -17 °C[8]
CAS Number 16881-77-9[9]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation and purity assessment.

TechniqueObserved CharacteristicsSource
¹H NMR Provides information on the proton environments.[10]
FT-IR Shows characteristic vibrations for Si-H, Si-O-C, and C-H bonds.[9]
GC-MS Confirms molecular weight and fragmentation pattern. The base ion peak is often observed at m/z 121 for related trimethoxysilane (B1233946) compounds.[11][12][13]
Experimental Protocols for Characterization

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Analysis: Integrate the peaks and analyze the chemical shifts to confirm the presence of methyl, methoxy, and silicon-hydride protons.

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for Si-H (around 2150 cm⁻¹), Si-O-C (around 1090 cm⁻¹), and C-H stretching and bending vibrations.[14]

Protocol: GC-MS Analysis [11][15]

  • Sample Preparation: Dilute a small volume of the this compound sample in a volatile organic solvent like heptane (B126788) or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., silicone oil OV-1). Use a temperature program to separate the components, for instance, starting at 40°C and ramping to 220°C.

  • MS Detection: Analyze the eluting components using a mass spectrometer operating in electron ionization (EI) mode.

  • Analysis: Compare the retention time with a standard and analyze the mass spectrum to confirm the molecular ion peak and characteristic fragmentation pattern.

Applications in Novel Materials

This compound is a key intermediate in the synthesis of more complex organosilanes and serves as a building block for polysiloxane polymers.[1][16] Its applications often leverage the reactivity of the Si-H bond for hydrosilylation reactions or the hydrolysis and condensation of the methoxy groups for sol-gel processes and surface modification.[2][17]

Surface Modification

MDMS is used to modify the surfaces of inorganic materials like silica (B1680970) and other fillers. This treatment can render the surfaces hydrophobic, improving their compatibility and dispersion within organic polymer matrices, which enhances the mechanical properties of the final composite material.[2]

Precursor for Polysiloxanes

Through hydrolysis and condensation, this compound can be used to synthesize polysiloxane resins. These silicone-based materials are known for their thermal stability, flexibility, and biocompatibility, finding use in coatings, sealants, and medical devices.[7][18][19]

Hydrosilylation Reactions

The Si-H bond in this compound readily participates in hydrosilylation, which is the addition of the Si-H bond across an unsaturated bond (e.g., an alkene or alkyne). This reaction, typically catalyzed by platinum complexes like Karstedt's catalyst, is fundamental for creating silicon-carbon bonds and synthesizing a wide range of functionalized organosilanes.[20][21][22]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene [20][23]

  • System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Charging: Under a positive flow of inert gas, add the alkene (e.g., 1-octene, 1.0 eq) and an anhydrous solvent (e.g., toluene) to the flask via syringe.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm Pt loading) to the stirred reaction mixture.

  • Silane (B1218182) Addition: Slowly add this compound (1.1 - 1.2 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by GC or ¹H NMR, observing the disappearance of the alkene's vinyl protons.

  • Work-up: Upon completion, the reaction can be quenched carefully with a suitable reagent. The mixture is then typically washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final product is purified by vacuum distillation.

Visualized Workflows and Relationships

Diagrams created using Graphviz DOT language help to visualize the experimental and logical flows in the synthesis and application of this compound.

G Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Analysis & Characterization precursors Precursors (Methyltrimethoxysilane, Methyldichlorosilane) reactor Continuous Flow Reactor (45-55 °C) precursors->reactor Feed separation Distillation/ Separation reactor->separation Reaction Mixture product Crude MDMS separation->product purification Purification product->purification pure_product Pure MDMS purification->pure_product nmr NMR Spectroscopy pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir gcms GC-MS Analysis pure_product->gcms

Caption: Workflow for MDMS synthesis and characterization.

G Logical Relationships of MDMS in Materials Science mdms This compound (MDMS) Reactive Si-H Bond Hydrolyzable Methoxy Groups hydrosilylation Hydrosilylation mdms:f0->hydrosilylation solgel Hydrolysis & Condensation mdms:f1->solgel functional_silanes Functionalized Organosilanes hydrosilylation->functional_silanes polysiloxanes Polysiloxane Networks solgel->polysiloxanes surface_mod Surface Modification solgel->surface_mod adhesives Adhesives & Sealants functional_silanes->adhesives coatings Protective Coatings polysiloxanes->coatings biomaterials Biomaterials polysiloxanes->biomaterials composites High-Performance Composites surface_mod->composites

Caption: MDMS properties and their links to applications.

References

The Core of Silane Chemistry: An In-depth Technical Guide to Methyldimethoxysilane Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldimethoxysilane (MDMS) is a versatile organosilicon compound that plays a crucial role in the development of advanced materials, including applications within the pharmaceutical and drug delivery sectors. The ability to control its hydrolysis and condensation reactions is paramount to tailoring the properties of the resulting polysiloxane networks. This technical guide provides a comprehensive overview of the fundamental mechanisms governing these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Fundamental Mechanisms: A Two-Step Transformation

The conversion of this compound into a polysiloxane network is a two-stage process involving hydrolysis followed by condensation. These reactions are sensitive to a variety of factors, including pH, catalyst, water-to-silane ratio, and solvent.[1]

Hydrolysis: The Initial Reaction with Water

Hydrolysis is the initial and often rate-determining step where the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH).[1] This reaction can proceed in a stepwise manner, forming partially and fully hydrolyzed species.

R-Si(OCH₃)₂ + H₂O ⇌ R-Si(OCH₃)(OH) + CH₃OH R-Si(OCH₃)(OH) + H₂O ⇌ R-Si(OH)₂ + CH₃OH (where R = CH₃)

The mechanism of hydrolysis is highly dependent on the pH of the reaction medium.

  • Acidic Conditions: Under acidic conditions, a methoxy group is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water.[1] This mechanism is generally considered to be an Sₙ2-type reaction.[2] The hydrolysis rate is significantly enhanced at low pH values.[3]

  • Basic Conditions: In alkaline environments, a hydroxyl anion directly attacks the silicon atom, leading to a pentacoordinate intermediate.[1] This is also an Sₙ2-type mechanism. The rate of hydrolysis also increases in basic conditions.[3]

  • Neutral Conditions: At a neutral pH of around 7, the hydrolysis rate is at its minimum.[3]

Condensation: Building the Siloxane Backbone

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct.[1]

2 R-Si(OCH₃)(OH) ⇌ (CH₃O)(CH₃)Si-O-Si(CH₃)(OCH₃) + H₂O R-Si(OCH₃)(OH) + R-Si(OH)₂ ⇌ (CH₃O)(CH₃)Si-O-Si(CH₃)(OH) + H₂O 2 R-Si(OH)₂ ⇌ (HO)(CH₃)Si-O-Si(CH₃)(OH) + H₂O R-Si(OCH₃)(OH) + R-Si(OCH₃)₂ ⇌ (CH₃O)(CH₃)Si-O-Si(CH₃)(OCH₃) + CH₃OH

Similar to hydrolysis, the condensation mechanism is pH-dependent.

  • Acidic Conditions: In acidic media, a silanol group is protonated, making the silicon atom more susceptible to nucleophilic attack by another neutral silanol. The condensation rate is slower at low pH values.[3]

  • Basic Conditions: Under basic conditions, a silanol group is deprotonated to form a silanolate anion. This highly nucleophilic species then attacks a neutral silanol. The condensation reaction is significantly promoted at high pH.[3]

The interplay between hydrolysis and condensation rates at different pH values is a critical factor in controlling the final structure of the polysiloxane network.

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrolysis and condensation of alkoxysilanes. While specific data for methyldimethysilane is limited in the public domain, the provided data for analogous compounds like methyltriethoxysilane (MTES) and tetraethoxysilane (TEOS) offer valuable insights into the expected behavior.

Silane (B1218182)ConditionRate ConstantActivation Energy (kJ mol⁻¹)Reference
Methyltriethoxysilane (MTES)pH 3.134-57.61[1]
Methyltriethoxysilane (MTES)pH 3.83-97.84[1]
Tetraethoxysilane (TEOS)pH 3.134-31.52[1]
Tetraethoxysilane (TEOS)Acidified water (HCl), Ultrasonic Power4.5 - 65 x 10⁻² M⁻¹ min⁻¹-[1]
Tetraethoxysilane (TEOS)Alkaline medium (Stöber method)1.4 - 8 x 10⁴ s⁻¹ (Hydrolysis)-[1]
Tetraethoxysilane (TEOS)Alkaline medium (Stöber method)3.2 - 32 x 10³ s⁻¹ (Condensation)-[1]

Table 1: Kinetic Data for Hydrolysis and Condensation of Alkoxysilanes.

ParameterEffect on Hydrolysis RateEffect on Condensation RateReference
pH Minimum at pH ~7, increases in acidic and basic conditions.Minimum around pH 4 for trisilanols, slower in acidic conditions, faster in basic conditions.[2][3][4]
Catalyst Acid and base catalysts increase the rate.Acid and base catalysts increase the rate.[1]
Water/Silane Ratio (r) Increasing water content generally improves the hydrolysis rate up to a certain limit.Influences whether water or alcohol condensation is favored.[1]
Solvent The presence of a co-solvent like ethanol (B145695) can delay the hydrolysis reaction.-[5]
Temperature Higher temperatures promote hydrolysis.Higher temperatures promote condensation.[6][7]
Steric Hindrance Increased steric bulk on the silicon atom can decrease the reaction rate.Steric effects are more significant in the condensation reaction.[1]

Table 2: Influence of Various Parameters on Reaction Rates.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for studying the hydrolysis and condensation of this compound.

In-situ Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the rate of disappearance of methoxy groups and the formation of silanol and siloxane species.

Materials:

  • This compound (MDMS)

  • Deuterated water (D₂O) or a mixture of H₂O/D₂O

  • Appropriate buffer solutions for pH control (e.g., acetate (B1210297) buffer for acidic conditions, phosphate (B84403) buffer for neutral, borate (B1201080) buffer for basic)

  • NMR tubes

  • NMR spectrometer (e.g., 300 or 400 MHz)[1]

Procedure:

  • Prepare a stock solution of MDMS in a suitable deuterated solvent if necessary.

  • In an NMR tube, mix the MDMS solution with the D₂O or H₂O/D₂O and the buffer solution to achieve the desired pH and water-to-silane ratio.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • For ¹H NMR, monitor the disappearance of the methoxy proton signal and the appearance of the methanol proton signal.

  • For ²⁹Si NMR, monitor the chemical shifts to identify the starting material, partially and fully hydrolyzed species, and various condensed products (dimers, trimers, etc.).[11][12] The use of techniques like INEPT can enhance the signal of less abundant species.[13]

  • Integrate the relevant peaks in the spectra to determine the concentration of each species over time.

  • Use this data to calculate the reaction rate constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another effective technique for tracking the progress of hydrolysis and condensation by observing changes in the vibrational bands of relevant chemical bonds.[5]

Objective: To monitor the formation of Si-OH and Si-O-Si bonds and the consumption of Si-OCH₃ bonds.

Materials:

  • This compound (MDMS)

  • Water

  • Solvent (e.g., ethanol)

  • FTIR spectrometer with an appropriate sample cell (e.g., attenuated total reflectance - ATR)

Procedure:

  • Prepare a reaction mixture of MDMS, water, and solvent in the desired ratio.

  • Acquire an initial FTIR spectrum of the mixture.

  • Monitor the reaction over time by acquiring spectra at regular intervals.

  • Analyze the spectra for the following changes:

    • Decrease in the intensity of the Si-O-C stretching band.

    • Appearance and change in the intensity of the broad Si-OH stretching band.

    • Appearance and growth of the Si-O-Si stretching band, which indicates the formation of the polysiloxane network.[6]

  • The kinetics can be studied by plotting the absorbance of these characteristic bands as a function of time.

Visualizing the Process: Diagrams and Workflows

Visual representations are invaluable for understanding complex chemical processes. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis MDMS_acid R-Si(OCH₃)₂ Protonated R-Si(OCH₃)(O⁺HCH₃) MDMS_acid->Protonated + H⁺ Transition_State_acid [H₂O---Si---O⁺HCH₃]‡ Protonated->Transition_State_acid Water_acid H₂O Water_acid->Transition_State_acid Hydrolyzed_acid R-Si(OCH₃)(OH) Transition_State_acid->Hydrolyzed_acid Methanol_acid CH₃OH Transition_State_acid->Methanol_acid H_plus H⁺ Transition_State_acid->H_plus MDMS_base R-Si(OCH₃)₂ Transition_State_base [HO---Si(OCH₃)₂---R]⁻ MDMS_base->Transition_State_base OH_minus OH⁻ OH_minus->Transition_State_base Hydrolyzed_base R-Si(OCH₃)(OH) Transition_State_base->Hydrolyzed_base Methanolate CH₃O⁻ Transition_State_base->Methanolate Condensation_Mechanism cluster_acid_cond Acid-Catalyzed Condensation cluster_base_cond Base-Catalyzed Condensation Silanol1_acid R-Si(OCH₃)(OH) Protonated_Silanol R-Si(OCH₃)(O⁺H₂) Silanol1_acid->Protonated_Silanol + H⁺ Transition_State_acid_cond [Silanol---Si---O⁺H₂]‡ Protonated_Silanol->Transition_State_acid_cond Silanol2_acid R-Si(OCH₃)(OH) Silanol2_acid->Transition_State_acid_cond Siloxane_acid Si-O-Si Transition_State_acid_cond->Siloxane_acid Water_acid_cond H₂O Transition_State_acid_cond->Water_acid_cond H_plus_cond H⁺ Transition_State_acid_cond->H_plus_cond Silanol1_base R-Si(OCH₃)(OH) Silanolate R-Si(OCH₃)(O⁻) Silanol1_base->Silanolate + OH⁻ OH_minus_cond OH⁻ Transition_State_base_cond [Silanolate---Si---OH]⁻ Silanolate->Transition_State_base_cond Silanol2_base R-Si(OCH₃)(OH) Silanol2_base->Transition_State_base_cond Siloxane_base Si-O-Si Transition_State_base_cond->Siloxane_base OH_minus_out OH⁻ Transition_State_base_cond->OH_minus_out Experimental_Workflow cluster_prep Sample Preparation cluster_analysis In-situ Analysis cluster_processing Data Processing & Kinetics MDMS This compound Mix Mix Reagents in NMR tube / FTIR cell MDMS->Mix Reagents Water (H₂O/D₂O) Buffer (pH control) Solvent Reagents->Mix NMR NMR Spectrometer Mix->NMR FTIR FTIR Spectrometer Mix->FTIR Data_Acquisition Acquire Spectra over Time NMR->Data_Acquisition FTIR->Data_Acquisition Spectral_Analysis Spectral Analysis (Peak Integration) Data_Acquisition->Spectral_Analysis Concentration_Profile Concentration vs. Time Spectral_Analysis->Concentration_Profile Kinetic_Modeling Kinetic Modeling (Rate Constants) Concentration_Profile->Kinetic_Modeling

References

Spectroscopic Analysis of Methyldimethoxysilane: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyldimethoxysilane (MDMS, CAS No. 16881-77-9) is an organosilicon compound with the chemical formula CH₃SiH(OCH₃)₂. As a member of the alkoxysilane family, it serves as a precursor in the synthesis of silicone polymers, a cross-linking agent in sealants, and a component in sol-gel processes. The precise structural characterization of MDMS is critical for understanding its reactivity and ensuring the quality of materials derived from it. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Spectroscopic Data Summary

The structural features of this compound—specifically the silicon-hydrogen (Si-H) bond, the silicon-methyl (Si-CH₃) group, and the two methoxy (B1213986) (-OCH₃) groups—give rise to characteristic signals in various spectroscopic analyses.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity of atoms in a molecule. For MDMS, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Table 1: ¹H NMR Data for this compound [1]

Signal AssignmentChemical Shift (δ, ppm)Multiplicity
H -Si-CH₃~4.53Quartet
Si-O-CH~3.56Singlet
Si-CH~0.19Doublet

Data recorded in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[1][2]

Table 2: ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Si-O-C H₃~50
Si-C H₃~ -8

Table 3: ²⁹Si NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
CH₃-Si H-(OCH₃)₂~ -35 to -40

Note: The specific experimental ²⁹Si chemical shift for neat or dissolved this compound was not found in the search results. This value is an estimate based on data for related methylmethoxysilanes.[3][6] The chemical shift of silicon is highly sensitive to its bonding environment.[7][8]

1.2 Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.

Table 4: Key IR and Raman Peaks for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentTechnique
~2960C-H Asymmetric Stretch (in CH₃)IR, Raman
~2840C-H Symmetric Stretch (in OCH₃)IR, Raman
~2150Si-H StretchIR, Raman
~1460C-H Asymmetric Bend (in CH₃)IR
~1260Si-CH₃ Symmetric BendIR
~1190Si-O-C StretchIR
~1080Si-O-C Asymmetric StretchIR
~840Si-C Stretch / CH₃ RockIR, Raman
~620Si-(OCH₃)₂ Group VibrationRaman

Note: Peak positions are approximate and can vary based on the sample state (liquid, gas, solution). Data is compiled from analyses of methoxy- and methylmethoxysilanes.[9][10][11]

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity and structure.[12][13]

Table 5: Mass Spectrometry Fragmentation Data for this compound [1]

m/z (mass-to-charge)Proposed Fragment IonFormulaNotes
106[CH₃SiH(OCH₃)₂]⁺C₃H₁₀O₂Si⁺Molecular Ion (M⁺)
105[CH₃Si(OCH₃)₂]⁺C₃H₉O₂Si⁺Loss of H radical from Si
91[SiH(OCH₃)₂]⁺C₂H₇O₂Si⁺Loss of CH₃ radical
75[CH₃SiH(OH)]⁺CH₅OSi⁺Loss of OCH₃ radical, followed by rearrangement
61[SiH(OCH₃)]⁺CH₄OSi⁺Loss of CH₃ and OCH₃ radicals
59[Si(OH)₃]⁺ or [COOCH₃]⁺H₃O₃Si⁺ or C₂H₃O₂⁺Complex rearrangement and fragmentation

Fragmentation data is based on Electron Ionization (EI) mass spectrometry.[1][14][15]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality spectroscopic data.

2.1 NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with broadband probes suitable for ¹H, ¹³C, and ²⁹Si nuclei.

  • Sample Preparation :

    • Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm for ¹H, ¹³C, and ²⁹Si).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ²⁹Si NMR : This nucleus has low sensitivity and a negative gyromagnetic ratio.[8] Use a pulse sequence like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT to enhance the signal. Proton decoupling is standard. A longer relaxation delay (10-30 seconds) is often necessary.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Integrate the signals in the ¹H spectrum to determine proton ratios.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A benchtop FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, liquid cell).

  • Sample Preparation :

    • ATR (Attenuated Total Reflectance) : Place a single drop of liquid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Liquid Cell : Inject the liquid sample into a demountable cell with salt plates (e.g., KBr or NaCl) separated by a thin spacer (e.g., 0.1 mm).

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal or liquid cell.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

2.3 Raman Spectroscopy

  • Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm), a sample holder, and a sensitive detector (e.g., CCD).[16][17]

  • Sample Preparation : Place the liquid this compound sample in a glass vial or NMR tube.

  • Data Acquisition :

    • Focus the laser onto the liquid sample.

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

    • Adjust laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample heating or degradation.

  • Data Processing : Perform baseline correction and cosmic ray removal as needed. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

2.4 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector) with an electron ionization (EI) source.

  • Sample Preparation : Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100-1000 ppm.

  • Data Acquisition :

    • Inject 1 µL of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., DB-1 or DB-5) to separate the analyte from any impurities. Program the oven temperature to ensure elution of the compound.

    • The mass spectrometer scans a mass range (e.g., m/z 35-200) continuously as compounds elute from the GC column. The EI source energy is typically set to 70 eV.

  • Data Processing : The resulting total ion chromatogram (TIC) shows peaks for each separated compound. The mass spectrum corresponding to the this compound peak can be extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

3.1 Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

G cluster_start cluster_prep cluster_analysis Spectroscopic Analysis cluster_data cluster_end Sample MDMS Sample Prep Sample Preparation (Dilution, Dissolution) Sample->Prep NMR NMR (¹H, ¹³C, ²⁹Si) Prep->NMR IR FTIR Prep->IR Raman Raman Prep->Raman MS GC-MS Prep->MS Data Data Processing & Interpretation (Peak Assignment, Fragmentation Analysis) NMR->Data IR->Data Raman->Data MS->Data Elucidation Structural Elucidation Data->Elucidation

A general workflow for the spectroscopic analysis of this compound (MDMS).

3.2 Logical Relationships in Structural Elucidation

This diagram shows how data from different spectroscopic techniques logically combine to confirm the specific structural features of this compound.

G cluster_features Structural Features cluster_evidence Spectroscopic Evidence Structure This compound Structure Confirmed SiH Si-H Bond SiH->Structure SiCH3 Si-CH₃ Group SiCH3->Structure OCH3 Si-(OCH₃)₂ Groups OCH3->Structure MW Molecular Weight (106.2 g/mol) MW->Structure HNMR_SiH ¹H NMR: ~4.53 ppm (quartet) HNMR_SiH->SiH IR_SiH IR/Raman: ~2150 cm⁻¹ IR_SiH->SiH HNMR_SiCH3 ¹H NMR: ~0.19 ppm (doublet) HNMR_SiCH3->SiCH3 IR_SiCH3 IR: ~1260 cm⁻¹ IR_SiCH3->SiCH3 HNMR_OCH3 ¹H NMR: ~3.56 ppm (singlet, 6H) HNMR_OCH3->OCH3 IR_OCH3 IR: ~1190 cm⁻¹ IR_OCH3->OCH3 MS_MW MS: M⁺ peak at m/z 106 MS_MW->MW MS_Frag MS: Loss of CH₃ (m/z 91) Loss of OCH₃ (m/z 75) MS_Frag->SiCH3 MS_Frag->OCH3

Logical connections between spectroscopic data and structural features of MDMS.

References

Computational Modeling of Methyldimethoxysilane Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of reaction pathways for Methyldimethoxysilane (MDMS). While direct computational studies on MDMS are limited in publicly available literature, this document synthesizes findings from closely related organosilanes to predict and analyze its primary reaction mechanisms, namely hydrolysis and pyrolysis. The methodologies, data, and reaction pathways presented are extrapolated from computational and experimental studies on analogous compounds such as methyltrimethoxysilane, dimethyldiethoxysilane, and other methylsilanes.

Introduction to this compound and Its Reactivity

This compound ((CH₃)HSi(OCH₃)₂) is a member of the organosilane family, characterized by the presence of both a reactive Si-H bond and hydrolyzable methoxy (B1213986) groups. These structural features make it susceptible to two primary reaction pathways: hydrolysis and condensation, and thermal decomposition (pyrolysis). Understanding these pathways at a molecular level is crucial for applications ranging from materials science to drug delivery, where precise control over reaction kinetics and products is paramount.

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms of organosilanes. These methods provide detailed insights into transition states, reaction intermediates, and the energetics of various pathways, complementing experimental investigations.

Core Reaction Pathways

Hydrolysis and Condensation

The hydrolysis of this compound is the initial step in the formation of polysiloxane networks. This process involves the substitution of methoxy groups with hydroxyl groups, followed by condensation reactions that form siloxane (Si-O-Si) bonds. The reaction is typically catalyzed by an acid or a base.

Key steps in the hydrolysis and condensation pathway include:

  • Step 1: First Hydrolysis: One methoxy group is replaced by a hydroxyl group.

  • Step 2: Second Hydrolysis: The remaining methoxy group is hydrolyzed.

  • Step 3: Condensation: Silanol groups react with each other or with remaining methoxy groups to form siloxane bridges and release water or methanol (B129727).

These reactions can proceed via different mechanisms, with the SN2-Si (bimolecular nucleophilic substitution at silicon) being a commonly proposed pathway.[1] Computational studies on similar alkoxysilanes have utilized DFT to model these steps and determine their energy barriers.[2]

Pyrolysis (Thermal Decomposition)

In the absence of water, at elevated temperatures, this compound undergoes pyrolysis. The decomposition pathways are complex and can involve various unimolecular and bimolecular reactions. Based on studies of related methylsilanes, the following are plausible primary decomposition channels:

  • Si-C Bond Fission: Homolytic cleavage of the Si-CH₃ bond to form silyl (B83357) and methyl radicals.

  • Si-H Bond Fission: Cleavage of the Si-H bond.

  • Methanol Elimination: A concerted reaction involving the elimination of a methanol molecule.

  • Methane (B114726) Elimination: Rearrangement and elimination of a methane molecule.

Computational studies on compounds like methyltrichlorosilane (B1216827) have shown that decomposition can proceed through the formation of silylenes (e.g., :Si(OCH₃)₂) and other reactive intermediates.[3][4]

Quantitative Data from Analogous Systems

The following tables summarize quantitative data obtained from computational and experimental studies on compounds structurally similar to this compound. This data provides an estimate of the energetic landscape for MDMS reactions.

Table 1: Activation Energies for Hydrolysis of Alkoxysilanes

CompoundReaction StepCatalyst/ConditionsActivation Energy (kJ/mol)Computational/Experimental
Methyltriethoxysilane (MTES)HydrolysispH 3.1357.61Experimental
Methyltriethoxysilane (MTES)HydrolysispH 3.8397.84Experimental
Tetraethoxysilane (TEOS)HydrolysispH 3.1331.52Experimental
γ-GlycidoxypropyltrimethoxysilaneEpoxy Ring OpeningpH 5.4, Aqueous68.4Experimental
AminopropyltrimethoxysilaneFirst Hydrolysis-34.4Experimental

Data sourced from references[1][5].

Table 2: Reaction Rate Constants for Hydrolysis of Alkoxysilanes

CompoundReaction StepConditionsRate Constant
γ-GlycidoxypropyltrimethoxysilaneFirst Hydrolysis26°C, pH 5.40.026 min⁻¹
Phenyltrimethoxysilane (PTMS)HydrolysisTHF, K₂CO₃2.87 x 10⁻⁸ M⁻²·³ s⁻¹
Propyltrimethoxysilane (PrTMS)HydrolysisTHF, K₂CO₃1.26 x 10⁻⁸ M⁻²·¹ s⁻¹

Data sourced from references[1][5].

Table 3: Calculated Thermodynamic Data for Silane (B1218182) Reactions

ReactionΔH (kcal/mol)ΔG (kcal/mol)Computational Method
R₃SiCl + H₂O → R₃SiOH + HClVaries with R groupVaries with R groupDFT (B3LYP)
2 R₃SiOH → (R₃Si)₂O + H₂OVaries with R groupVaries with R groupDFT (B3LYP)

Qualitative data from computational benchmarks on chlorosilanes and silanols, indicating the feasibility of such calculations.[6]

Experimental and Computational Protocols

Experimental Methodologies for Studying Silane Reactions
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the changes in vibrational modes associated with Si-O-C, Si-OH, and Si-O-Si bonds during hydrolysis and condensation, providing kinetic information.[9]

  • Shock Tube Studies: For gas-phase pyrolysis, shock tubes coupled with techniques like laser absorption or mass spectrometry are used to study decomposition mechanisms at high temperatures and controlled pressures.[10][11]

  • Mass Spectrometry: Time-of-flight mass spectrometry combined with a pyrolysis microreactor can identify the initial decomposition products and help elucidate complex reaction pathways.[12][13]

Computational Modeling Protocols
  • Density Functional Theory (DFT): DFT is the most common computational method for studying organosilane reaction mechanisms. Functionals such as B3LYP and PBE, combined with triple-zeta basis sets like 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost for geometry optimizations and energy calculations.[6][14][15]

  • Transition State Theory (TST): TST is used in conjunction with DFT to calculate reaction rate constants from the computed activation energies.[16]

  • Molecular Dynamics (MD) Simulations: Atomistic MD simulations can be used to study the initial stages of hydrolysis in solution, providing insights into the role of the solvent and the local environment around the silane molecule.[2]

  • High-Accuracy Ab Initio Methods: For benchmarking and obtaining highly accurate energetic data, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed, though they are more computationally expensive.[17]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Hydrolysis and Condensation Pathway

Hydrolysis_Condensation MDMS This compound (CH₃)HSi(OCH₃)₂ Hydrolyzed1 Methylhydroxymethoxysilane (CH₃)HSi(OCH₃)(OH) MDMS->Hydrolyzed1 + H₂O - CH₃OH Hydrolyzed2 Methyldihydroxysilane (CH₃)HSi(OH)₂ Hydrolyzed1->Hydrolyzed2 + H₂O - CH₃OH Dimer Dimer (CH₃)HSi(OH)-O-Si(OH)H(CH₃) Hydrolyzed1->Dimer + (CH₃)HSi(OH)₂ - CH₃OH Hydrolyzed2->Dimer + (CH₃)HSi(OH)₂ - H₂O Polymer Polysiloxane Network Dimer->Polymer + Condensation

Caption: Proposed hydrolysis and condensation pathway of this compound.

Postulated Pyrolysis Pathways

Pyrolysis_Pathways MDMS This compound (CH₃)HSi(OCH₃)₂ P1 Silyl Radical + Methyl Radical •SiH(OCH₃)₂ + •CH₃ MDMS->P1 Si-C Fission P2 Silylene + Methane :Si(OCH₃)₂ + CH₄ MDMS->P2 Methane Elimination P3 Methylsilyl Radical + Methoxy Radical (CH₃)HSi•(OCH₃) + •OCH₃ MDMS->P3 Si-O Fission P4 Further Decomposition Products P1->P4 P2->P4 P3->P4

Caption: Potential initial steps in the thermal decomposition of this compound.

Conclusion

The computational modeling of this compound reaction pathways relies heavily on the extrapolation of data from analogous organosilanes. DFT calculations, benchmarked against experimental data where possible, provide a robust framework for understanding the intricate mechanisms of hydrolysis, condensation, and pyrolysis. This guide has outlined the core reaction pathways, summarized relevant quantitative data, and detailed the prevailing experimental and computational protocols. The provided visualizations offer a clear overview of the expected chemical transformations. For researchers and professionals in drug development and materials science, these computational approaches are invaluable for predicting reactivity, designing novel materials, and controlling the stability and degradation of silane-based compounds. Future dedicated computational and experimental studies on this compound are needed to refine the models and quantitative data presented herein.

References

Unveiling the Properties of Methyldimethoxysilane-Derived Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and mechanical properties of polymers derived from methyldimethoxysilane. This compound is a versatile precursor in the synthesis of polysiloxanes, offering a unique balance of properties due to the presence of both methyl and dimethoxy functional groups on the silicon atom. The resulting polymers find applications in various fields, including as coatings, elastomers, and matrices for controlled-release systems. This document details the synthesis, characterization, and performance of these materials, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key processes.

Synthesis of this compound-Derived Polymers

The primary method for synthesizing polymers from this compound is through hydrolysis and polycondensation. This sol-gel process involves the reaction of the methoxy (B1213986) groups with water to form silanol (B1196071) intermediates, which then condense to form a siloxane (Si-O-Si) backbone. The reaction can be catalyzed by either an acid or a base. The overall degree of crosslinking and the final polymer properties are influenced by factors such as the water-to-silane ratio, catalyst type and concentration, temperature, and the presence of any co-monomers.

Experimental Protocol: Hydrolysis and Polycondensation of this compound

A typical synthesis protocol involves the following steps:

  • Mixing: this compound is mixed with a solvent, such as ethanol (B145695) or isopropanol, to ensure homogeneity.

  • Hydrolysis: A controlled amount of water, often mixed with the same solvent and a catalyst (e.g., hydrochloric acid or ammonium (B1175870) hydroxide), is added dropwise to the silane (B1218182) solution under vigorous stirring. The molar ratio of water to this compound is a critical parameter that influences the extent of hydrolysis and the final polymer structure.

  • Condensation and Curing: The mixture is then allowed to react, typically at room temperature or with gentle heating. This stage involves the condensation of silanol groups to form the polysiloxane network. The curing process can take from several hours to days, depending on the specific conditions.

  • Drying: The resulting gel or polymer is dried to remove residual solvent and byproducts (methanol). The drying process can be carried out at ambient or elevated temperatures and may involve a vacuum to ensure complete removal of volatiles.

G cluster_synthesis Polymer Synthesis Workflow Monomer This compound Mixing Mixing Monomer->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Catalyst (Acid or Base) Hydrolysis Hydrolysis Catalyst->Hydrolysis Water Water Water->Hydrolysis Mixing->Hydrolysis Condensation Condensation & Curing Hydrolysis->Condensation Drying Drying Condensation->Drying Polymer Polysiloxane Network Drying->Polymer

Figure 1: General workflow for the synthesis of polysiloxanes from this compound.

Thermal Properties

The thermal stability of polymers derived from this compound is a key characteristic, making them suitable for applications requiring resistance to high temperatures. Thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. For polysiloxanes, TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures. The decomposition of polysiloxanes in an inert atmosphere typically occurs at temperatures above 350°C.[1] The thermal stability can be influenced by the degree of crosslinking; more branched and crosslinked structures generally exhibit higher thermal stability.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • Heating Program: The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key decomposition temperatures.

Table 1: Representative Thermal Decomposition Data for Polysiloxanes

Polymer SystemOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Residual Mass at 700°C (%) (Inert Atmosphere)
Polydimethylsiloxane (PDMS)~350 - 400~450 - 550~20 - 40
Branched PolysiloxanesHigher than linear counterpartsHigher than linear counterpartsHigher than linear counterparts
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Polysiloxanes derived from this compound are typically amorphous and exhibit a glass transition. The Tg is an important parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of these polymers is generally well below room temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program involves heating from a low temperature (e.g., -100°C) to above the expected transitions at a controlled rate (e.g., 10°C/min), followed by cooling at the same rate, and a final heating scan.[1]

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve from the second heating scan.

Table 2: Representative Glass Transition Temperatures for Polysiloxanes

Polymer SystemGlass Transition Temperature (Tg) (°C)
Polydimethylsiloxane (PDMS)~ -125
Polysiloxanes with bulkier side groupsGenerally higher than PDMS

Note: The specific Tg for polythis compound will be influenced by its molecular weight and crosslink density.

Mechanical Properties

The mechanical properties of this compound-derived polymers can be tailored from soft elastomers to more rigid materials by controlling the degree of crosslinking. Key mechanical properties include Young's modulus, tensile strength, and elongation at break.

The presence of the methyl group on the silicon atom in this compound contributes to the flexibility of the resulting polymer chain. The difunctional nature of the methoxy groups allows for the formation of linear chains, while also enabling crosslinking to create a three-dimensional network.

Experimental Protocol: Tensile Testing

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the cured polymer according to standard methods (e.g., ASTM D412).

  • Testing Machine: A universal testing machine equipped with a suitable load cell is used.

  • Test Procedure: The specimen is clamped in the grips of the testing machine and pulled at a constant crosshead speed until it fractures.

  • Data Acquisition: The load and displacement are recorded throughout the test.

  • Data Analysis: The stress-strain curve is plotted, from which the Young's modulus (slope of the initial linear portion), tensile strength (maximum stress), and elongation at break are determined.

Table 3: Representative Mechanical Properties of Polysiloxane Elastomers

PropertyTypical Value Range
Young's Modulus (MPa)0.1 - 10
Tensile Strength (MPa)0.5 - 10
Elongation at Break (%)100 - 1000

Note: These values are representative of soft polysiloxane elastomers and can vary significantly based on the specific formulation and curing conditions.

G cluster_properties Structure-Property Relationships Structure Polymer Structure Crosslinking Degree of Crosslinking Structure->Crosslinking MW Molecular Weight Structure->MW SideGroups Side Groups (Methyl) Structure->SideGroups Thermal Thermal Properties Crosslinking->Thermal Increases Stability Mechanical Mechanical Properties Crosslinking->Mechanical Increases Modulus, Decreases Elongation MW->Mechanical Influences Strength SideGroups->Thermal Affects Tg SideGroups->Mechanical Affects Flexibility

Figure 2: Relationship between polymer structure and its thermal and mechanical properties.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are more relevant to biological systems, in the context of materials science, we can conceptualize the logical flow of material design and characterization as a pathway.

G cluster_workflow Material Characterization Workflow Synthesis Polymer Synthesis Curing Curing Synthesis->Curing Thermal Thermal Analysis (TGA, DSC) Curing->Thermal Mechanical Mechanical Testing (Tensile) Curing->Mechanical Data Data Analysis & Interpretation Thermal->Data Mechanical->Data

Figure 3: A typical experimental workflow for the characterization of synthesized polymers.

Conclusion

Polymers derived from this compound offer a versatile platform for the development of materials with a wide range of thermal and mechanical properties. By carefully controlling the synthesis and curing conditions, it is possible to tailor the polymer network structure to achieve desired performance characteristics. While specific quantitative data for the homopolymer of this compound is limited in publicly available literature, the general principles of polysiloxane chemistry provide a strong foundation for understanding and predicting its behavior. The experimental protocols and structure-property relationships outlined in this guide serve as a valuable resource for researchers and professionals working with these promising materials. Further research focusing on the systematic characterization of this compound-based homopolymers would be beneficial to fully unlock their potential in various applications.

References

An In-depth Technical Guide to the Reactivity of the Si-H Bond in Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of the silicon-hydrogen (Si-H) bond in methyldimethoxysilane. The unique polarity and moderate bond dissociation energy of the Si-H group make it a versatile functional handle for a variety of chemical transformations. This document details the primary reaction pathways, including hydrosilylation, hydrolysis, oxidation, and halogenation, supported by experimental protocols and quantitative data to facilitate practical application in research and development.

Core Principles of Si-H Bond Reactivity

The reactivity of the Si-H bond is fundamentally governed by its polarity and bond strength. The electronegativity difference between silicon (1.90 on the Pauling scale) and hydrogen (2.20) results in a polarized bond with a partial positive charge on silicon and a partial negative charge (hydridic character) on hydrogen[1]. This inherent polarity dictates its susceptibility to attack by both electrophiles and nucleophiles.

Furthermore, the Si-H bond has a lower bond dissociation energy (BDE) compared to a typical C-H bond, making it more prone to homolytic cleavage and subsequent radical reactions[2]. This property is a key factor in its utility in reduction and free-radical-mediated processes. The primary transformations involving the Si-H bond in this compound are summarized below.

G MDMS This compound (CH₃SiH(OCH₃)₂) Hydrosilylation Hydrosilylation MDMS->Hydrosilylation + Alkene/Alkyne (Catalyst) Hydrolysis Hydrolysis / Condensation MDMS->Hydrolysis + H₂O (Catalyst) Oxidation Oxidation MDMS->Oxidation + Oxidant Halogenation Halogenation MDMS->Halogenation + X₂ (Initiator) AlkylSilane Alkyl/Vinyl Silanes (Si-C Bond Formation) Hydrosilylation->AlkylSilane Silanol Silanols & Siloxanes (Si-O Bond Formation) Hydrolysis->Silanol Silanol_Ox Silanols (Si-OH Formation) Oxidation->Silanol_Ox HaloSilane Halosilanes (Si-X Bond Formation) Halogenation->HaloSilane

Figure 1: Key reaction pathways for the Si-H bond in this compound.

Hydrosilylation: Formation of Si-C Bonds

Hydrosilylation is a highly significant reaction that involves the addition of the Si-H bond across an unsaturated C-C multiple bond (alkene or alkyne), leading to the formation of stable silicon-carbon bonds[3]. This reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's and Karstedt's catalysts[4][5][6].

Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism[4][5]. It involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination and insertion of the alkene, and finally, reductive elimination of the alkylsilane product.

chalk_harrod Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Complex Pt0->OxAdd + R₃SiH Coord Alkene Coordination Complex OxAdd->Coord + Alkene Insert Migratory Insertion Product Coord->Insert Migratory Insertion Insert->Pt0 Reductive Elimination Product Alkylsilane Product Insert->Product Silane R₃SiH Alkene C=C hydrolysis_workflow start Start: This compound in Solvent (e.g., THF) add_water Add Aqueous Solution (with pH catalyst) start->add_water reaction Stir at Controlled Temperature add_water->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling analysis Analyze by FTIR / NMR (Monitor Si-H, Si-OCH₃, and Si-OH) sampling->analysis analysis->reaction Continue Monitoring end End: Kinetic Data analysis->end oxidation_pathway Silane This compound (R-Si-H) Intermediate Reactive Intermediate (e.g., Silyl Radical) Silane->Intermediate H-atom Abstraction (e.g., by [O]) Silanol Methyldimethoxysilanol (R-Si-OH) Intermediate->Silanol Rebound / Trapping (e.g., with •OH) halogenation_mechanism cluster_prop Propagation Initiation Initiation X_rad 2 X• Initiation->X_rad X2 X₂ X2->Initiation UV light or heat Termination Termination X_rad->Termination Radical Combination Propagation Propagation Cycle RSiH R₃Si-H RSi_rad R₃Si• RSiH->RSi_rad + X• HX H-X RSiX R₃Si-X RSi_rad->RSiX + X₂ RSiX->X_rad + X• Termination_Products X₂, R₃Si-X, R₃Si-SiR₃ Termination->Termination_Products

References

Methyldimethoxysilane as a Precursor for Amorphous Silica: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphous silica (B1680970) possesses a unique combination of properties, including high surface area, tunable porosity, and excellent biocompatibility, making it a material of significant interest in drug delivery, catalysis, and biomedical engineering. The choice of precursor is critical in tailoring the final properties of the silica network. Methyldimethoxysilane (CH₃SiH(OCH₃)₂), a bifunctional organosilane, offers a distinct advantage in creating silica matrices with controlled hydrophobicity and network connectivity due to the presence of a non-hydrolyzable methyl group. This technical guide provides a comprehensive overview of the use of this compound as a precursor for the synthesis of amorphous silica via sol-gel and atomic layer deposition (ALD) methods. It includes detailed experimental protocols, a summary of expected material properties, and a discussion of the underlying reaction mechanisms.

Introduction

The synthesis of amorphous silica with tailored properties is a cornerstone of advanced materials science. The versatility of silica has led to its application in a wide array of fields, from chromatography and catalysis to serving as a carrier for therapeutic agents. The final morphology, porosity, surface chemistry, and mechanical stability of the silica are intrinsically linked to the chemical nature of the precursor molecule and the synthesis methodology employed.

While tetra-alkoxysilanes like tetraethoxysilane (TEOS) are widely used, they produce a highly hydrophilic silica network. For applications requiring controlled surface chemistry and reduced network shrinkage, organosilanes containing non-hydrolyzable organic groups are preferred. This compound is a particularly interesting precursor as it contains two hydrolyzable methoxy (B1213986) groups, allowing for the formation of a siloxane network, and a stable methyl group that imparts hydrophobicity and modifies the network structure. This guide will delve into the synthesis of amorphous silica from this compound, focusing on the sol-gel and ALD techniques.

Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound into an amorphous silica network proceeds through two fundamental reactions: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the catalyst choice significantly influencing the reaction rates and the final structure of the silica.

2.1. Hydrolysis

In the initial step, the methoxy groups (-OCH₃) of this compound are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed in a stepwise manner.

CH₃SiH(OCH₃)₂ + H₂O → CH₃SiH(OCH₃)(OH) + CH₃OH CH₃SiH(OCH₃)(OH) + H₂O → CH₃SiH(OH)₂ + CH₃OH

The rate of hydrolysis is influenced by pH. Acid catalysis involves the protonation of the methoxy group, making the silicon atom more susceptible to nucleophilic attack by water. In contrast, base catalysis proceeds via the direct attack of a hydroxide (B78521) ion on the silicon atom.

2.2. Condensation

Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This process leads to the formation of a three-dimensional amorphous silica network.

- Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

- Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The relative rates of hydrolysis and condensation, which are heavily dependent on the pH, catalyst, and solvent, dictate the final structure of the silica. Slower condensation rates, for instance, favor the formation of more open, porous structures.

G General Reaction Pathway of this compound to Amorphous Silica MDMS This compound (CH₃SiH(OCH₃)₂) Hydrolysis1 Hydrolysis (Step 1) + H₂O MDMS->Hydrolysis1 Intermediate CH₃SiH(OCH₃)(OH) Hydrolysis1->Intermediate Hydrolysis2 Hydrolysis (Step 2) + H₂O Intermediate->Hydrolysis2 Silanol Methylsilanediol (CH₃SiH(OH)₂) Hydrolysis2->Silanol Condensation Condensation - H₂O / - CH₃OH Silanol->Condensation Silica Amorphous Silica Network (...-O-Si(CH₃)(H)-O-...) Condensation->Silica

General reaction pathway for amorphous silica formation.

Synthesis Methodologies

3.1. Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce amorphous silica with a wide range of morphologies, from nanoparticles to monoliths. The process involves the hydrolysis and condensation of the precursor in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a continuous solid network enclosing a continuous liquid phase). Subsequent drying of the gel yields the final amorphous silica material.

3.1.1. Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of amorphous silica nanoparticles from this compound, based on established methods for similar alkoxysilanes.

Materials:

  • This compound (MDMS)

  • Ethanol (B145695) (EtOH), absolute

  • Deionized water (H₂O)

  • Ammonium hydroxide (NH₄OH, 28-30%) or Hydrochloric acid (HCl, as catalyst)

Procedure:

  • In a reaction vessel, prepare a solution of ethanol and deionized water.

  • Add the catalyst (ammonium hydroxide for base catalysis or hydrochloric acid for acid catalysis) to the ethanol/water mixture and stir to ensure homogeneity.

  • In a separate container, prepare a solution of this compound in ethanol.

  • Add the this compound solution dropwise to the stirred ethanol/water/catalyst mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Allow the reaction to proceed for a specified period (e.g., 2-24 hours) with continuous stirring. The formation of a sol and subsequent gelation will be observed.

  • Age the gel for a period (e.g., 24-72 hours) to strengthen the silica network.

  • Wash the gel multiple times with ethanol to remove unreacted precursor and byproducts.

  • Dry the gel under controlled conditions (e.g., in an oven at 60-120°C or via supercritical drying) to obtain the amorphous silica powder.

3.1.2. Quantitative Data

The properties of the resulting amorphous silica are highly dependent on the synthesis parameters. The following table summarizes the expected influence of key parameters on the final material properties, based on studies of related methylated silane (B1218182) precursors.

ParameterMolar Ratio (MDMS:H₂O:Catalyst:EtOH)Temperature (°C)Expected Particle SizeExpected Surface Area (m²/g)Expected Pore Volume (cm³/g)
Base-Catalyzed 1 : 10 : 0.1 : 502550 - 200 nm300 - 6000.5 - 1.0
1 : 20 : 0.2 : 10040100 - 400 nm200 - 5000.4 - 0.8
Acid-Catalyzed 1 : 4 : 0.01 : 2025Gel/Monolith400 - 8000.6 - 1.2
1 : 8 : 0.05 : 4050Gel/Monolith300 - 7000.5 - 1.0

3.2. Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that allows for the growth of highly conformal and uniform amorphous silica films with atomic-level precision. The process is based on sequential, self-limiting surface reactions between the precursor and a co-reactant.

3.2.1. Experimental Protocol (Representative)

This protocol outlines a representative ALD process for depositing amorphous silica films using this compound and an oxidant co-reactant (e.g., ozone, oxygen plasma).

Apparatus:

  • Atomic Layer Deposition Reactor

Precursors:

  • This compound (MDMS)

  • Co-reactant: Ozone (O₃) or Oxygen (O₂) plasma

Procedure:

  • Place the substrate in the ALD reactor and heat to the desired deposition temperature.

  • Pulse A: Introduce this compound vapor into the reactor. The precursor will react with the hydroxyl groups on the substrate surface in a self-limiting manner.

  • Purge A: Purge the reactor with an inert gas (e.g., N₂, Ar) to remove any unreacted precursor and byproducts.

  • Pulse B: Introduce the co-reactant (e.g., ozone) into the reactor. This will react with the surface-adsorbed precursor to form a silica layer and regenerate surface hydroxyl groups.

  • Purge B: Purge the reactor with the inert gas to remove any unreacted co-reactant and byproducts.

  • Repeat the cycle (Pulses A and B, and purges) until the desired film thickness is achieved.

3.2.2. Quantitative Data

The growth per cycle (GPC) and the properties of the ALD-grown silica film are dependent on the deposition parameters. The following table provides expected values based on similar aminosilane (B1250345) and alkoxysilane precursors.

ParameterSubstrate Temperature (°C)Precursor Pulse Time (s)Co-reactant Pulse Time (s)Expected GPC (Å/cycle)Expected Refractive Index
MDMS / O₃ 150 - 2500.5 - 2.00.5 - 2.00.8 - 1.51.45 - 1.48
MDMS / O₂ plasma 100 - 2000.2 - 1.01.0 - 5.01.0 - 2.01.46 - 1.49

Characterization of Amorphous Silica

A systematic workflow is essential for the comprehensive characterization of amorphous silica derived from this compound. This workflow typically involves a combination of techniques to assess the material's structure, morphology, porosity, and surface chemistry.

G Characterization Workflow for Amorphous Silica Synthesis Amorphous Silica Synthesis (Sol-Gel or ALD) Structural Structural Analysis Synthesis->Structural Morphological Morphological Analysis Synthesis->Morphological Porosity Porosity & Surface Area Analysis Synthesis->Porosity Surface Surface Chemistry Analysis Synthesis->Surface XRD X-ray Diffraction (XRD) (Confirm amorphous nature) Structural->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Identify Si-O-Si, Si-CH₃, Si-OH bonds) Structural->FTIR SEM Scanning Electron Microscopy (SEM) (Particle size and shape) Morphological->SEM TEM Transmission Electron Microscopy (TEM) (Internal structure and particle size) Morphological->TEM N2 Nitrogen Adsorption/Desorption (BET surface area, pore size distribution) Porosity->N2 Surface->FTIR TGA Thermogravimetric Analysis (TGA) (Thermal stability, surface functionalization) Surface->TGA

Workflow for characterizing amorphous silica.

4.1. Key Characterization Techniques

  • X-ray Diffraction (XRD): Used to confirm the amorphous nature of the synthesized silica, which is characterized by a broad hump rather than sharp crystalline peaks.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonding within the material, allowing for the identification of Si-O-Si (siloxane), Si-OH (silanol), and Si-CH₃ (methyl-silicon) bonds.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, including the size and shape of nanoparticles or the structure of thin films.

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): This is a critical technique for determining the specific surface area, pore volume, and pore size distribution of the porous silica.

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the material and to quantify the degree of surface functionalization.

Conclusion

This compound serves as a valuable precursor for the synthesis of amorphous silica with tailored properties. Its bifunctional nature, with two hydrolyzable methoxy groups and one stable methyl group, allows for the creation of silica networks with controlled hydrophobicity and network flexibility. Both sol-gel and atomic layer deposition methods can be effectively employed to produce amorphous silica from this precursor, with the final material properties being highly tunable through the careful control of synthesis parameters. The detailed protocols and characterization workflows provided in this guide offer a solid foundation for researchers and professionals in the development of advanced amorphous silica materials for a variety of applications, including drug delivery systems where control over surface chemistry and porosity is paramount. Further research into the specific reaction kinetics of this compound will continue to refine our ability to precisely engineer the next generation of amorphous silica materials.

Quantum Chemical Calculations for Methyldimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, vibrational properties, and electronic characteristics of Methyldimethoxysilane (MDMS). Due to a scarcity of publicly available computational studies specifically on this compound, this document presents a projected methodology and representative data based on established computational techniques for analogous organosilicon compounds. The guide details the theoretical framework, computational protocols, and expected data outputs, serving as a foundational resource for researchers investigating the properties and reactivity of MDMS and related silane (B1218182) molecules. All presented quantitative data should be considered illustrative examples.

Introduction

This compound (MDMS), with the chemical formula CH₃SiH(OCH₃)₂, is a member of the alkoxysilane family, which finds extensive applications in materials science, organic synthesis, and as coupling agents. A thorough understanding of its molecular properties at the atomic level is crucial for optimizing its use and for the rational design of new materials and processes. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules like MDMS with high accuracy.

This guide outlines the standard computational protocols for performing such calculations and presents a set of projected data for the optimized molecular structure, vibrational frequencies, and electronic properties of MDMS.

Computational Methodology

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

2.1 Geometry Optimization

The initial step in computational analysis is the geometry optimization of the MDMS molecule. This process seeks to find the minimum energy conformation of the molecule on the potential energy surface, which corresponds to its most stable three-dimensional structure. This is a crucial step as many molecular properties are dependent on the equilibrium geometry. A common approach involves using a gradient-based optimization algorithm.

A widely employed functional for such calculations on organosilicon compounds is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To ensure accurate results, a sufficiently large and flexible basis set is required. The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. All calculations would be performed in the gas phase.

2.2 Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The resulting frequencies can be compared with experimental spectroscopic data to validate the computational model.

2.3 Electronic Property Calculations

The electronic properties of MDMS are investigated to understand its reactivity and kinetic stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's excitability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, the distribution of electron density within the molecule can be analyzed through methods such as Mulliken population analysis, which assigns partial atomic charges to each atom. This information provides insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Data Presentation

The following tables summarize the projected quantitative data for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Projected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
Si-C11.875C1-Si-H1110.5
Si-H11.480C1-Si-O1108.7
Si-O11.645C1-Si-O2108.7
Si-O21.645H1-Si-O1109.8
O1-C21.420H1-Si-O2109.8
O2-C31.420O1-Si-O2111.3
C-H (avg)1.090Si-O1-C2123.5
Si-O2-C3123.5

Note: The numbering of atoms corresponds to a standard molecular representation where Si is the central atom.

Table 2: Projected Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
2970C-H asymmetric stretch (CH₃)
2945C-H symmetric stretch (CH₃)
2180Si-H stretch
1460C-H asymmetric bend (CH₃)
1410C-H symmetric bend (CH₃)
1190Si-O-C asymmetric stretch
1085Si-O-C symmetric stretch
840Si-C stretch
780CH₃ rock
640Si-O bend

Table 3: Projected Electronic Properties of this compound

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Energy Gap8.7 eV
Mulliken Atomic Charges
Si+1.20
C1 (Methyl C)-0.65
H (on Si)-0.10
O-0.70
C (Methoxy C)+0.15
H (on C)+0.10

Visualizations

4.1 Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

computational_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis check_min Check for Imaginary Frequencies freq_analysis->check_min check_min->geom_opt  If imaginary freq exist electronic_prop Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) check_min->electronic_prop  No imaginary freq data_analysis Data Analysis and Interpretation electronic_prop->data_analysis end Final Report data_analysis->end property_relationship mol_structure Molecular Structure (Bond Lengths, Bond Angles) vib_freq Vibrational Frequencies (IR/Raman Spectra) mol_structure->vib_freq Influences electronic_prop Electronic Properties (HOMO-LUMO, Atomic Charges) mol_structure->electronic_prop Determines reactivity Chemical Reactivity & Stability vib_freq->reactivity Characterizes electronic_prop->reactivity Predicts

The Pivotal Role of Catalysts in Methyldimethoxysilane Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of methyldimethoxysilane (MDMS) is a fundamental process in the synthesis of a wide array of silicone-based materials, which are valued for their unique properties such as thermal stability, biocompatibility, and tunable mechanical characteristics. The efficiency of this polymerization and the final properties of the resulting polysiloxane are critically dependent on the choice of catalyst. This technical guide provides a comprehensive overview of the various catalytic systems employed in the polymerization of this compound, detailing their mechanisms of action, experimental protocols, and the resulting polymer characteristics.

Core Principles of this compound Polymerization

The polymerization of this compound primarily proceeds through a two-step hydrolysis and polycondensation mechanism. In the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol (B1196071) groups (-OH). These reactive silanol groups then undergo condensation reactions to form siloxane bonds (-Si-O-Si-), the backbone of the resulting polymer, with the elimination of water or methanol.[1][2]

The overall reaction can be summarized as follows:

n CH₃SiH(OCH₃)₂ + n H₂O → [CH₃SiH(OH)₂] → [-Si(CH₃)(H)-O-]n + 2n CH₃OH

The rate of these reactions and the structure of the final polymer are significantly influenced by the catalyst employed. Catalysts can be broadly categorized into acids, bases, and organometallic compounds.

Acid-Catalyzed Polymerization

Acid catalysts are widely used to promote the hydrolysis and condensation of alkoxysilanes. Protonic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids, can be utilized.[1]

Mechanism of Action

The acid-catalyzed mechanism involves the protonation of the methoxy group, making it a better leaving group and facilitating nucleophilic attack by water during hydrolysis. Similarly, protonation of a silanol group makes it more susceptible to nucleophilic attack by another silanol group during condensation.[2]

A simplified representation of the acid-catalyzed hydrolysis and condensation pathway is depicted below:

AcidCatalyzedPolymerization Monomer This compound CH₃SiH(OCH₃)₂ ProtonatedMonomer Protonated Monomer Monomer->ProtonatedMonomer + H⁺ Silanol Methyldisilanol CH₃SiH(OH)₂ ProtonatedMonomer->Silanol + H₂O - CH₃OH - H⁺ ProtonatedSilanol Protonated Silanol Silanol->ProtonatedSilanol + H⁺ Dimer Siloxane Dimer ProtonatedSilanol->Dimer + Silanol - H₂O - H⁺ Polymer Polythis compound [-Si(CH₃)(H)-O-]n Dimer->Polymer ...Polycondensation

Figure 1: Acid-Catalyzed Polymerization Pathway
Experimental Protocol: Acid-Catalyzed Polymerization of a Dialkoxysilane

Materials:

  • Dimethyldiethoxysilane (DMDES)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, prepare a mixture of DMDES, ethanol, and water in a molar ratio of 1:4:4.

  • Add hydrochloric acid as a catalyst to achieve a final molar ratio of DMDES:Ethanol:Water:HCl of 1:4:4:3.68 x 10⁻⁴.[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the polymerization and cyclization over time using techniques such as ²⁹Si NMR and FTIR spectroscopy.[3]

  • Isolate the resulting polymer by removing the solvent and by-products under reduced pressure.

Influence of Reaction Parameters

The properties of the final polymer are highly dependent on reaction conditions. The water-to-silane ratio is a critical parameter; a stoichiometric amount of water is required for complete hydrolysis. The concentration of the acid catalyst will influence the rates of both hydrolysis and condensation, thereby affecting the molecular weight and polydispersity of the polymer.[1][2]

Base-Catalyzed Polymerization

Base catalysts, such as alkali metal hydroxides (e.g., KOH, NaOH) and amines, are also effective in promoting the polymerization of this compound.[4]

Mechanism of Action

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of a methoxy group. The condensation reaction proceeds through the reaction of a deprotonated silanol (silanolate) with a neutral silanol.[2]

The general workflow for base-catalyzed polymerization is illustrated in the following diagram:

BaseCatalyzedWorkflow Start Start Prepare Prepare reaction mixture: This compound, Water, Solvent Start->Prepare AddCatalyst Add Base Catalyst (e.g., KOH) Prepare->AddCatalyst React Stir at controlled temperature AddCatalyst->React Monitor Monitor reaction progress (e.g., viscosity, NMR) React->Monitor Neutralize Neutralize catalyst (e.g., with acid) React->Neutralize Monitor->React Isolate Isolate and purify polymer Neutralize->Isolate End End Isolate->End

Figure 2: Base-Catalyzed Polymerization Workflow
Experimental Protocol: Base-Catalyzed Polymerization

A general procedure for the base-catalyzed polymerization of cyclic siloxanes, which are often formed in situ from the hydrolysis of this compound, can be described as follows.[4]

Materials:

  • This compound

  • Water

  • Potassium Hydroxide (KOH)

  • A suitable solvent (e.g., toluene)

  • Neutralizing agent (e.g., phosphoric acid)

Procedure:

  • Charge the reaction vessel with this compound and water.

  • Add a catalytic amount of potassium hydroxide (typically in the ppm range).[4]

  • Heat the mixture to the desired reaction temperature (e.g., above 140 °C) with stirring.[4]

  • Monitor the polymerization by measuring the viscosity of the reaction mixture.

  • Once the desired molecular weight is achieved, cool the mixture and neutralize the catalyst with a stoichiometric amount of phosphoric acid.[4]

  • Remove the solvent and any volatile by-products under vacuum to obtain the final polymer.

Organometallic Catalysts

A variety of organometallic compounds can catalyze the polymerization of alkoxysilanes. Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have been traditionally used, although their toxicity has led to a search for alternatives.[1] Boron-based catalysts have shown promise as tin-free alternatives.[1]

The general logical relationship for selecting a catalyst is outlined below:

CatalystSelection Requirement Desired Polymer Properties (e.g., MW, PDI, structure) CatalystType Catalyst Type Requirement->CatalystType Acid Acid Catalyst CatalystType->Acid Base Base Catalyst CatalystType->Base Organometallic Organometallic Catalyst CatalystType->Organometallic ReactionConditions Reaction Conditions (Temp, Time, Solvent, [H₂O]) Acid->ReactionConditions Base->ReactionConditions Organometallic->ReactionConditions Polymer Resulting Polymer ReactionConditions->Polymer

Figure 3: Catalyst Selection Logic

Data Presentation: Influence of Catalysts on Polymer Properties

The choice of catalyst and reaction conditions has a profound impact on the molecular weight (MW) and polydispersity index (PDI) of the resulting polythis compound. While specific comprehensive data for this compound is limited in the public domain, the following tables present representative data for similar alkoxysilane systems to illustrate these effects.

Table 1: Effect of Catalyst Type on the Polymerization of γ-glycidoxypropyltrimethoxysilane (GPS) [1]

CatalystHydrolysis Rate (relative)
None1.0
Acetic Acid1.2
Aluminum acetylacetonate1.5
Dibutyltin dilaurate (DBTDL)~100

This table illustrates the significant increase in hydrolysis rate with an organotin catalyst compared to no catalyst or a weak acid.

Table 2: Representative GPC Data for Polysiloxanes Synthesized with Different Catalytic Systems

Catalyst SystemMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Triflic AcidMethylhydrogen cyclic siloxanesHigh MW--[5]
Double Metal Cyanideγ-glycidoxypropyltrimethoxysilane>10,000-1.10 - 1.35[6]
Lewis Acid (B(C₆F₅)₃)Hydrosilanes & AlkoxysilanesUp to 305.0 kg/mol -up to 3.61[7]

This table provides examples of molecular weights and PDIs obtained for different polysiloxanes using various catalytic systems, highlighting the ability to achieve high molecular weights and, in some cases, narrow polydispersity.

Conclusion

The selection of a catalyst is a critical determinant in the successful polymerization of this compound. Acid, base, and organometallic catalysts each offer distinct mechanistic pathways that influence the kinetics of hydrolysis and condensation, and ultimately shape the molecular architecture of the final polysiloxane. Understanding these catalytic principles is paramount for researchers and scientists to precisely control the synthesis of silicone-based materials with tailored properties for a wide range of applications, including those in the pharmaceutical and drug development fields where material purity and predictable performance are essential. Further research into developing more efficient and environmentally benign catalytic systems for this compound polymerization will continue to drive innovation in this important class of materials.

References

Methodological & Application

Application Notes and Protocols for Silica Nanoparticle Synthesis Using Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica (B1680970) nanoparticles using methyldimethoxysilane as a precursor. This document is intended for researchers, scientists, and professionals in drug development who are interested in the controlled synthesis of silica-based nanomaterials.

Introduction

This compound ((CH₃)H₃Si(OCH₃)₂) is an organosilane precursor that can be utilized in the sol-gel synthesis of silica nanoparticles. The presence of a methyl group provides a degree of organic functionality to the resulting silica network, which can influence the surface properties and colloidal stability of the nanoparticles. The synthesis process is based on the hydrolysis and condensation of the methoxysilane (B1618054) groups, similar to the well-established Stöber method, which typically employs tetraalkoxysilanes.[1] Controlling the reaction parameters allows for the tuning of particle size and morphology, which is crucial for applications in drug delivery, diagnostics, and catalysis.[2][3]

The sol-gel process involves two main reactions:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of this compound react with water to form silanol (B1196071) groups (-OH).

  • Condensation: The silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a silica network.

The overall reaction can be catalyzed by either an acid or a base. Basic catalysis, typically with ammonia, is commonly used to produce spherical, monodisperse silica nanoparticles.[1]

Experimental Protocols

This section provides a general protocol for the synthesis of silica nanoparticles using this compound. It is important to note that the final particle size and distribution are highly dependent on the specific reaction conditions.[4] Researchers should optimize these parameters for their specific application.

Materials and Equipment
  • This compound (MDMS)

  • Ethanol (B145695) (or other alcohol solvent)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) (or other base catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Temperature-controlled bath

  • Centrifuge

  • Equipment for particle size analysis (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)

General Synthesis Protocol (Modified Stöber Method)
  • Preparation of the Reaction Mixture: In a round-bottom flask, prepare a solution of ethanol and deionized water. The ratio of alcohol to water can be varied to influence the hydrolysis rate and final particle size.

  • Addition of Catalyst: Add a specific amount of ammonium hydroxide to the alcohol-water mixture while stirring. The concentration of the catalyst is a critical parameter for controlling the particle size.[4]

  • Addition of Precursor: While vigorously stirring the mixture, rapidly add the desired amount of this compound.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., several hours to overnight) at a constant temperature. The reaction time influences the extent of particle growth.[5]

  • Particle Collection: After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles several times with ethanol and then with deionized water to remove unreacted precursors, catalyst, and byproducts.

  • Drying: Dry the purified nanoparticles, for example, by freeze-drying or in a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of key reaction parameters on the properties of silica nanoparticles synthesized from this compound. These values are for illustrative purposes and actual results will vary based on specific experimental conditions.

Table 1: Effect of Catalyst Concentration on Nanoparticle Properties

Catalyst (NH₄OH) Conc. (M)Particle Size (nm)Polydispersity Index (PDI)Surface Area (m²/g)
0.150 ± 50.15350
0.3100 ± 80.12280
0.5150 ± 120.18220

Table 2: Effect of Reaction Temperature on Nanoparticle Properties

Temperature (°C)Particle Size (nm)Polydispersity Index (PDI)Yield (%)
25120 ± 100.1485
4095 ± 70.1190
6070 ± 60.1688

Table 3: Effect of Water-to-Precursor Molar Ratio on Nanoparticle Properties

H₂O:MDMS Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2:180 ± 70.17-25
4:1110 ± 90.13-30
8:1140 ± 110.15-35

Visualizations

Signaling Pathway: Hydrolysis and Condensation of this compound

The following diagram illustrates the chemical pathway for the formation of silica nanoparticles from this compound via a sol-gel process.

G MDMS This compound (CH₃)H₃Si(OCH₃)₂ Hydrolysis Hydrolysis MDMS->Hydrolysis Reacts with H2O Water (H₂O) H2O->Hydrolysis Catalyst Base Catalyst (e.g., NH₄OH) Catalyst->Hydrolysis Catalyzes Silanol Silanol Intermediate (CH₃)H₃Si(OH)₂ Hydrolysis->Silanol Forms Condensation Condensation Silanol->Condensation Undergoes Siloxane Siloxane Bridge Formation (-Si-O-Si-) Condensation->Siloxane Leads to Nanoparticle Silica Nanoparticle Network Siloxane->Nanoparticle Builds

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow for Silica Nanoparticle Synthesis

This diagram outlines the key steps in the experimental protocol for synthesizing silica nanoparticles from this compound.

G Start Start Preparation Prepare Alcohol/ Water/Catalyst Mixture Start->Preparation Addition Add this compound (Precursor) Preparation->Addition Reaction Stir at Controlled Temperature and Time Addition->Reaction Centrifugation Collect Nanoparticles (Centrifugation) Reaction->Centrifugation Washing Wash with Ethanol and Water Centrifugation->Washing Drying Dry Nanoparticles (e.g., Freeze Drying) Washing->Drying Characterization Characterize Nanoparticles (Size, Morphology, etc.) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for silica nanoparticle synthesis.

References

Surface Modification of Inorganic Nanoparticles with Methyldimethoxysilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of inorganic nanoparticles is a pivotal step in tailoring their physicochemical properties for a multitude of applications, including drug delivery, bioimaging, and nanocomposites. Functionalization with organosilanes, such as methyldimethoxysilane, allows for precise control over surface hydrophobicity, dispersibility, and biocompatibility. This document provides detailed protocols and application notes for the surface modification of inorganic nanoparticles with this compound, along with methods for their characterization and insights into their biological interactions.

This compound is a bifunctional organosilane, meaning it has two hydrolyzable methoxy (B1213986) groups that can react with hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica (B1680970), iron oxide). The methyl group, being non-reactive and non-polar, imparts a hydrophobic character to the nanoparticle surface. This modification can be instrumental in enhancing the loading of hydrophobic drugs, improving nanoparticle stability in non-polar solvents, and influencing their interactions with biological membranes.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles (SiO₂)

This protocol describes the surface modification of silica nanoparticles, synthesized via the Stöber method, with this compound.

Materials:

Procedure:

  • Synthesis of Silica Nanoparticles (Stöber Method):

    • In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

    • While stirring vigorously, rapidly inject TEOS into the solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature to form a milky suspension of silica nanoparticles.

    • Isolate the silica nanoparticles by centrifugation, followed by washing with ethanol and deionized water to remove unreacted reagents.[1]

  • Surface Modification with this compound:

    • Dry the purified silica nanoparticles in a vacuum oven at 80-100°C overnight to remove residual water and ethanol.

    • Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) with the aid of sonication.

    • Add the desired amount of this compound to the nanoparticle suspension. The optimal ratio of silane (B1218182) to nanoparticles may need to be determined experimentally.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain stirring for 4-6 hours.

    • Allow the reaction to cool to room temperature.

  • Purification of Modified Nanoparticles:

    • Collect the surface-modified nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene and ethanol to remove excess this compound and byproducts.

    • Dry the final product in a vacuum oven at 60°C.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (Fe₃O₄)

This protocol outlines the surface modification of iron oxide nanoparticles, synthesized by co-precipitation, with this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (28-30%)

  • This compound (MDMS)

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • Synthesis of Iron Oxide Nanoparticles (Co-precipitation):

    • Dissolve ferric and ferrous salts in deionized water in a 2:1 molar ratio under an inert atmosphere.

    • Heat the solution to 80°C with vigorous stirring.

    • Rapidly add ammonium hydroxide solution to induce the co-precipitation of iron oxide nanoparticles, which will appear as a black precipitate.

    • Continue stirring for 1-2 hours at 80°C.

    • Cool the suspension to room temperature and isolate the nanoparticles using a strong magnet.

    • Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral.

  • Surface Modification with this compound:

    • Wash the purified iron oxide nanoparticles with ethanol to remove water.

    • Disperse the nanoparticles in anhydrous ethanol.

    • Add this compound to the suspension and stir vigorously.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Alternatively, for a faster reaction, the mixture can be refluxed for 2-4 hours.

  • Purification of Modified Nanoparticles:

    • Separate the modified nanoparticles from the solution using a magnet.

    • Wash the nanoparticles several times with ethanol to remove unreacted silane.

    • Dry the modified iron oxide nanoparticles under vacuum.

Characterization of Surface-Modified Nanoparticles

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the successful grafting of this compound onto the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of both unmodified and modified nanoparticles. Look for the appearance of new peaks corresponding to the C-H stretching and bending vibrations of the methyl groups from the silane.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after modification.

  • Procedure: Disperse the nanoparticles in an appropriate solvent and analyze using a DLS instrument. An increase in hydrodynamic diameter may be observed due to the grafted silane layer. A change in zeta potential indicates an alteration of the surface charge.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of this compound grafted onto the nanoparticle surface.

  • Procedure: Heat a known mass of the modified nanoparticles under an inert atmosphere to a high temperature (e.g., 800°C). The weight loss corresponding to the decomposition of the organic methyl groups can be used to calculate the grafting density.

4. Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophobicity.

  • Procedure: Prepare a flat surface by depositing a film of the nanoparticles on a substrate. Measure the contact angle of a water droplet on the surface. An increase in the water contact angle after modification indicates increased hydrophobicity.[2][3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound-Modified Nanoparticles (Illustrative Data)

Nanoparticle CoreAverage Particle Size (Unmodified) (nm)Average Particle Size (Modified) (nm)Zeta Potential (Unmodified) (mV)Zeta Potential (Modified) (mV)
Silica (SiO₂)100 ± 10105 ± 12-35 ± 5-20 ± 4
Iron Oxide (Fe₃O₄)50 ± 854 ± 9-25 ± 6-12 ± 5
Gold (Au)30 ± 533 ± 6-40 ± 7-28 ± 6

Note: Data is illustrative and based on typical results observed for similar silane modifications. Actual values will depend on specific experimental conditions.

Table 2: Water Contact Angle on Nanoparticle-Coated Surfaces (Illustrative Data)

Nanoparticle SurfaceWater Contact Angle (°)Surface Character
Unmodified Silica25° ± 4°Hydrophilic
MDMS-Modified Silica110° ± 6°Hydrophobic
Unmodified Iron Oxide35° ± 5°Hydrophilic
MDMS-Modified Iron Oxide105° ± 7°Hydrophobic

Note: An increase in water contact angle signifies a successful hydrophobic modification.[2][3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization synthesis Inorganic Nanoparticle Synthesis (e.g., Stöber or Co-precipitation) purification1 Purification and Washing synthesis->purification1 drying Drying of Nanoparticles purification1->drying dispersion Dispersion in Anhydrous Solvent drying->dispersion silanization Addition of this compound (Reaction at RT or Reflux) dispersion->silanization purification2 Purification of Modified Nanoparticles silanization->purification2 characterization Characterization purification2->characterization ftir FTIR dls DLS (Size & Zeta Potential) tga TGA contact_angle Contact Angle characterization->ftir characterization->dls characterization->tga characterization->contact_angle

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_uptake Cellular Uptake np MDMS-Modified Nanoparticle protein Plasma Proteins np->protein Interaction corona Protein Corona Formation np->corona protein->corona membrane Cell Membrane corona->membrane Adsorption/Interaction (Hydrophobic Interactions) clathrin Clathrin-mediated Endocytosis membrane->clathrin Internalization macro Macropinocytosis membrane->macro Internalization endosome Endosome clathrin->endosome macro->endosome lysosome Lysosome endosome->lysosome Maturation

Caption: Nanoparticle-cell interaction and uptake pathway.

Discussion of Biological Interactions

The modification of nanoparticle surfaces with this compound significantly alters their interaction with biological systems, primarily due to the increased hydrophobicity.

  • Protein Corona Formation: When introduced into a biological fluid, nanoparticles are immediately coated with proteins, forming a "protein corona". The composition of this corona is heavily influenced by the nanoparticle's surface properties.[5][6] Hydrophobic surfaces, such as those created by this compound modification, tend to adsorb different types and amounts of proteins compared to their hydrophilic counterparts.[5][6] This protein corona becomes the primary interface between the nanoparticle and the cell, dictating the subsequent biological response.

  • Cellular Uptake: The hydrophobicity of nanoparticles can enhance their uptake by cells.[7] Hydrophobic nanoparticles have a higher affinity for the lipid bilayer of the cell membrane, which can facilitate their internalization.[8] Studies have shown that hydrophobic nanoparticles can be taken up by cells through mechanisms such as clathrin-mediated endocytosis and macropinocytosis.[9][10][11] Once inside the cell, these nanoparticles are typically trafficked through the endo-lysosomal pathway.[9][10]

  • Cytotoxicity: The cytotoxicity of silica and iron oxide nanoparticles is a complex issue that can be influenced by surface modifications. While some studies suggest that bare inorganic nanoparticles can induce oxidative stress and inflammation, surface functionalization can mitigate these effects.[2] The hydrophobic methyl groups are generally considered to be relatively inert. However, extensive in vitro and in vivo studies are necessary to fully evaluate the biocompatibility and potential toxicity of any new nanoparticle formulation.[3][12]

Conclusion

The surface modification of inorganic nanoparticles with this compound is a straightforward and effective method to increase their hydrophobicity. This alteration of surface chemistry is critical for applications requiring the encapsulation of non-polar molecules or for modulating the interaction of nanoparticles with biological systems. The provided protocols offer a foundation for researchers to develop their own functionalized nanoparticles. Comprehensive characterization is essential to confirm successful modification and to understand how these changes in physicochemical properties translate to performance in their intended applications, from advanced materials to drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Silicone Resins Using Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silicone resins using methyldimethoxysilane as a key monomer. This document is intended for professionals in research and development who require an understanding of the synthesis and potential applications of these materials.

Introduction

Silicone resins are a class of organosilicon polymers with a three-dimensional siloxane (Si-O-Si) network structure.[1] They exhibit a unique combination of properties including high thermal stability, excellent weather resistance, hydrophobicity, and good dielectric properties.[1][2] The specific properties of the resin can be tailored by the choice of the organosilane precursors. This compound, with its two hydrolyzable methoxy (B1213986) groups, acts as a difunctional monomer, leading to the formation of linear or cyclic polysiloxane chains. While it is often used in combination with tri- or tetra-functional silanes to create crosslinked networks, its use as a primary monomer or co-monomer allows for the synthesis of resins with varying degrees of flexibility and hardness.[3]

The synthesis of silicone resins from this compound proceeds via a two-step hydrolysis and condensation reaction. In the first step, the methoxy groups (-OCH₃) are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (-OH). In the second step, these silanol groups undergo condensation to form siloxane bonds, releasing water or methanol (B129727) as a byproduct.[4] The reaction conditions, including pH, temperature, catalyst, and solvent, play a crucial role in controlling the reaction kinetics and the final properties of the resin.[5][6]

Monomer Properties: this compound

A clear understanding of the monomer's physical and chemical properties is essential for safe handling and for designing the synthesis process.

PropertyValueReference
CAS Number 16881-77-9[7]
Molecular Formula C₃H₁₀O₂Si[7]
Molecular Weight 106.20 g/mol [7]
Appearance Colorless clear liquid-
Density 0.861 g/cm³[7]
Boiling Point 61 °C-
Melting Point -136 °C[7]
Flash Point -17 °C[7]
Refractive Index @ 20°C 1.360[7]
Viscosity @ 25°C 0.5 cSt[7]

Synthesis of Silicone Resin: A Representative Protocol

This protocol describes a general method for the synthesis of a silicone resin through the hydrolysis and condensation of this compound. The properties of the final resin can be tuned by adjusting the reaction parameters.

Materials and Equipment
  • This compound (MDMS)

  • Deionized water

  • Acid or base catalyst (e.g., hydrochloric acid, acetic acid, or ammonium (B1175870) hydroxide)

  • Solvent (e.g., toluene, isopropanol)

  • Reaction vessel with a stirrer, condenser, and dropping funnel

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Step 1: Hydrolysis

  • In a reaction vessel, prepare a mixture of deionized water, a catalyst, and a solvent. The molar ratio of water to this compound is a critical parameter and typically ranges from 1:1 to 4:1.

  • Heat the mixture to the desired reaction temperature, generally between 40°C and 80°C, with constant stirring.

  • Slowly add this compound to the reaction mixture through a dropping funnel over a period of 30-60 minutes. The exothermic nature of the hydrolysis reaction should be managed by controlling the addition rate and, if necessary, external cooling.

  • After the addition is complete, continue stirring the mixture at the set temperature for 1-4 hours to ensure complete hydrolysis. The progress of the hydrolysis can be monitored by techniques like FT-IR spectroscopy by observing the disappearance of Si-OCH₃ bands and the appearance of Si-OH bands.

Step 2: Condensation and Resin Formation

  • Following the hydrolysis step, the condensation reaction is initiated to form the siloxane backbone. This can be achieved by increasing the temperature and/or removing the methanol byproduct and some of the water.

  • The temperature is typically raised to the boiling point of the solvent to facilitate the condensation reaction.

  • The reaction is allowed to proceed for several hours (2-8 hours) until the desired viscosity or molecular weight of the resin is achieved. The progress of condensation can be monitored by measuring the viscosity of the reaction mixture.

  • Once the desired properties are reached, the reaction is stopped by cooling the mixture to room temperature.

Step 3: Purification and Isolation

  • The resulting silicone resin solution is washed with deionized water to remove any remaining catalyst and byproducts.

  • The organic phase containing the silicone resin is separated.

  • The solvent is removed under reduced pressure using a rotary evaporator to obtain the final silicone resin.

Table of Representative Reaction Parameters:

ParameterRangeEffect on Resin Properties
Molar Ratio (H₂O:MDMS) 1:1 - 4:1Higher ratios can lead to more complete hydrolysis but may also favor the formation of cyclic species.
Catalyst Type Acid (HCl, CH₃COOH) or Base (NH₄OH)Acids generally favor hydrolysis, while bases tend to accelerate condensation.[5]
Catalyst Concentration 0.01 - 0.1 wt%Higher concentrations increase the reaction rate but can also lead to gelation.
Reaction Temperature 40 - 100 °CHigher temperatures accelerate both hydrolysis and condensation.[6]
Reaction Time 2 - 12 hoursLonger times generally lead to higher molecular weight and viscosity.
Solvent Toluene, IsopropanolAffects the solubility of reactants and the final resin, and can influence the reaction rate.

Characterization of the Synthesized Silicone Resin

The properties of the synthesized silicone resin should be thoroughly characterized to ensure it meets the requirements for the intended application.

Table of Typical Resin Properties and Characterization Techniques:

PropertyTypical RangeCharacterization Technique
Molecular Weight (Mw) 500 - 10,000 g/mol Gel Permeation Chromatography (GPC)
Viscosity 10 - 5,000 cStViscometer/Rheometer
Thermal Stability (TGA) Decomposition > 300 °CThermogravimetric Analysis (TGA)
Glass Transition Temp. (Tg) -120 to 20 °CDifferential Scanning Calorimetry (DSC)
Refractive Index 1.40 - 1.45Refractometer
Structural Analysis -Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Applications

Silicone resins derived from this compound, often in combination with other silanes, find applications in various fields due to their versatile properties.

  • Coatings and Paints: Their thermal stability and weather resistance make them suitable for high-performance coatings for industrial and architectural applications.[1]

  • Adhesives and Sealants: They can be formulated into adhesives and sealants that offer good flexibility and strong bonding to a variety of substrates.[1]

  • Electrical Insulation: Their excellent dielectric properties are utilized in insulating materials for electronic components.[1]

  • Resin Modification: They can be used to modify other organic resins to enhance properties like heat resistance, weatherability, and impact resistance.[2]

  • LED Encapsulation: Modified silicone resins are used in LED packaging due to their optical clarity and thermal stability.[3]

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product MDMS This compound Mixing Mixing and Heating MDMS->Mixing Water Water Water->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Slow Addition Condensation Condensation Hydrolysis->Condensation Temperature Increase Purification Purification Condensation->Purification Washing Isolation Isolation Purification->Isolation Solvent Removal Resin Silicone Resin Isolation->Resin

Caption: Experimental workflow for the synthesis of silicone resin.

Chemical_Reaction cluster_hydrolysis Hydrolysis cluster_condensation Condensation Reactant 2n CH₃Si(H)(OCH₃)₂ + 2n H₂O Intermediate 2n CH₃Si(H)(OH)₂ + 2n CH₃OH Reactant->Intermediate Catalyst Silanol 2n CH₃Si(H)(OH)₂ Resin [-Si(CH₃)(H)-O-]₂n + 2n H₂O Silanol->Resin Heat

Caption: Chemical reactions in silicone resin synthesis.

References

Application Notes and Protocols: Methyldimethoxysilane as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldimethoxysilane (MDMS) is a versatile organosilicon compound widely employed as a crosslinking agent in polymer chemistry. Its utility stems from the reactivity of its two methoxy (B1213986) groups, which can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bridges between polymer chains. This process, often referred to as condensation curing or room temperature vulcanization (RTV), transforms liquid or thermoplastic polymers into crosslinked thermosets with enhanced mechanical properties, thermal stability, and chemical resistance. These attributes make MDMS-crosslinked polymers valuable in a range of applications, including the formulation of adhesives, sealants, coatings, and in the development of advanced materials for medical devices and drug delivery systems.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a crosslinking agent, with a focus on silicone polymers such as polydimethylsiloxane (B3030410) (PDMS).

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 16881-77-9
Molecular Formula C₃H₁₀O₂Si
Molecular Weight 106.2 g/mol
Appearance Colorless, clear liquid
Density 0.861 g/cm³[1]
Boiling Point 61°C[1]
Flash Point 35°C[1]
Refractive Index 1.3600[1]

Crosslinking Mechanism

The crosslinking process with this compound is a two-step reaction involving hydrolysis and condensation. This mechanism is particularly effective for polymers containing reactive hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (PDMS-OH).

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom of MDMS react with water (moisture) to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by acids, bases, or organometallic compounds like organotin catalysts.

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other or with hydroxyl groups on the polymer backbone to form stable siloxane (Si-O-Si) crosslinks, releasing water in the process.

The overall reaction leads to the formation of a three-dimensional polymer network, transforming the material from a liquid or thermoplastic state into a solid, elastic thermoset.

Crosslinking_Mechanism Polymer Polymer Chain (e.g., PDMS-OH) Condensation Condensation Polymer->Condensation MDMS This compound (CH₃SiH(OCH₃)₂) Hydrolysis Hydrolysis MDMS->Hydrolysis H2O Water (Moisture) H2O->Hydrolysis Catalyst Catalyst (e.g., Organotin) Catalyst->Hydrolysis Catalyst->Condensation Silanol Silanol Intermediate (CH₃SiH(OH)₂) Hydrolysis->Silanol Methanol Methanol (Byproduct) Hydrolysis->Methanol Silanol->Condensation CrosslinkedPolymer Crosslinked Polymer (Si-O-Si Network) Condensation->CrosslinkedPolymer Water_byproduct Water (Byproduct) Condensation->Water_byproduct

Caption: General mechanism of polymer crosslinking using this compound.

Application Notes

This compound is a key component in the formulation of one-component and two-component RTV silicone sealants and adhesives. The curing process begins upon exposure to atmospheric moisture.

  • Adhesion Promotion: MDMS can act as a silane (B1218182) coupling agent, enhancing the adhesion between organic polymers and inorganic substrates like glass, metals, and ceramics.[2]

  • Control of Crosslinking Density: The concentration of MDMS in a formulation directly influences the crosslink density of the final polymer network. Higher concentrations of the crosslinking agent generally lead to a higher crosslink density, resulting in a harder, more rigid material with lower elongation.[3][4] Conversely, lower concentrations result in a softer, more flexible material with higher elongation.

  • Catalyst Selection: The choice of catalyst can significantly affect the cure rate and final properties of the crosslinked polymer. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are commonly used catalysts for condensation curing.[1] Titanates can also be employed. The catalyst concentration must be carefully optimized to achieve the desired curing profile.

  • Moisture Availability: As water is a key reactant in the hydrolysis step, the curing rate is dependent on the ambient humidity. Higher humidity levels will accelerate the curing process.

Experimental Protocols

Protocol 1: Preparation of a Room Temperature Vulcanized (RTV) Polydimethylsiloxane (PDMS) Elastomer

This protocol describes the preparation of a crosslinked PDMS elastomer using this compound as the crosslinking agent and dibutyltin dilaurate as the catalyst.

Materials:

  • α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity 10,000-50,000 cP)

  • This compound (MDMS)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous toluene (B28343) or other suitable solvent (optional, for viscosity reduction)

  • Polytetrafluoroethylene (PTFE) mold

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Vacuum pump

  • Nitrogen inlet

  • Syringes for reagent addition

Procedure:

  • Preparation of the Base Polymer: Place 100 parts by weight of PDMS-OH into the three-necked flask. If desired, add a suitable amount of anhydrous solvent to adjust the viscosity.

  • Mixing: Under a nitrogen atmosphere, begin stirring the PDMS-OH at a moderate speed.

  • Addition of Crosslinker: Using a syringe, add a predetermined amount of this compound to the flask. The amount can be varied to achieve different crosslink densities (e.g., 5 to 15 parts by weight). Continue stirring for 15-20 minutes to ensure homogeneous mixing.

  • Addition of Catalyst: Add a catalytic amount of DBTDL (e.g., 0.1 to 0.5 parts by weight) to the mixture and continue to stir vigorously for another 5-10 minutes.

  • Degassing: Connect the flask to a vacuum pump and degas the mixture for 15-20 minutes to remove any entrapped air bubbles and volatile byproducts from the initial reactions.

  • Casting and Curing: Pour the degassed mixture into a PTFE mold. Allow the mixture to cure at room temperature (20-25°C) and ambient humidity for 24-48 hours. The curing time will depend on the humidity, catalyst concentration, and the thickness of the sample. For accelerated curing, the sample can be placed in a controlled humidity chamber or a low-temperature oven (e.g., 50-70°C).

  • Post-Curing: After the initial curing period, the elastomer can be post-cured in an oven at a slightly elevated temperature (e.g., 80-100°C) for a few hours to ensure complete crosslinking and removal of any residual byproducts.

Experimental_Workflow_PDMS start Start pdms Add PDMS-OH to Flask start->pdms stir1 Stir under N₂ pdms->stir1 add_mdms Add this compound stir1->add_mdms stir2 Stir for 15-20 min add_mdms->stir2 add_catalyst Add DBTDL Catalyst stir2->add_catalyst stir3 Stir for 5-10 min add_catalyst->stir3 degas Degas under Vacuum stir3->degas cast Pour into Mold degas->cast cure Cure at Room Temperature (24-48 hours) cast->cure post_cure Optional: Post-Cure in Oven cure->post_cure end End post_cure->end

Caption: Workflow for the preparation of an RTV PDMS elastomer.
Protocol 2: Determination of Gel Content

The gel content is a measure of the degree of crosslinking in the polymer. It is determined by measuring the insoluble fraction of the polymer in a suitable solvent.

Materials:

  • Crosslinked polymer sample

  • Suitable solvent (e.g., toluene or xylene for PDMS)

  • Stainless steel wire mesh cage (e.g., 100 mesh)

  • Soxhlet extraction apparatus (optional)

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh a small piece of the crosslinked polymer sample (W_initial).

  • Encapsulation: Place the weighed sample inside the wire mesh cage and record the total weight.

  • Extraction: Immerse the cage containing the sample in a beaker with the solvent at room temperature or an elevated temperature for 24 hours. For more rigorous extraction, a Soxhlet apparatus can be used.

  • Drying: After extraction, carefully remove the cage and dry the sample in an oven at a temperature below the polymer's degradation point until a constant weight is achieved (W_final).

  • Calculation: The gel content is calculated using the following formula:

    Gel Content (%) = (W_final / W_initial) x 100

Quantitative Data

The concentration of this compound has a significant impact on the mechanical properties of the resulting crosslinked polymer. The following tables summarize typical effects observed when varying the crosslinker concentration in a PDMS system.

Table 1: Effect of this compound Concentration on Mechanical Properties of PDMS

MDMS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
51.5 - 2.5250 - 35020 - 30
102.5 - 4.0150 - 25030 - 45
154.0 - 6.080 - 15045 - 60

Note: These are representative values and can vary depending on the specific PDMS polymer, catalyst, and curing conditions.

Table 2: Effect of this compound Concentration on Crosslink Density and Swelling

MDMS Concentration (wt%)Gel Content (%)Crosslink Density (mol/cm³)Swelling Ratio in Toluene
585 - 90LowHigh
1090 - 95MediumMedium
15> 95HighLow

Note: The swelling ratio is inversely proportional to the crosslink density.

Logical Relationships in Formulation Development

The development of a formulation using this compound involves balancing various components to achieve the desired final properties. The following diagram illustrates the logical relationships between the key formulation variables and the resulting polymer characteristics.

Formulation_Relationships MDMS_Conc MDMS Concentration Crosslink_Density Crosslink Density MDMS_Conc->Crosslink_Density Increases Catalyst_Conc Catalyst Concentration Cure_Rate Cure Rate Catalyst_Conc->Cure_Rate Increases Humidity Ambient Humidity Humidity->Cure_Rate Increases Hardness Hardness Crosslink_Density->Hardness Increases Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength Increases Elongation Elongation at Break Crosslink_Density->Elongation Decreases Flexibility Flexibility Crosslink_Density->Flexibility Decreases

References

Application Notes and Protocols: Grafting Methyldimethoxysilane onto Polymer Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the functionalization of polymer chains via the grafting of methyldimethoxysilane. This process is crucial for modifying polymer properties, such as hydrophobicity, adhesion, and biocompatibility, which is of significant interest in the development of advanced materials for scientific research and drug delivery applications. The primary method detailed is the platinum-catalyzed hydrosilylation of polymers containing vinyl functional groups. This application note includes a comprehensive experimental protocol, data presentation guidelines, and characterization techniques.

Introduction

The modification of polymer backbones with functional groups is a fundamental strategy for tailoring material properties to specific applications. This compound is a valuable grafting agent due to the reactive methoxy (B1213986) groups, which can undergo further chemical transformations, and the methyl group, which can influence the polymer's surface energy. Grafting this silane (B1218182) onto a polymer chain can impart a range of desirable characteristics, including increased thermal stability, altered surface wettability, and improved adhesion to various substrates.

One of the most efficient methods for grafting this compound onto polymers containing unsaturation (e.g., vinyl groups) is through hydrosilylation. This reaction involves the addition of the silicon-hydride (Si-H) bond of the silane across the carbon-carbon double bond of the polymer, typically catalyzed by a platinum complex such as Karstedt's catalyst. The reaction is known for its high efficiency and selectivity, proceeding with anti-Markovnikov addition.

This protocol will focus on the grafting of this compound onto a vinyl-functionalized polymer as a representative example. The principles and techniques described can be adapted for other polymers with unsaturated moieties.

Reaction Mechanism and Experimental Workflow

The grafting of this compound onto a vinyl-terminated polymer chain proceeds via a platinum-catalyzed hydrosilylation reaction. The general mechanism and experimental workflow are depicted below.

G cluster_mechanism Hydrosilylation Mechanism cluster_workflow Experimental Workflow P_vinyl Polymer Chain (-CH=CH2) Intermediate Activated Pt-Si-H Complex P_vinyl->Intermediate Coordination MDMS This compound (H-Si(CH3)(OCH3)2) MDMS->Intermediate Catalyst Karstedt's Catalyst (Pt(0) complex) Catalyst->Intermediate Catalysis Grafted_Polymer Grafted Polymer (-CH2-CH2-Si(CH3)(OCH3)2) Intermediate->Grafted_Polymer Si-C bond formation start Start dissolve Dissolve Polymer in Anhydrous Solvent start->dissolve add_mdms Add this compound dissolve->add_mdms add_catalyst Add Karstedt's Catalyst add_mdms->add_catalyst react React under Inert Atmosphere (e.g., 60°C, 24h) add_catalyst->react monitor Monitor Reaction (FTIR) react->monitor purify Purify Product (Precipitation/Filtration) monitor->purify characterize Characterize (NMR, FTIR, GPC) purify->characterize end End characterize->end

Grafting mechanism and experimental workflow.

Experimental Protocol: Hydrosilylation of Vinyl-Terminated Polydimethylsiloxane (B3030410) (PDMS-vinyl) with this compound

This protocol details the procedure for grafting this compound onto a vinyl-terminated polydimethylsiloxane (PDMS-vinyl) backbone.

3.1. Materials

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl, viscosity and molecular weight to be chosen based on application)

  • This compound (MDMS, ≥97%)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)

  • Anhydrous toluene (B28343) (or other suitable anhydrous, aprotic solvent like THF)

  • Methanol (for precipitation)

  • Hexane (for washing)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

3.2. Procedure

  • Preparation of the Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a nitrogen or argon atmosphere.

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas before use.

  • Reaction Mixture Preparation:

    • In the Schlenk flask, dissolve a known amount of vinyl-terminated polydimethylsiloxane (e.g., 10 g) in anhydrous toluene (e.g., 100 mL). Stir the mixture until the polymer is completely dissolved.

    • In the dropping funnel, prepare a solution of this compound in anhydrous toluene. A slight molar excess of Si-H groups to vinyl groups is recommended (e.g., 1.1:1 ratio).

  • Hydrosilylation Reaction:

    • Heat the polymer solution to the desired reaction temperature (e.g., 60°C) with stirring.

    • Add the Karstedt's catalyst solution to the polymer solution using a syringe. The typical catalyst loading is in the range of 10-50 ppm of platinum relative to the total weight of the reactants.[1][2]

    • Slowly add the this compound solution from the dropping funnel to the reaction mixture over a period of 30-60 minutes.

    • Allow the reaction to proceed at the set temperature for a specified duration (e.g., 24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy, looking for the disappearance of the Si-H stretching peak (~2160 cm⁻¹).

  • Purification of the Grafted Polymer:

    • After the reaction is complete (as indicated by FTIR), cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the collected polymer several times with fresh non-solvent (methanol or hexane) to remove any unreacted silane, catalyst residues, and solvent.

    • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a crucial technique to confirm the successful grafting.

  • Disappearance of Peaks: A significant decrease or complete disappearance of the Si-H stretching vibration band around 2160 cm⁻¹ from this compound indicates its consumption during the reaction. The C=C stretching vibration from the vinyl groups of the polymer (around 1640 cm⁻¹) should also decrease in intensity.

  • Appearance of Peaks: The formation of new Si-C bonds is difficult to observe directly. However, the presence of characteristic peaks for the Si-O-C bonds of the methoxy groups (around 1090 cm⁻¹ and 1190 cm⁻¹) in the final product spectrum confirms the presence of the grafted silane.[3]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of the grafting efficiency.

  • ¹H NMR Analysis:

    • The vinyl protons of the starting polymer typically appear in the range of 5.7-6.2 ppm.

    • The Si-H proton of this compound appears around 4.5-4.8 ppm.

    • After grafting, new signals corresponding to the methylene (B1212753) protons of the newly formed -CH₂-CH₂-Si- linkage will appear at approximately 0.4-1.0 ppm.

    • The methyl protons on the silicon of the grafted this compound will appear around 0.1-0.2 ppm, and the methoxy protons will be observed around 3.4-3.6 ppm.

4.3. Gel Permeation Chromatography (GPC)

GPC can be used to analyze the molecular weight and molecular weight distribution of the polymer before and after grafting. An increase in molecular weight is expected after successful grafting.

Quantitative Data Presentation

The efficiency of the grafting reaction can be quantified and should be presented in a clear, tabular format.

Table 1: Reaction Parameters and Grafting Efficiency

EntryPolymerMolar Ratio (Vinyl:Si-H)Catalyst Loading (ppm Pt)Reaction Time (h)Reaction Temp. (°C)Grafting Efficiency (%)*
1PDMS-vinyl1:1.1202460Calculated from ¹H NMR
2PDMS-vinyl1:1.5202460Calculated from ¹H NMR
3PDMS-vinyl1:1.1502460Calculated from ¹H NMR

*Grafting efficiency can be calculated from the ¹H NMR spectrum by comparing the integration of the residual vinyl proton signals to the integration of a stable polymer backbone signal before and after the reaction.

Calculation of Grafting Efficiency from ¹H NMR:

The grafting efficiency can be determined by the following formula:

Grafting Efficiency (%) = [1 - (Integral of vinyl protons in product / Integral of a reference polymer peak in product) / (Integral of vinyl protons in starting polymer / Integral of the same reference polymer peak in starting polymer)] x 100

Table 2: Characterization Data of a Representative Grafted Polymer

PropertyBefore GraftingAfter Grafting
FTIR (cm⁻¹) Si-H: N/AC=C: ~1640Si-H: AbsentC=C: Reduced intensitySi-O-C: ~1090, ~1190
¹H NMR (ppm) Vinyl H: 5.7-6.2Vinyl H: Reduced intensity-CH₂-CH₂-Si: 0.4-1.0Si-CH₃: 0.1-0.2-OCH₃: 3.4-3.6
GPC (Da) Mn: valuePDI: valueMn: increased valuePDI: value

Logical Relationships and Signaling Pathways

The logical flow of the decision-making process for optimizing the grafting protocol can be visualized as follows:

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Start Optimization check_completion Reaction Complete? start->check_completion check_efficiency Grafting Efficiency > 95%? check_completion->check_efficiency Yes increase_time Increase Reaction Time check_completion->increase_time No increase_catalyst Increase Catalyst Loading check_efficiency->increase_catalyst No characterize Characterize Final Product check_efficiency->characterize Yes increase_time->check_completion increase_temp Increase Temperature increase_catalyst->check_completion increase_silane Increase Silane Ratio optimize_purification Optimize Purification success Successful Grafting characterize->success

Optimization workflow for the grafting protocol.

Conclusion

The protocol described provides a robust method for the successful grafting of this compound onto polymer chains containing vinyl groups. The hydrosilylation reaction, catalyzed by Karstedt's catalyst, is a highly effective approach for achieving high grafting efficiencies under relatively mild conditions. Careful control of reaction parameters and thorough characterization using FTIR and NMR are essential for ensuring the desired modification and for quantifying the extent of the reaction. This methodology opens up a wide range of possibilities for the development of novel polymeric materials with tailored properties for advanced applications in research and development.

References

Application Notes and Protocols: Methyldimethoxysilane in Protective Coatings for Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyldimethoxysilane (MDMS) in the formulation of protective coatings for electronic components. The information compiled herein is intended to guide researchers and scientists in developing and characterizing hydrophobic and dielectric coatings to enhance the reliability and longevity of electronic devices.

Introduction

This compound is an organosilane that can be utilized in the formation of protective coatings through the sol-gel process. The resulting coatings can offer excellent hydrophobicity and good dielectric properties, making them suitable for protecting sensitive electronic components from moisture, corrosion, and electrical interference. The methyl group provides a non-polar surface, leading to water repellency, while the dimethoxy functionality allows for the formation of a stable siloxane network (Si-O-Si) through hydrolysis and condensation reactions. This network can adhere to various substrates commonly found in electronics, such as silicon, glass, and metals like copper.

Key Performance Characteristics

Protective coatings derived from this compound are expected to exhibit the following key properties beneficial for electronic applications:

  • Hydrophobicity: The methyl groups at the coating's surface lower the surface energy, leading to a high water contact angle and repelling moisture, which is a primary cause of corrosion and electrical failure in electronics.

  • Dielectric Insulation: The siloxane-based network provides electrical insulation, which can help to prevent short circuits and reduce capacitive coupling between closely spaced conductors. Coatings with low dielectric constants are particularly desirable for high-frequency applications.

  • Corrosion Resistance: By creating a barrier against moisture and other corrosive agents, these coatings can significantly extend the life of metallic components on printed circuit boards (PCBs).

  • Good Adhesion: Proper surface preparation and curing allow the silane (B1218182) coating to form strong covalent bonds with hydroxyl groups present on the surface of many electronic materials, ensuring a durable protective layer.

Quantitative Data Summary

While specific data for coatings derived purely from this compound is not extensively available in the reviewed literature, the following tables summarize typical performance characteristics of coatings formulated with similar methyl-substituted alkoxysilanes, such as methyltrimethoxysilane (B3422404) (MTMS) and dimethyldiethoxysilane (DMDES). This data serves as a valuable reference for the expected performance of this compound-based coatings.

Table 1: Hydrophobic Properties of Methyl-Substituted Silane Coatings

Silane Precursor(s)SubstrateWater Contact Angle (WCA)Reference
Methyltrimethoxysilane (MTMS)Glass> 130°[1][2]
MTMS modified Silica SolGlass~132°[1]
Decyltrimethoxysilane (DTMS)Glass> 150° (Superhydrophobic)[3]
Octadecyltrimethoxysilane (ODTMS)Glass> 150° (Superhydrophobic)[3]

Table 2: Dielectric Properties of Methyl-Substituted Silane Coatings

Silane Precursor(s)FrequencyDielectric Constant (k)Reference
50 mol% MTES / 50 mol% DMDES> 1 kHz~3.3[4]
Oxidized Methyl Silane-~3.0[5]
Silicone1 MHz2.6 - 2.7[6]
Epoxy1 MHz3.3 - 4.0[6]

Experimental Protocols

The following protocols are based on established sol-gel methodologies for alkoxysilanes and are adapted for the use of this compound.

Protocol for Sol-Gel Formulation of a this compound-Based Coating

This protocol describes the preparation of a hydrophobic coating solution (sol) using this compound as the primary precursor.

Materials:

  • This compound (MDMS)

  • Ethanol (or other suitable alcohol solvent)

  • Deionized Water

  • Acid catalyst (e.g., Hydrochloric acid, HCl) or Base catalyst (e.g., Ammonium hydroxide, NH₄OH)

Procedure:

  • In a clean, dry reaction vessel, mix this compound with the alcohol solvent. A typical starting molar ratio would be 1:10 (MDMS:solvent).

  • Separately, prepare an aqueous solution of the catalyst. For acid catalysis, a pH of 3-4 is often effective for promoting hydrolysis. For base catalysis, a pH of 10-11 can be used.

  • Slowly add the catalyzed water to the MDMS/alcohol mixture while stirring continuously. The amount of water should be stoichiometric to the methoxy (B1213986) groups (a 2:1 molar ratio of water to MDMS is a good starting point for complete hydrolysis).

  • Continue stirring the mixture at room temperature for a period of 2 to 24 hours. This allows for the hydrolysis of the methoxy groups to form silanols (Si-OH) and subsequent condensation to form short-chain siloxane oligomers. The solution should remain clear.

  • The resulting sol is now ready for application. For longer shelf life, store the sol in a sealed container at a low temperature (e.g., 4°C).

Protocol for Coating Application on Electronic Substrates

This protocol outlines the steps for applying the prepared this compound sol onto an electronic substrate, such as a printed circuit board (PCB).

Materials:

  • Prepared this compound sol

  • Electronic substrate (e.g., PCB)

  • Cleaning solvents (e.g., Isopropanol, Acetone)

  • Nitrogen gas or clean, dry air

  • Application method: Dip-coater, spin-coater, or spray gun

Procedure:

  • Substrate Cleaning: Thoroughly clean the electronic substrate to remove any organic residues, dust, or moisture. This can be achieved by sonicating the substrate in a sequence of solvents like acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen gas. A clean, hydrophilic surface with available hydroxyl groups is crucial for good adhesion.

  • Coating Application:

    • Dip-Coating: Immerse the cleaned substrate into the sol at a constant withdrawal speed. The thickness of the coating can be controlled by the withdrawal speed and the viscosity of the sol.

    • Spin-Coating: Dispense the sol onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The final thickness is determined by the spin speed and sol viscosity.

    • Spray-Coating: Use a spray gun to apply a uniform layer of the sol onto the substrate. This method is suitable for larger or irregularly shaped components.

  • Drying and Curing:

    • After application, allow the solvent to evaporate at room temperature for a few minutes.

    • Cure the coated substrate in an oven. A typical curing schedule would be to heat the substrate to a temperature between 80°C and 150°C for 30 to 120 minutes.[7] The curing step promotes further condensation of the silanol (B1196071) groups, leading to the formation of a dense and stable siloxane network covalently bonded to the substrate. The optimal curing temperature and time should be determined experimentally to ensure it does not damage the electronic components.[8]

Visualizations

Signaling Pathway of Sol-Gel Process

Sol_Gel_Process cluster_0 Sol Preparation cluster_1 Coating Application cluster_2 Curing Precursors Precursors Hydrolysis_Condensation Hydrolysis & Condensation Precursors->Hydrolysis_Condensation Solvent Solvent Solvent->Hydrolysis_Condensation Catalyst Catalyst Catalyst->Hydrolysis_Condensation Sol Sol Hydrolysis_Condensation->Sol Application Dip/Spin/Spray Coating Sol->Application Substrate_Preparation Substrate Preparation Substrate_Preparation->Application Coated_Substrate Coated_Substrate Application->Coated_Substrate Drying Drying Coated_Substrate->Drying Curing Thermal Curing Drying->Curing Final_Coating Final_Coating Curing->Final_Coating

Caption: Workflow of the sol-gel process for protective coatings.

Hydrolysis and Condensation of this compound

Hydrolysis_Condensation cluster_condensation Condensation MDMS This compound (CH₃SiH(OCH₃)₂) Silanol Methylsilanediol (CH₃SiH(OH)₂) MDMS->Silanol + 2H₂O (Hydrolysis) Water Water (H₂O) Silanol->MDMS - 2H₂O (Esterification) Methanol Methanol (CH₃OH) Siloxane Polymethylsiloxane Network (-[Si(CH₃)(H)-O]n-) Silanol->Siloxane Water Condensation (-H₂O) Bonded_Coating Coating on Substrate Silanol->Bonded_Coating Reaction with Substrate-OH (-H₂O) Substrate Substrate-OH

Caption: Chemical reactions in the formation of a siloxane coating.

References

Application of Methyldimethoxysilane in Dental Impression Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldimethoxysilane (MDMS) is a versatile organosilicon compound with potential applications in the formulation of dental impression materials, particularly addition-curing vinyl polysiloxane (VPS) systems. While direct literature detailing its extensive use is emerging, its chemical properties suggest two primary roles: as a precursor in the synthesis of vinyl-functional polysiloxane prepolymers and as a surface modification agent for inorganic fillers. These applications aim to enhance critical properties of the impression material, including wettability, dimensional stability, and mechanical strength, ensuring the high fidelity of dental impressions required for restorative and prosthetic dentistry.

This document provides detailed application notes on the potential uses of this compound in this field and outlines the experimental protocols for evaluating the performance of dental impression materials formulated with this compound.

Principle of Application: Synthesis of Vinyl-Functional Polysiloxanes

This compound, through its derivative methylvinyldimethoxysilane, can be utilized in the synthesis of vinyl-containing polydimethylsiloxane (B3030410) copolymers. This is achieved via a copolycondensation reaction with other alkoxysilanes, such as dimethyldiethoxysilane. The vinyl groups introduced into the polysiloxane backbone are essential for the subsequent platinum-catalyzed addition reaction with a hydride-functional crosslinker, which leads to the curing of the impression material. The concentration and distribution of these vinyl groups can be controlled during synthesis to tailor the final properties of the elastomer.

G cluster_synthesis Synthesis of Vinyl-Functional Polysiloxane cluster_curing Curing of Impression Material MVDMS Methylvinyldimethoxysilane (MDMS Derivative) Copolycondensation Copolycondensation MVDMS->Copolycondensation DMDES Dimethyldiethoxysilane DMDES->Copolycondensation VF_Polymer Vinyl-Functional Polysiloxane Prepolymer Copolycondensation->VF_Polymer VF_Polymer2 Vinyl-Functional Polysiloxane Prepolymer Pt_Catalyst Platinum Catalyst VF_Polymer2->Pt_Catalyst Crosslinker Hydride-Functional Crosslinker Crosslinker->Pt_Catalyst Cured_Elastomer Cured Silicone Elastomer (Impression Material) Pt_Catalyst->Cured_Elastomer

Synthesis and Curing Pathway

Principle of Application: Surface Modification of Fillers

Inorganic fillers, such as silica, are incorporated into dental impression materials to improve mechanical properties and control viscosity. However, their hydrophilic surface can be incompatible with the hydrophobic polysiloxane matrix. This compound and similar alkoxysilanes can be used to treat the surface of these fillers. The methoxy (B1213986) groups of the silane (B1218182) hydrolyze to form reactive silanol (B1196071) groups, which then condense with the hydroxyl groups on the filler surface, creating a covalent bond. The methyl group of the silane provides a hydrophobic interface, improving the dispersion of the filler within the polymer matrix and enhancing the overall mechanical properties of the cured material.

Data Presentation: Influence of this compound on Material Properties

The following tables summarize hypothetical, yet representative, quantitative data from experiments evaluating the effect of this compound (used for filler treatment) on key properties of a vinyl polysiloxane dental impression material.

Table 1: Wettability Assessment by Contact Angle Measurement

Material FormulationInitial Contact Angle (2s) (°)Contact Angle at 30s (°)
Control (Untreated Fillers)95.8 ± 3.288.1 ± 2.9
Experimental (MDMS-Treated Fillers)75.3 ± 2.565.4 ± 2.1

Table 2: Dimensional Stability Analysis (Linear Dimensional Change)

Material Formulation24-hour Dimensional Change (%)7-day Dimensional Change (%)
Control (Untreated Fillers)-0.25 ± 0.04-0.38 ± 0.05
Experimental (MDMS-Treated Fillers)-0.18 ± 0.03-0.29 ± 0.04

Table 3: Mechanical Properties Evaluation

Material FormulationTear Strength (N/mm)Elastic Recovery (%)
Control (Untreated Fillers)2.8 ± 0.399.2 ± 0.2
Experimental (MDMS-Treated Fillers)3.5 ± 0.499.5 ± 0.1

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of dental impression materials formulated with this compound.

Protocol 1: Wettability Assessment by Sessile Drop Contact Angle Measurement

Objective: To determine the hydrophilicity of the set impression material by measuring the contact angle of a water droplet on its surface.

Materials and Equipment:

  • Cured disc-shaped specimens (20 mm diameter, 2 mm thickness) of control and experimental impression materials.

  • Goniometer or a contact angle measurement system with a high-resolution camera.

  • Microsyringe for dispensing precise droplet volumes.

  • Deionized water.

Procedure:

  • Prepare disc-shaped specimens of the impression material by injecting the mixed material into a suitable mold, covering with a polyethylene (B3416737) sheet, and pressing with a flat plate to ensure a smooth, flat surface.

  • Allow the specimens to set for 10 minutes or according to the manufacturer's instructions.

  • Carefully remove the specimens from the mold and place them on the goniometer stage.

  • Using the microsyringe, dispense a 5 µL droplet of deionized water onto the surface of the specimen.

  • Immediately start recording images of the droplet profile.

  • Measure the contact angle at specified time points (e.g., 2 seconds, 10 seconds, 30 seconds) from the initiation of contact.[1]

  • Repeat the measurement for a minimum of five specimens per material group to ensure statistical significance.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Dimensional Stability (Linear Dimensional Change) Measurement (Based on ISO 4823:2021)

Objective: To evaluate the dimensional accuracy of the impression material over time by measuring the linear dimensional change.[2][3][4][5][6]

Materials and Equipment:

  • Stainless steel die with engraved reference lines as specified in ISO 4823.[2][3][4][5][6]

  • Impression material to be tested.

  • A traveling microscope or a digital optical comparator with a resolution of at least 1 µm.

  • Controlled environment chamber (23 ± 2 °C and 50 ± 10 % relative humidity).

Procedure:

  • Take an impression of the stainless steel die using the experimental material according to the manufacturer's instructions.

  • After the recommended setting time, carefully remove the impression from the die.

  • Store the impression in the controlled environment chamber.

  • At specified time intervals (e.g., 24 hours, 7 days), measure the distance between the reference lines on the impression using the traveling microscope or optical comparator.[7][8]

  • Calculate the percentage of linear dimensional change using the formula specified in ISO 4823.[7]

  • Repeat the procedure for at least five impressions per material group.

  • Statistically analyze the results to determine if there are significant differences between the control and experimental groups.

Protocol 3: Tear Strength Measurement

Objective: To determine the resistance of the set impression material to tearing, which is crucial for preventing fracture upon removal from the mouth, especially in thin sections.

Materials and Equipment:

  • Tensile testing machine (e.g., Instron universal testing machine).

  • Die for preparing trouser-shaped or notched specimens as per ISO 34-1 or a similar standard.

  • Control and experimental impression materials.

Procedure:

  • Prepare at least five trouser-shaped or notched specimens of the set impression material using a standardized mold.

  • Mount a specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen tears completely.

  • Record the maximum force required to propagate the tear.

  • Calculate the tear strength by dividing the maximum force by the thickness of the specimen.

  • Repeat for all specimens and perform statistical analysis on the collected data.

Experimental Workflow Visualization

G cluster_prep Material Preparation cluster_testing Property Evaluation cluster_analysis Data Analysis and Conclusion start Formulate Control and Experimental Impression Materials mix Mix Base and Catalyst Pastes start->mix specimen_prep Prepare Specimens (Discs, ISO Molds, etc.) mix->specimen_prep wettability Wettability Test (Contact Angle) specimen_prep->wettability dimensional Dimensional Stability Test (ISO 4823) specimen_prep->dimensional mechanical Mechanical Tests (Tear Strength, etc.) specimen_prep->mechanical data Collect Quantitative Data wettability->data dimensional->data mechanical->data stats Statistical Analysis (ANOVA, t-test) data->stats conclusion Draw Conclusions on the Effect of this compound stats->conclusion

Experimental Workflow for Material Evaluation

References

Application of Methyldimethoxysilane in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fabrication of robust and reliable microfluidic devices is paramount for a wide range of applications, from high-throughput drug screening to fundamental biological studies. Polydimethylsiloxane (PDMS) is a commonly used material for prototyping and manufacturing these devices due to its optical transparency, biocompatibility, and ease of fabrication. However, the inherent hydrophobicity of native PDMS and challenges in achieving strong, durable bonds with various substrates necessitate surface modification and the use of adhesion promoters. Silanization, the process of modifying a surface with a silane (B1218182) coupling agent, is a widely adopted strategy to tailor the surface properties of PDMS.

This document provides detailed application notes and protocols for the use of methyldimethoxysilane in the fabrication of microfluidic devices. While specific literature detailing the use of this compound is limited, the principles of silanization are well-established. The protocols provided herein are based on established methods for similar silanes and are intended to serve as a comprehensive guide for researchers.

Principle of this compound Action

This compound ((CH₃)H-Si-(OCH₃)₂) is a bifunctional organosilane. The methoxy (B1213986) groups (-OCH₃) can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of plasma-activated PDMS or glass, forming stable covalent siloxane bonds (Si-O-Si). The methyl group (-CH₃) remains oriented away from the surface, rendering it hydrophobic. This property can be harnessed to create hydrophobic microchannel surfaces or to act as a coupling agent for bonding PDMS to other surfaces.

Key Applications

  • Surface Hydrophobization: Creating stable hydrophobic surfaces within microchannels is crucial for applications such as droplet-based microfluidics, digital microfluidics, and certain cell culture models where protein adsorption needs to be minimized.

  • Adhesion Promotion for Bonding: While less common than aminosilanes or epoxysilanes for this purpose, this compound can theoretically act as a coupling agent to enhance the bonding between two plasma-activated PDMS layers or between PDMS and glass.

Experimental Protocols

Protocol 1: Surface Hydrophobization of PDMS Microchannels using this compound (Vapor Deposition)

This protocol is adapted from established vapor deposition methods for other silanes and is expected to yield a uniform hydrophobic coating.

Materials:

  • PDMS microfluidic device, plasma-treated

  • This compound (reagent grade)

  • Vacuum desiccator

  • Glass vial

  • Nitrogen or argon gas (optional)

Procedure:

  • Device Preparation: Fabricate the PDMS microfluidic device using standard soft lithography techniques.

  • Plasma Activation: Expose the PDMS device to oxygen or air plasma for 30-60 seconds to generate surface silanol groups. This step is critical for the covalent attachment of the silane.

  • Vapor Deposition Setup:

    • Place a small, open glass vial containing 100-200 µL of this compound inside a vacuum desiccator.

    • Immediately place the plasma-activated PDMS device into the desiccator, with the channel side facing the vial.

  • Silanization: Evacuate the desiccator to create a vacuum. The this compound will vaporize and deposit onto the PDMS surface. Allow the deposition to proceed for 1-2 hours at room temperature.

  • Post-Deposition Curing: After deposition, vent the desiccator with dry nitrogen or argon gas (or ambient air). Transfer the device to an oven and bake at 60-80°C for 30-60 minutes to promote the covalent bonding of the silane to the surface and remove any unreacted silane.

  • Final Cleaning: Purge the microchannels with dry nitrogen or argon gas before use to remove any residual, non-covalently bound silane.

Protocol 2: this compound as an Adhesion Promoter for PDMS-Glass Bonding (Solution Deposition)

This protocol outlines a solution-based approach for using this compound to enhance bonding.

Materials:

  • Plasma-treated PDMS slab with microchannels

  • Glass slide (e.g., microscope slide)

  • This compound

  • Anhydrous toluene (B28343) or ethanol (B145695) (solvent)

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slide and the PDMS slab with isopropanol (B130326) and deionized water, followed by drying with a stream of nitrogen or argon gas.

  • Plasma Activation: Expose both the PDMS slab and the glass slide to oxygen or air plasma for 30-60 seconds to generate surface hydroxyl groups.

  • Silane Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a moisture-free environment (e.g., a glove box or under a nitrogen blanket).

  • Silanization:

    • Immerse the plasma-treated glass slide in the silane solution for 1-5 minutes.

    • Alternatively, spin-coat the silane solution onto the glass slide.

  • Rinsing and Drying: Rinse the silanized glass slide thoroughly with the anhydrous solvent (toluene or ethanol) to remove excess silane. Dry the slide with a gentle stream of nitrogen or argon gas.

  • Bonding: Immediately bring the plasma-activated PDMS slab into contact with the silane-treated glass slide. Apply gentle, uniform pressure to ensure conformal contact and remove any trapped air bubbles.

  • Thermal Curing: Place the assembled device in an oven at 60-80°C for at least 2 hours to promote the formation of covalent bonds at the interface.

Data Presentation

SilaneApplicationSubstrateTreatment MethodBond Strength (kPa)Water Contact Angle (°)Reference
(3-Aminopropyl)triethoxysilane (APTES) BondingPDMS-GlassSolution~400~50-60[1]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) BondingPDMS-GoldSolutionN/AN/A[2]
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane HydrophobizationPDMSVaporN/A>110[3]
Methyltrimethoxysilane (MTMS) HydrophobizationPolyurethane FoamVaporN/A~129N/A

N/A: Data not available in the provided context.

Mandatory Visualizations

Experimental Workflow for Surface Hydrophobization

G cluster_prep Device Preparation cluster_silanization Vapor Deposition cluster_post Post-Treatment prep1 Fabricate PDMS Device (Soft Lithography) prep2 Oxygen/Air Plasma Activation (30-60s) prep1->prep2 sil1 Place Device and This compound in Desiccator prep2->sil1 sil2 Evacuate Desiccator (1-2 hours) sil1->sil2 post1 Vent with N2/Ar sil2->post1 post2 Bake at 60-80°C (30-60 min) post1->post2 post3 Purge Channels with N2/Ar post2->post3 end end post3->end Hydrophobic Device Ready for Use

Caption: Workflow for PDMS surface hydrophobization.

Logical Relationship in PDMS-Glass Bonding

G cluster_pdms PDMS Surface cluster_glass Glass Surface cluster_silane Silanization pdms PDMS pdms_plasma Plasma-Activated PDMS (-Si-OH groups) pdms->pdms_plasma O2 Plasma bonding Covalent Bonding (Si-O-Si) pdms_plasma->bonding glass Glass glass_plasma Plasma-Activated Glass (-Si-OH groups) glass->glass_plasma O2 Plasma silanized_glass Silanized Glass (-Si-O-Si(H)CH3) glass_plasma->silanized_glass Reaction silane This compound Solution silanized_glass->bonding

Caption: Chemical principle of PDMS-glass bonding.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces on Glass Substrates with Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldimethoxysilane (MDMS) is a bifunctional organosilane commonly employed for the surface modification of materials, including glass. Its chemical structure allows it to react with hydroxyl groups present on the glass surface, forming a covalent bond and creating a thin, hydrophobic film. This alteration of surface chemistry from hydrophilic to hydrophobic is critical in a variety of applications within research and drug development, such as the prevention of non-specific protein adsorption, the creation of microfluidic devices with controlled flow characteristics, and the development of specialized labware that minimizes sample loss.

The process of silanization with MDMS involves the hydrolysis of its methoxy (B1213986) groups to form reactive silanol (B1196071) groups. These silanols then condense with the silanol groups on the glass surface, as well as with each other, to form a stable siloxane network. The methyl group, oriented away from the surface, imparts the desired low surface energy and hydrophobic characteristics.

Key Performance Metrics: Quantitative Data

The effectiveness of the hydrophobic treatment is primarily assessed by measuring the static water contact angle. A surface is generally considered hydrophobic when the water contact angle exceeds 90°. The following tables summarize typical quantitative data obtained from the silanization of glass surfaces. While specific data for this compound is limited in publicly available literature, the data for the closely related methyltrimethoxysilane (B3422404) (MTMS) provides a strong indication of expected performance.

Table 1: Water Contact Angles (WCA) on Silane-Treated Glass Substrates

Silane (B1218182) PrecursorSubstrateDeposition MethodPost-TreatmentAverage Water Contact Angle (°)Reference
Unmodified GlassSoda-Lime Glass--~59[1]
Silane CoatingSoda-Lime GlassNot Specified-~95[1]
SiO2-MTMSGlassDip-CoatingDrying at 80°C132[2][3]
SiO2-TiO2-MTMSGlassSol-Gel/Layer-by-LayerCuring at 70°C115.56 ± 1.01[4]

Table 2: Surface Roughness of Coated Glass Substrates

CoatingSubstrateAnalysis MethodRoot Mean Square (RMS) Roughness
SiO2-MTMS (from TEOS)GlassAFMHigher than sodium silicate (B1173343) derived coatings
SiO2-MTMS (from sodium silicate)GlassAFMLower than TEOS derived coatings

Experimental Protocols

The following protocols provide detailed methodologies for creating hydrophobic surfaces on glass substrates using this compound.

Protocol 1: Glass Substrate Cleaning and Activation

Thorough cleaning and activation of the glass surface are critical for uniform silanization, as this process exposes the maximum number of surface hydroxyl groups.

Materials:

  • Glass substrates (e.g., microscope slides, coverslips)

  • Detergent solution

  • Deionized water

  • Ethanol (B145695) or Acetone (B3395972)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen or argon gas stream

  • Oven or hot plate

Procedure:

  • Initial Cleaning: Sonicate the glass substrates in a detergent solution for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Solvent Wash: Sonicate the substrates in ethanol or acetone for 15-20 minutes to remove organic residues.

  • Drying: Dry the substrates with a stream of nitrogen or argon gas.

  • Surface Activation (Piranha Etching):

    • CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

    • Immerse the dried glass substrates in freshly prepared Piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with deionized water.

  • Final Drying: Dry the activated glass substrates in an oven at 110-120°C for at least 1 hour before silanization.

Protocol 2: Silanization with this compound (Vapor Phase Deposition)

Vapor phase deposition is a common method for achieving a thin, uniform silane coating.

Materials:

  • Cleaned and activated glass substrates

  • This compound (MDMS)

  • Vacuum desiccator

  • Small vial or container for MDMS

  • Vacuum pump

Procedure:

  • Place the cleaned and activated glass substrates in a vacuum desiccator.

  • Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for a predetermined duration (typically 1-12 hours). The reaction time will influence the coating thickness and hydrophobicity.

  • After the desired reaction time, vent the desiccator with an inert gas (e.g., nitrogen or argon).

  • Remove the coated substrates and rinse them with a non-polar solvent like toluene (B28343) or hexane (B92381) to remove any unbound silane.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 3: Silanization with this compound (Solution Phase Deposition)

Solution phase deposition offers a simpler alternative to vapor phase deposition.

Materials:

  • Cleaned and activated glass substrates

  • This compound (MDMS)

  • Anhydrous toluene or other suitable organic solvent (e.g., ethanol)

  • Inert gas (e.g., nitrogen or argon)

  • Oven or hot plate

Procedure:

  • Prepare a 1-5% (v/v) solution of this compound in an anhydrous organic solvent (e.g., toluene) under an inert atmosphere to minimize premature hydrolysis.

  • Immerse the cleaned and activated glass substrates in the silane solution for a duration ranging from 30 minutes to several hours. The immersion time can be optimized to achieve the desired level of hydrophobicity.

  • Remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove excess, unbound silane.

  • Dry the substrates with a stream of inert gas.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation reaction and stabilize the coating.

Visualizations

Chemical Reaction Pathway

G cluster_glass Glass Surface cluster_mdms This compound (MDMS) cluster_hydrolysis Hydrolysis cluster_condensation Condensation Si_surface Si-OH Surface_bound Surface-O-Si(CH₃)(OH)-H Si_surface2 Si-OH MDMS_structure CH₃-Si(OCH₃)₂-H Hydrolyzed_MDMS CH₃-Si(OH)₂-H MDMS_structure->Hydrolyzed_MDMS + 2H₂O Methanol 2x CH₃OH Hydrolyzed_MDMS->Methanol Hydrolyzed_MDMS->Surface_bound + Si-OH (surface) Water H₂O Surface_bound->Water

Caption: Reaction of this compound with a glass surface.

Experimental Workflow

G A Glass Substrate Cleaning (Detergent, DI Water, Solvent) B Surface Activation (Piranha Etching) A->B C Drying (Oven at 110-120°C) B->C D Silanization with MDMS (Vapor or Solution Phase) C->D E Rinsing (Anhydrous Solvent) D->E F Curing (Oven at 110-120°C) E->F G Characterization (Contact Angle, AFM, etc.) F->G H Hydrophobic Glass Surface G->H

Caption: General workflow for creating a hydrophobic glass surface.

References

Application Notes and Protocols: Synthesis of Silane-Terminated Polyether (STPE) Resins Using Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silane-terminated polyether (STPE) resins utilizing methyldimethoxysilane. This document is intended to guide researchers through the synthesis, characterization, and safe handling of these versatile polymers.

Introduction

Silane-terminated polyethers (STPEs) are hybrid polymers that combine the flexibility and elasticity of a polyether backbone with the moisture-curing capabilities of alkoxysilane terminal groups. These resins are of significant interest in the development of adhesives, sealants, coatings, and biocompatible materials due to their tunable properties, excellent weather resistance, and isocyanate-free nature.[1][2][3] The use of this compound as a terminating agent offers the advantage of creating difunctional silane (B1218182) end-groups, which can lead to a lower crosslinking density and more elastic materials compared to trifunctional silanes.[1] This also results in the release of less methanol (B129727) during the curing process.[2]

The synthesis of STPEs with this compound is typically achieved through the hydrosilylation of a polyether with terminal unsaturation, such as an allyl-terminated polyether, in the presence of a platinum catalyst.[4] This addition reaction forms a stable carbon-silicon bond, effectively capping the polyether chains with reactive methyldimethoxysilyl groups.

Reaction Mechanism

The synthesis of STPE resins using this compound proceeds via a platinum-catalyzed hydrosilylation reaction. The most widely accepted mechanism for this process is the Chalk-Harrod mechanism.[5][6] This mechanism involves the oxidative addition of the Si-H bond of this compound to the platinum catalyst, followed by the coordination of the terminal double bond of the polyether. Subsequently, migratory insertion of the alkene into the platinum-hydride bond occurs, followed by reductive elimination of the final STPE product, regenerating the platinum catalyst.

G cluster_0 Catalytic Cycle Pt_catalyst Pt(0) Catalyst Oxidative_Addition Oxidative Addition of H-Si(OCH₃)₂CH₃ Pt_catalyst->Oxidative_Addition Intermediate_1 Pt(II)-Hydrido-Silyl Complex Oxidative_Addition->Intermediate_1 Alkene_Coordination Coordination of Allyl-Terminated Polyether Intermediate_1->Alkene_Coordination Intermediate_2 Pt(II)-Hydrido-Silyl-Olefin Complex Alkene_Coordination->Intermediate_2 Migratory_Insertion Migratory Insertion Intermediate_2->Migratory_Insertion Intermediate_3 Pt(II)-Alkyl-Silyl Complex Migratory_Insertion->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pt_catalyst Regeneration Product Silane-Terminated Polyether (STPE) Reductive_Elimination->Product

Caption: Chalk-Harrod mechanism for STPE synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a this compound-terminated polyether resin from an allyl-terminated polyether.

Materials
  • Allyl-terminated polyether (e.g., polypropylene (B1209903) glycol diallyl ether)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

  • Toluene (B28343) (anhydrous)

  • Inhibitor (optional, for controlling reaction exotherm)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Thermometer

Experimental Workflow

G Start Start Setup Assemble and dry glassware under N₂ Start->Setup Charge_Reactants Charge flask with allyl-terminated polyether and toluene Setup->Charge_Reactants Heat Heat to reaction temperature (e.g., 80-100°C) Charge_Reactants->Heat Add_Catalyst Add platinum catalyst Heat->Add_Catalyst Add_Silane Slowly add This compound via dropping funnel Add_Catalyst->Add_Silane React Maintain temperature and stir for 2-6 hours Add_Silane->React Monitor Monitor reaction progress (FTIR) React->Monitor Monitor->React Incomplete Cool Cool to room temperature Monitor->Cool Complete Remove_Solvent Remove toluene under reduced pressure Cool->Remove_Solvent Product Obtain STPE resin Remove_Solvent->Product

Caption: Workflow for STPE resin synthesis.

Synthesis Procedure
  • Preparation: Assemble the three-neck round-bottom flask with the reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the this compound.

  • Charging Reactants: Charge the flask with the allyl-terminated polyether and anhydrous toluene. The amount of toluene should be sufficient to ensure good mixing and heat transfer.

  • Inert Atmosphere: Purge the system with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction to exclude moisture and oxygen.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature, typically between 80°C and 100°C.

  • Catalyst Addition: Once the reaction temperature is stable, add the platinum catalyst. The catalyst loading is typically in the range of 5-20 ppm of platinum relative to the total mass of the reactants.

  • Silane Addition: Slowly add the this compound from the dropping funnel over a period of 1-2 hours. A slight excess of this compound (e.g., 1.1 to 1.2 molar equivalents relative to the allyl groups) is often used to ensure complete conversion of the terminal double bonds.

  • Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-6 hours.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band (around 1645 cm⁻¹) indicates the completion of the hydrosilylation reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator to yield the final silane-terminated polyether resin.

Characterization

The synthesized STPE resin should be characterized to confirm its structure and determine its properties.

Characterization TechniqueParameter MeasuredTypical Results
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of Si-H (~2160 cm⁻¹) and C=C (~1645 cm⁻¹) peaks. Appearance of Si-O-C peaks (~1090 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and purity¹H NMR: Disappearance of vinyl protons, appearance of new aliphatic protons adjacent to silicon. ²⁹Si NMR: Chemical shift confirming the formation of the Si-C bond.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersity index (PDI)A narrow PDI indicates a well-controlled polymerization.
Viscometry ViscosityDependent on the molecular weight of the polyether backbone and the degree of silylation.

Quantitative Data Summary

The properties of the final STPE resin are highly dependent on the molecular weight of the initial polyether and the reaction stoichiometry. The following table provides a summary of typical quantitative data.

ParameterValue Range
Polyether Molecular Weight ( g/mol ) 4,000 - 20,000
Molar Ratio (Allyl : Si-H) 1 : 1.1 - 1.2
Platinum Catalyst Concentration (ppm) 5 - 20
Reaction Temperature (°C) 80 - 100
Reaction Time (hours) 2 - 6
Final Product Viscosity (mPa·s at 25°C) 5,000 - 50,000
Si-H Conversion (%) > 99%

Safety Precautions

This compound is a highly flammable liquid and vapor that can cause serious eye irritation. [5][6][7][8] It is also sensitive to moisture and will decompose to release methanol.[5] Therefore, appropriate safety measures must be taken during its handling and use.

  • Engineering Controls: Work in a well-ventilated fume hood.[5][6] Ground all equipment to prevent static discharge.[5][6][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a flame-retardant lab coat.[5][6][7]

  • Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors.[5] Keep away from heat, sparks, and open flames.[5][6][7][8] Use only non-sparking tools.[5][6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[8][9]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move to fresh air.[6][7] In case of skin contact, wash with soap and water.[6] If swallowed, rinse mouth with water and seek medical attention.[6]

References

Troubleshooting & Optimization

Optimizing Methyldimethoxysilane concentration for uniform surface coating.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing methyldimethoxysilane (MDMS) for uniform surface coating.

Troubleshooting Guide

This guide addresses specific issues that may arise during the surface coating process with this compound.

Issue Potential Causes Recommended Solutions
Non-Uniform or Patchy Coating Inadequate substrate cleaning and preparation.Ensure the substrate is thoroughly cleaned to remove organic and particulate contaminants. Utilize a piranha solution or oxygen plasma treatment to generate a high density of surface hydroxyl groups.
Incorrect this compound concentration.Optimize the MDMS concentration. Very low concentrations can lead to incomplete monolayer formation, while excessively high concentrations may result in the formation of aggregates and multilayers.[1]
Premature hydrolysis and condensation of MDMS in solution.Prepare the silanization solution immediately before use. Use anhydrous solvents and a controlled low-humidity environment to minimize water content.[1]
Inconsistent application or withdrawal speed during dip-coating.Maintain a constant and slow withdrawal speed to ensure uniform deposition and solvent evaporation.
Hazy or Cloudy Film Appearance High this compound concentration leading to multilayer formation.Reduce the concentration of the MDMS solution to favor monolayer formation.[1]
Aggregation of silane (B1218182) molecules in solution.Ensure the silane solution is well-mixed and free of precipitates before use. Prepare fresh solutions for each experiment.[1]
Inadequate rinsing after deposition.Thoroughly rinse the coated substrate with an appropriate anhydrous solvent to remove unreacted or loosely bound silane molecules.
Poor Adhesion of the Coating Insufficient surface hydroxyl groups on the substrate.Pre-treat the substrate with methods that increase the number of hydroxyl groups, such as plasma activation or acid/base treatment.
Incomplete covalent bonding.Ensure a proper curing step (e.g., heating) after deposition to promote the formation of stable siloxane bonds between the silane and the substrate, and between adjacent silane molecules.[1]
Contamination of the this compound.Use high-purity this compound and store it under anhydrous and inert conditions to prevent degradation.
Coating is Too Hydrophilic Incomplete surface coverage by the methyl groups of MDMS.Increase the this compound concentration or the deposition time to achieve a denser monolayer.
Presence of unreacted silanol (B1196071) groups on the surface.Optimize the curing temperature and time to ensure complete condensation of silanol groups.
Coating is Excessively Hydrophobic (Water contact angle too high) Formation of a thick, disordered multilayer of polysiloxane.Decrease the this compound concentration and shorten the deposition time to favor the formation of a well-ordered monolayer.
Contamination of the surface after coating.Handle the coated substrates in a clean environment and store them properly to avoid adsorption of airborne contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound for achieving a uniform monolayer?

A1: The optimal concentration of this compound is highly dependent on the substrate, solvent, and deposition method. However, a typical starting point for solution-phase deposition is a concentration range of 0.5% to 5% (v/v) in an anhydrous solvent such as toluene (B28343) or ethanol (B145695). It is strongly recommended to perform a concentration series to determine the ideal concentration for your specific application.

Q2: How does the concentration of this compound affect the water contact angle of the coated surface?

A2: The water contact angle generally increases with increasing this compound concentration up to a certain point, after which it may plateau or even slightly decrease. Initially, as the surface coverage with the hydrophobic methyl groups increases, the surface becomes more hydrophobic, leading to a higher contact angle. However, at very high concentrations, the formation of irregular multilayers can lead to a less uniform surface and a less consistent contact angle.

Q3: What is the expected impact of this compound concentration on the surface roughness of the coating?

A3: At optimal concentrations for monolayer formation, this compound should form a smooth, uniform coating with low surface roughness. As the concentration increases excessively, the likelihood of forming aggregates and multilayers also increases, which can lead to a significant increase in surface roughness.

Q4: Which solvent is recommended for preparing the this compound solution?

A4: Anhydrous solvents are highly recommended to control the hydrolysis of this compound. Toluene is a common choice for creating a non-polar environment that slows down hydrolysis in the solution, promoting surface-mediated reactions. Anhydrous ethanol can also be used, but the presence of even small amounts of water can initiate premature polymerization.

Q5: Is a curing step necessary after applying the this compound coating?

A5: Yes, a curing step is crucial for forming a stable and durable coating. Curing, typically by heating in an oven (e.g., at 100-120°C), promotes the condensation of silanol groups to form strong covalent siloxane (Si-O-Si) bonds with the substrate and between adjacent silane molecules.[1] This step is essential for the adhesion and longevity of the coating.

Data Presentation

The following tables summarize the expected quantitative relationship between this compound concentration and key surface properties. This data is representative and may vary based on specific experimental conditions.

Table 1: Effect of this compound Concentration on Water Contact Angle

This compound Concentration (v/v in Toluene)Average Water Contact Angle (°)Standard Deviation (°)
0.1%75± 3
0.5%85± 2
1.0%92± 2
2.0%95± 1
5.0%93± 3

Table 2: Effect of this compound Concentration on Surface Roughness (RMS)

This compound Concentration (v/v in Toluene)Average RMS Roughness (nm)Standard Deviation (nm)
0.1%0.8± 0.2
0.5%0.6± 0.1
1.0%0.5± 0.1
2.0%0.7± 0.2
5.0%1.5± 0.5

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound on a Silicon Wafer

  • Substrate Cleaning:

    • Sonicate silicon wafers in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

    • Dry the wafers with a stream of high-purity nitrogen.

    • Activate the surface by treating with oxygen plasma (100 W) for 5 minutes to generate hydroxyl groups.

  • Silane Solution Preparation:

    • In a clean, dry glass container inside a low-humidity environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Deposition:

    • Immerse the cleaned and activated silicon wafers in the this compound solution.

    • Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Perform a final rinse with isopropanol.

    • Dry the wafers with a stream of high-purity nitrogen.

    • Cure the coated wafers in an oven at 110°C for 60 minutes.

    • Allow the wafers to cool to room temperature before characterization.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment sub_clean Substrate Cleaning (Sonication) sub_dry1 Drying (Nitrogen Stream) sub_clean->sub_dry1 sub_activate Surface Activation (Oxygen Plasma) sub_dry1->sub_activate deposition Solution Deposition (Immersion) sub_activate->deposition sol_prep Prepare MDMS Solution (Anhydrous Toluene) sol_prep->deposition rinsing Rinsing (Toluene & IPA) deposition->rinsing sub_dry2 Drying (Nitrogen Stream) rinsing->sub_dry2 curing Curing (Oven at 110°C) sub_dry2->curing end end curing->end Coated Substrate Ready for Analysis

Caption: Experimental workflow for this compound surface coating.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Coating Issue (e.g., Non-Uniformity) cause1 Improper Substrate Preparation start->cause1 cause2 Incorrect MDMS Concentration start->cause2 cause3 Solution Degradation start->cause3 cause4 Suboptimal Curing start->cause4 sol1 Improve Cleaning & Activation cause1->sol1 sol2 Optimize Concentration cause2->sol2 sol3 Use Fresh Solution & Anhydrous Solvent cause3->sol3 sol4 Adjust Curing Time/Temperature cause4->sol4 end end sol1->end Re-evaluate sol2->end sol3->end sol4->end

Caption: Logical workflow for troubleshooting common coating issues.

References

Technical Support Center: Troubleshooting Incomplete Silane Grafting Reactions with Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during silane (B1218182) grafting reactions with Methyldimethoxysilane. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of silane grafting with this compound?

A1: The grafting of this compound onto a substrate primarily occurs in two key steps:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water molecules to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

  • Condensation: The newly formed silanol groups then react with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, self-condensation between silanol groups of adjacent silane molecules can occur, leading to the formation of a polysiloxane network on the surface.

Q2: My this compound solution has turned cloudy. Can I still use it?

A2: A cloudy appearance or the formation of a precipitate indicates that the this compound has undergone significant hydrolysis and self-condensation in the solution, forming insoluble polysiloxane oligomers or polymers.[1] This solution is no longer ideal for creating a uniform monolayer and should be discarded. To prevent premature polymerization, always use anhydrous solvents, prepare the silane solution fresh before each use, and store the neat this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Q3: How can I confirm that the this compound grafting was successful?

A3: Several surface analysis techniques can be employed to verify the success of the grafting reaction:

  • Contact Angle Goniometry: A successful grafting of a methyl-terminated silane will increase the hydrophobicity of a hydrophilic substrate. This is observed as an increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon (Si 2p) and carbon (C 1s) on the substrate surface, confirming the presence of the silane. High-resolution scans can provide information about the chemical bonding environment.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In Attenuated Total Reflectance (ATR) mode, FTIR can detect the characteristic peaks of the silane, such as Si-O-Si and C-H stretching vibrations.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and roughness, which may change after a successful grafting reaction.[3]

Troubleshooting Guide for Incomplete Grafting

This guide addresses common problems encountered during this compound grafting reactions, providing potential causes and recommended solutions.

Problem 1: Low Grafting Density or Incomplete Surface Coverage

Symptoms:

  • Low water contact angle on the treated surface.

  • Inconsistent or patchy appearance of the coating.

  • Weak or absent silicon signal in XPS analysis.

Troubleshooting Workflow

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Low Grafting Density Observed substrate Verify Substrate Preparation - Cleanliness - Hydroxylation start->substrate reaction_conditions Optimize Reaction Conditions - Time - Temperature - Concentration substrate->reaction_conditions If substrate prep is correct solution_prep Check Silane Solution - Freshness - Anhydrous Solvent reaction_conditions->solution_prep If conditions are optimized characterization Re-characterize Surface solution_prep->characterization If solution is fresh success Successful Grafting characterization->success Improved Results failure Persistent Issues characterization->failure No Improvement

Caption: Troubleshooting workflow for low grafting density.

Potential CauseRecommended Solutions
Inadequate Substrate Cleaning Ensure the substrate is meticulously cleaned to remove organic and particulate contamination. Common methods include sonication in solvents (e.g., acetone (B3395972), isopropanol) and treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone to generate surface hydroxyl groups.[2]
Insufficient Surface Hydroxylation The density of hydroxyl groups on the substrate surface is critical for the condensation reaction. For silicon-based substrates, a pre-treatment with piranha solution or oxygen plasma is highly recommended to ensure a high density of reactive sites.[1]
Suboptimal Reaction Time The reaction time may be too short for complete monolayer formation. Increase the reaction time in increments (e.g., from 1 hour to 4, 12, and 24 hours) to determine the optimal duration.[4]
Incorrect Reaction Temperature Temperature affects the reaction kinetics. For vapor phase deposition, a temperature that is too low can lead to slow reaction rates, while a temperature that is too high might cause precursor decomposition.[5] For solution-phase deposition, a moderate temperature (e.g., 60-80°C) can enhance the reaction rate.
Inappropriate Silane Concentration A very low concentration may result in a sparse layer, while a very high concentration can lead to the formation of multilayers and aggregates in the solution. Start with a low concentration (e.g., 1% v/v) and incrementally increase it.
Presence of Excess Water in Solution While a small amount of water is necessary for hydrolysis, excess water in the reaction solution can lead to rapid self-condensation of the silane, forming polysiloxanes in the solution rather than on the surface.[1] Use anhydrous solvents and prepare solutions in a dry, inert atmosphere.
Problem 2: Presence of Haze or Aggregates on the Surface

Symptoms:

  • Visible film or white residue on the substrate.

  • High surface roughness as measured by AFM.

  • Inconsistent contact angle measurements across the surface.

Logical Relationship of Haze Formation

G cluster_causes Causes cluster_process cluster_result excess_water Excess Water in Solution self_condensation Increased Self-Condensation (Homopolymerization) excess_water->self_condensation high_concentration High Silane Concentration high_concentration->self_condensation long_reaction_time Excessively Long Reaction Time long_reaction_time->self_condensation haze Haze/Aggregates on Surface self_condensation->haze

Caption: Factors leading to haze formation during silanization.

Potential CauseRecommended Solutions
Extensive Self-Condensation (Homopolymerization) This occurs when silane molecules react with each other in solution instead of with the substrate surface. This is often caused by excessive water in the solvent or a high concentration of the silane. Use anhydrous solvents, prepare the silane solution immediately before use, and consider reducing the silane concentration.
Inadequate Rinsing Physisorbed (non-covalently bonded) silane molecules or oligomers may remain on the surface after the reaction. After the grafting step, thoroughly rinse the substrate with a fresh, anhydrous solvent (the same one used for the reaction) and consider a short sonication step to remove loosely bound material.
High Silane Concentration A high concentration of this compound can promote the formation of multilayers and aggregates. Reduce the concentration of the silane in the solution.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the expected qualitative and quantitative impact of key reaction parameters on the outcome of this compound grafting.

Table 1: Effect of Reaction Parameters on Grafting Outcome

ParameterLow ValueOptimal RangeHigh Value
Temperature Slow reaction, incomplete coveragePromotes efficient reactionPrecursor decomposition (vapor), increased self-condensation (solution)
Time Incomplete monolayer formationSufficient for monolayer saturationPotential for multilayer formation and increased self-condensation
Concentration Sparse, incomplete coverageUniform monolayer formationMultilayer formation, aggregation, and solution polymerization
Water Content Insufficient hydrolysisCatalyzes hydrolysis at the surfacePromotes rapid self-condensation in solution

Table 2: Typical Quantitative Outcomes for Grafting on a Silicon Wafer

ParameterIncomplete GraftingSuccessful Monolayer
Water Contact Angle < 60°> 90°
Film Thickness (Ellipsometry) < 0.5 nm0.7 - 1.5 nm
Surface Roughness (AFM, Rq) Variable, may have peaks< 0.5 nm
XPS Atomic % (Si) Low or undetectableDetectable and consistent

Experimental Protocols

General Protocol for Solution-Phase Grafting of this compound on a Silicon Substrate

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrate and desired outcome.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_grafting Grafting Reaction cluster_post Post-Grafting clean Solvent Cleaning (Acetone, IPA) activate Surface Activation (Piranha or O2 Plasma) clean->activate rinse_dry Rinse (DI Water) & Dry (N2) activate->rinse_dry prepare_solution Prepare Silane Solution (1% in Anhydrous Toluene) rinse_dry->prepare_solution immerse Immerse Substrate (e.g., 1-4 hours at RT) prepare_solution->immerse rinse_sonicate Rinse & Sonicate (Anhydrous Toluene) immerse->rinse_sonicate cure Cure (e.g., 110°C for 30 min) rinse_sonicate->cure characterize Characterize Surface cure->characterize

Caption: Step-by-step workflow for solution-phase silanization.

Materials:

  • This compound

  • Anhydrous Toluene (B28343) (or other suitable anhydrous solvent)

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Substrate (e.g., silicon wafer)

  • Piranha solution (handle with extreme caution) or Plasma Cleaner

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in acetone for 15 minutes.

    • Sonciate the substrate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrate under a stream of nitrogen or argon.

  • Surface Activation (Hydroxylation):

    • Option A: Piranha Etch (for robust substrates): Immerse the cleaned substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Option B: Oxygen Plasma: Treat the substrate in an oxygen plasma cleaner for 5-10 minutes.

    • Rinse the activated substrate extensively with DI water and dry thoroughly with nitrogen.

  • Silane Solution Preparation:

    • In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Prepare this solution immediately before use.

  • Grafting Reaction:

    • Immerse the clean, activated substrate in the freshly prepared silane solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere. The container should be sealed to prevent the ingress of atmospheric moisture.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it with fresh anhydrous toluene.

    • Sonicate the substrate in anhydrous toluene for 5 minutes to remove any non-covalently bound silane.

    • Dry the substrate with a stream of nitrogen.

    • Cure the coated substrate in an oven at 110°C for 30-60 minutes to promote further condensation and stabilize the monolayer.

  • Characterization:

    • The coated substrate is now ready for characterization using techniques such as contact angle goniometry, XPS, and AFM.

References

Identifying and minimizing side reactions and byproducts in Methyldimethoxysilane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyldimethoxysilane (MDMS) polymerization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing side reactions and byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that occur during the polymerization of this compound (MDMS)?

A1: The primary side reactions in MDMS polymerization are hydrolysis, condensation, and redistribution reactions.[1][2]

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and methanol (B129727). This reaction can be catalyzed by acids or bases.[1]

  • Condensation: Silanol groups can react with each other (intermolecularly or intramolecularly) or with other methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol. Intramolecular condensation is a primary pathway for the formation of cyclic byproducts.[2]

  • Redistribution Reactions: These are equilibrium reactions that involve the cleavage and reformation of siloxane bonds, leading to a broader molecular weight distribution and the formation of various linear and cyclic oligomers. These reactions can be catalyzed by both acidic and basic species.[3]

Q2: What are the most common byproducts observed in MDMS polymerization, and how can they be identified?

A2: The most common byproducts are cyclic siloxanes, with the most abundant typically being octamethylcyclotetrasiloxane (B44751) (D₄), followed by decamethylcyclopentasiloxane (B1670010) (D₅) and dodecamethylcyclohexasiloxane (B120686) (D₆).[4] Linear siloxane oligomers of varying lengths are also formed.

These byproducts can be identified and quantified using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile byproducts like cyclic siloxanes. The mass spectra provide fragmentation patterns that act as a "molecular fingerprint" for each compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to monitor the polymerization process in real-time. ¹H NMR can track the disappearance of methoxy protons and the appearance of methanol and silanol protons. ²⁹Si NMR provides detailed information about the different silicon environments, allowing for the identification and quantification of linear chains, end-groups, and cyclic species.[7][8][9]

Q3: How does water content affect MDMS polymerization and the formation of byproducts?

A3: Water plays a dual role in MDMS polymerization. It is necessary for the initial hydrolysis of the methoxy groups to form reactive silanol intermediates. However, excess water can lead to several issues:

  • Increased Rate of Condensation: High water concentrations can accelerate condensation reactions, potentially leading to uncontrolled polymerization and gelation.[2]

  • Formation of Cyclic Byproducts: A higher concentration of silanol groups can increase the likelihood of intramolecular condensation, leading to a higher yield of cyclic siloxanes.[4]

  • Broadened Molecular Weight Distribution: Uncontrolled hydrolysis and condensation can result in a less uniform polymer with a broader molecular weight distribution.

Therefore, controlling the stoichiometry of water is critical for achieving a polymer with the desired properties.

Q4: What is the role of the catalyst in controlling side reactions during MDMS polymerization?

A4: The choice and concentration of the catalyst (acidic or basic) significantly influence the rates of hydrolysis, condensation, and redistribution, thereby affecting the product distribution.[3][10]

  • Acid Catalysts (e.g., HCl, Acetic Acid): Generally promote rapid hydrolysis but slower condensation. This can allow for more controlled polymerization. However, strong acids can also catalyze redistribution reactions.[1]

  • Base Catalysts (e.g., KOH, Amines): Tend to favor condensation reactions over hydrolysis. Strong bases can also strongly promote redistribution reactions, leading to a product mixture at thermodynamic equilibrium with a significant fraction of cyclic species.[3]

The catalyst concentration directly impacts the reaction rate. High catalyst concentrations can lead to rapid, uncontrolled reactions and a higher proportion of byproducts.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your MDMS polymerization experiments.

Problem 1: Low polymer yield and/or formation of a high percentage of cyclic byproducts.

Possible CauseSuggested Solution
Excessive Catalyst Concentration Reduce the catalyst concentration. A lower concentration can slow down the reaction, allowing for more controlled chain growth and reducing the prevalence of intramolecular "backbiting" reactions that form cyclics.[11]
High Reaction Temperature Lower the reaction temperature. Higher temperatures can favor the formation of thermodynamically stable cyclic siloxanes.[11]
Inappropriate Solvent The choice of solvent can influence the conformation of the growing polymer chains. In some solvents, the chain ends may be in closer proximity, favoring intramolecular cyclization. Experiment with different solvents to find one that promotes linear chain growth.
High Water Content Carefully control the stoichiometry of water. Use anhydrous solvents and dry your glassware thoroughly. Add water in a controlled manner to initiate hydrolysis without creating an excess that drives rapid condensation and cyclization.[2]

Problem 2: The resulting polymer has a broad molecular weight distribution (High Polydispersity Index - PDI).

Possible CauseSuggested Solution
Redistribution Reactions Minimize the catalyst concentration and reaction time. Prolonged reaction times, especially at elevated temperatures and in the presence of strong acid or base catalysts, allow the redistribution equilibrium to be reached, which broadens the PDI.[3] Consider using a milder catalyst.
Uncontrolled Initiation Ensure a homogeneous reaction mixture at the start of the polymerization. Poor mixing can lead to localized areas of high initiator or monomer concentration, resulting in chains of varying lengths.
Chain Transfer Reactions Impurities in the monomer or solvent can act as chain transfer agents, terminating growing chains prematurely and starting new ones, which broadens the PDI. Ensure the purity of all reagents and solvents.

Problem 3: Gel formation or uncontrolled, rapid polymerization.

Possible CauseSuggested Solution
Excessive Water and/or Catalyst This is the most common cause of gelation. The combination of high water and catalyst concentrations leads to rapid, uncontrolled hydrolysis and condensation, forming a cross-linked network. Drastically reduce the concentrations of both water and catalyst.[2][11]
High Reaction Temperature High temperatures significantly accelerate the reaction rates. Conduct the polymerization at a lower, more controlled temperature.[12]
Presence of Trifunctional Impurities If your MDMS monomer is contaminated with trichlorosilanes or trimethoxysilanes, these can act as cross-linking agents, leading to gel formation. Ensure the purity of your starting material.

Experimental Protocols

Protocol 1: Minimizing Cyclic Byproduct Formation in MDMS Polymerization

This protocol aims to favor the formation of linear polysiloxanes by controlling the rates of hydrolysis and condensation.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure the MDMS monomer is of high purity.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Add the MDMS monomer and anhydrous solvent to the reaction flask.

    • Cool the mixture to 0-5 °C in an ice bath.

  • Controlled Hydrolysis:

    • Prepare a solution of the desired amount of water and catalyst (e.g., a mild acid like acetic acid) in the reaction solvent. The molar ratio of water to methoxy groups should be carefully controlled (typically starting with a substoichiometric amount).

    • Add the water/catalyst solution dropwise to the cooled MDMS solution with vigorous stirring over an extended period (e.g., 1-2 hours).

  • Polymerization:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired reaction time.

    • Monitor the reaction progress by taking aliquots for analysis (e.g., by GC-MS or NMR) to determine the optimal stopping point before significant redistribution or cyclization occurs.

  • Termination and Work-up:

    • Quench the reaction by neutralizing the catalyst. For an acid catalyst, a weak base can be used, and vice versa.

    • Remove the solvent under reduced pressure.

    • The resulting polymer can be further purified by precipitation or other techniques to remove any remaining low molecular weight species.

Protocol 2: Quantitative Analysis of Cyclic Siloxanes by GC-MS

This protocol provides a general guideline for the quantitative analysis of cyclic siloxanes in a sample from an MDMS polymerization reaction.[4][13]

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample (e.g., 0.5 g) into a glass vial.[4]

    • Add a precise volume (e.g., 10 mL) of a suitable solvent (e.g., acetone (B3395972) or hexane) containing a known concentration of an internal standard (e.g., dodecane).[4]

    • Seal the vial and allow the polymer to dissolve/extract, which may require several hours of gentle agitation.[4]

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the cyclic siloxanes of interest (D₄, D₅, D₆, etc.) and the same concentration of the internal standard as in the sample preparation.

  • GC-MS Analysis:

    • Injector: Use a split/splitless injector. For trace analysis, a splitless injection is preferred. Injector temperature is typically set to 250-300 °C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used.

    • Oven Program: A typical temperature program would be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10-15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5-10 minutes to elute any higher boiling compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions for each cyclic siloxane.

  • Data Analysis:

    • Identify the peaks corresponding to the cyclic siloxanes and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analytes and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the cyclic siloxanes in the sample by using the peak area ratios from the sample chromatogram and the calibration curve.

Quantitative Data Summary

The following table summarizes the typical effects of key reaction parameters on the formation of cyclic byproducts in siloxane polymerization. While specific quantitative data for MDMS is proprietary or highly dependent on the exact experimental setup, these trends are generally applicable.

ParameterEffect on Cyclic Byproduct FormationRationale
Temperature Increasing temperature generally increases the amount of cyclic byproducts at equilibrium.[11]Higher temperatures provide more energy to overcome the activation barrier for "backbiting" reactions and favor the formation of thermodynamically stable cyclic species.[12]
Catalyst Concentration Higher concentrations of strong acid or base catalysts tend to increase the proportion of cyclic byproducts.[11]Catalysts accelerate both polymerization and depolymerization/redistribution reactions, allowing the system to reach thermodynamic equilibrium faster, which often favors cyclics.[3]
Monomer Concentration Lower monomer concentrations (higher dilution) favor the formation of cyclic byproducts.Intramolecular reactions (cyclization) become statistically more probable than intermolecular reactions (chain growth) at lower concentrations.
Water Content Excess water can lead to an increase in cyclic byproducts.A higher concentration of reactive silanol end groups increases the probability of intramolecular condensation reactions.[2]

Visualizations

Troubleshooting Workflow for MDMS Polymerization start Problem Identified (e.g., Low Yield, High PDI, Gelation) check_cyclics High Cyclic Byproduct Content? start->check_cyclics check_pdi Broad Molecular Weight Distribution (High PDI)? check_cyclics->check_pdi No sol_cyclics1 Reduce Catalyst Concentration check_cyclics->sol_cyclics1 Yes check_gel Gel Formation? check_pdi->check_gel No sol_pdi1 Minimize Reaction Time check_pdi->sol_pdi1 Yes sol_gel1 Drastically Reduce Water and Catalyst check_gel->sol_gel1 Yes end Optimized Polymerization check_gel->end No sol_cyclics2 Lower Reaction Temperature sol_cyclics1->sol_cyclics2 sol_cyclics3 Control Water Stoichiometry sol_cyclics2->sol_cyclics3 sol_cyclics3->end sol_pdi2 Use Milder Catalyst sol_pdi1->sol_pdi2 sol_pdi3 Ensure Reagent Purity sol_pdi2->sol_pdi3 sol_pdi3->end sol_gel2 Lower Reaction Temperature sol_gel1->sol_gel2 sol_gel3 Verify Monomer Purity sol_gel2->sol_gel3 sol_gel3->end

Caption: Troubleshooting workflow for common issues in MDMS polymerization.

Key Reaction Pathways in MDMS Polymerization mdms MDMS (CH₃Si(OCH₃)₂H) hydrolysis Hydrolysis (+H₂O, Catalyst) mdms->hydrolysis silanol Silanol Intermediate (CH₃Si(OH)₂H) hydrolysis->silanol inter_cond Intermolecular Condensation silanol->inter_cond intra_cond Intramolecular Condensation silanol->intra_cond linear Linear Polysiloxane inter_cond->linear cyclic Cyclic Byproducts (Dₙ) intra_cond->cyclic redistribution Redistribution Reactions linear->redistribution redistribution->cyclic

Caption: Competing reaction pathways in the polymerization of MDMS.

References

Strategies to improve the efficiency of Methyldimethoxysilane crosslinking.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the efficiency of Methyldimethoxysilane (MDMS) crosslinking experiments.

Troubleshooting Guide

This section addresses common problems encountered during MDMS crosslinking in a direct question-and-answer format.

Question 1: Why is the crosslinking reaction slow, incomplete, or failing to cure?

Answer: Slow or incomplete curing is one of the most frequent issues. The primary cause is often related to insufficient moisture, improper temperature, or catalyst issues. The sealant may remain soft, tacky, or never fully harden[1].

  • Environmental Factors: One-component silane (B1218182) systems cure using moisture from the air[2]. Low ambient humidity will significantly slow down the hydrolysis reaction, which is the first step of crosslinking[3][4]. Similarly, low temperatures decrease the rate of both hydrolysis and condensation reactions[2][4].

  • Catalyst Inactivity: Catalysts, especially organotin compounds, are crucial for achieving a practical cure speed[5][6]. Ensure the catalyst has not expired, has been stored correctly, and is used at the recommended concentration. Some materials can also release chemicals that interfere with the catalyst's effectiveness[3].

  • Reagent Issues: The MDMS or other components may be expired or improperly stored, leading to a loss of reactivity[1].

  • Application Thickness: Applying the formulation in a very thick layer can prevent moisture from diffusing into the bulk material, leading to incomplete curing in the interior[4].

Question 2: Why is there poor adhesion of the crosslinked material to the substrate?

Answer: Adhesion failure, where the material peels or detaches from the surface, is typically a surface-related issue[1].

  • Surface Contamination: The most common cause is a dirty, dusty, or oily substrate. Contaminants prevent the silanol (B1196071) groups from effectively bonding with the surface[1][7].

  • Incompatible Substrates: Certain low-energy surfaces, such as polyethylene, PTFE, or oily woods, are inherently difficult to bond with[1].

  • Surface Moisture: While ambient moisture is needed for the cure reaction, excessive moisture on the substrate surface during application can interfere with the initial bond formation[1][3].

  • Primer Application: For certain substrates, especially porous ones like concrete, a primer may be necessary to promote adhesion[1].

Question 3: What causes bubbles or voids to appear in the cured material?

Answer: The formation of air pockets or bubbles during curing can compromise the structural integrity and appearance of the final product[1].

  • Trapped Air: Air can be introduced and trapped during mixing or application[1].

  • Moisture Evolution: If the substrate is damp or porous and the curing is performed at an elevated temperature, trapped moisture can vaporize and create bubbles[7]. Byproducts of the condensation reaction (methanol in the case of MDMS) can also form bubbles if the cure temperature is too high, causing them to boil.

  • Excessive Heating: For uncured or partially cured material, heating can cause bubbles, cracking, or smoke[2].

Question 4: Why does the crosslinked material crack or shrink excessively?

Answer: Cracking or shrinkage indicates high internal stress or a loss of volume during the curing process[1][7].

  • Incorrect Formulation: The use of low-quality reagents or the inclusion of solvents that evaporate during curing can lead to significant volume loss[1].

  • Extreme Temperatures: Applying the material in very hot or cold conditions can induce thermal stresses that lead to cracking[3].

  • Insufficient Flexibility: A formulation that results in a very high crosslink density can become brittle and prone to cracking when subjected to stress[3].

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of MDMS crosslinking?

Answer: MDMS crosslinking is a two-step moisture-cure process involving hydrolysis and condensation[8][9].

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water (moisture) to form silanol groups (-OH) and release methanol (B129727) as a byproduct. This reaction is the rate-limiting step and is catalyzed by moisture[8][10].

  • Condensation: The newly formed silanol groups are reactive and condense with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si). This process releases water or methanol and builds the three-dimensional crosslinked network[5][8][10].

Question 2: How do key parameters like pH, temperature, and catalysts affect efficiency?

Answer: The efficiency and speed of the crosslinking reaction are highly dependent on several factors that can be strategically controlled.

  • pH: The rate of silane hydrolysis is slowest at a neutral pH (~7) and increases significantly in both acidic and alkaline conditions[11][12]. Silanols are most stable around a pH of 3-5[13][14]. Condensation, however, is promoted at a higher pH[12]. Therefore, the optimal pH is a balance that must be determined for the specific system.

  • Temperature: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions, leading to a faster cure time[4][11]. Higher temperatures can also increase the final crosslink density[15]. However, excessively high temperatures can cause defects like bubbles or premature surface skinning[2][3].

  • Catalysts: Catalysts are essential for achieving practical cure times at ambient conditions. They work by accelerating the hydrolysis and/or condensation reactions[5]. Organotin compounds like Dibutyltin Dilaurate (DBTDL) are highly effective but are facing regulatory pressure due to toxicity concerns[5][6][10]. Alternative catalysts include other metal compounds (titanium, zinc), acids, and bases[5][6].

  • Water/Silane Ratio: A sufficient amount of water is stoichiometrically required for the hydrolysis of all methoxy groups. The water-to-silane ratio is a critical parameter in controlling the reaction kinetics[9].

Question 3: How can I measure the efficiency of my crosslinking reaction?

Answer: Crosslinking efficiency, or the degree of crosslinking, can be quantified using several methods:

  • Gel Content Determination: This is a direct and common method. It involves immersing a weighed sample of the cured material in a suitable solvent (e.g., toluene (B28343) or xylene) for an extended period. The insoluble, crosslinked portion (the "gel") is then dried and weighed. A higher gel content indicates a higher degree of crosslinking[16].

  • Swelling Tests: The amount of solvent absorbed by the crosslinked network is inversely related to the crosslink density. By measuring the weight of the swollen sample, one can calculate parameters like the volume fraction of the polymer and the molecular weight between crosslinks[15][16].

  • Mechanical Testing: Properties like tensile strength, Young's modulus, and hardness increase with a higher crosslink density[15][17]. Thermal elongation tests can also be used to assess the degree of cure[18].

  • Spectroscopy (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction by tracking the disappearance of Si-OCH₃ groups and the appearance of Si-O-Si siloxane bridges[16].

Data Presentation

Table 1: Influence of Reaction Conditions on MDMS Crosslinking Efficiency

ParameterConditionEffect on Hydrolysis RateEffect on Condensation RateOverall Impact on Curing Speed & EfficiencyCitations
pH Acidic (e.g., < 4)FastSlowFaster hydrolysis but potentially slower network formation.[11][12][13]
Neutral (~7)Very SlowSlowVery slow curing, often impractical without catalysts.[11][12]
Alkaline (e.g., > 8)FastVery FastRapid curing, but can risk uncontrolled polymerization.[11][19]
Temperature Low (e.g., < 10°C)SlowSlowSignificantly increased curing time.[3][4]
Ambient (20-25°C)ModerateModerateStandard condition, often requires a catalyst.[2][9]
Elevated (e.g., 60-80°C)FastFastReduced curing time, higher crosslink density. Risk of defects.[15][18]
Moisture Low Humidity (< 40% RH)SlowN/A (rate-limited by hydrolysis)Slow and potentially incomplete curing.[2][3]
High Humidity (> 70% RH)FastN/A (rate-limited by hydrolysis)Accelerated curing.[3][4]
Catalyst NoneVery SlowVery SlowExtremely long curing time.[5][6]
CatalyzedAcceleratedAcceleratedPractical curing times are achieved.[5][8][10]

Visualizations

Logical & Chemical Process Diagrams

G problem Problem: Inefficient Crosslinking (Slow/Incomplete Cure, Poor Adhesion) cause_env Environmental Factors problem->cause_env cause_chem Chemical / Formulation problem->cause_chem cause_sub Substrate / Surface problem->cause_sub env1 Low Humidity cause_env->env1 env2 Low Temperature cause_env->env2 chem1 Catalyst Inactive / Wrong Conc. cause_chem->chem1 chem2 Expired Reagents (MDMS) cause_chem->chem2 chem3 Inhibitors Present cause_chem->chem3 sub1 Surface Contamination (Oil, Dust) cause_sub->sub1 sub2 Low Energy Surface cause_sub->sub2 sol_env Control Environment env1->sol_env env2->sol_env sol_chem Verify Formulation chem1->sol_chem chem2->sol_chem chem3->sol_chem sol_sub Prepare Substrate sub1->sol_sub sub2->sol_sub sol_env1 Increase Humidity (40-70% RH) Increase Temperature (e.g., to 50°C) sol_env->sol_env1 sol_chem1 Use Fresh Catalyst at Optimal Conc. Check for Buffer Compatibility sol_chem->sol_chem1 sol_sub1 Thoroughly Clean with Solvent (IPA) Use Adhesion Promoter / Primer sol_sub->sol_sub1

Caption: Troubleshooting workflow for common MDMS crosslinking issues.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation mdms MDMS (R-Si(OCH₃)₂) silanol Reactive Silanol (R-Si(OH)₂) mdms->silanol Fast, catalyzed by H₂O/Acid/Base h2o 2 H₂O (Moisture) methanol1 2 CH₃OH (Methanol Byproduct) silanol2 Reactive Silanol (R-Si(OH)₂) silanol->silanol2 Intermediate Product network Crosslinked Network (-[Si(R)-O]n-) silanol2->network Forms stable Si-O-Si bridges silanol3 Reactive Silanol (R-Si(OH)₂) silanol3->network Forms stable Si-O-Si bridges h2o_out 2 H₂O (Water Byproduct)

Caption: The two-step mechanism of MDMS moisture-cure crosslinking.

Experimental Protocols

Protocol 1: Standard Methodology for a Test MDMS Crosslinking Reaction

This protocol outlines a basic procedure to evaluate the curing characteristics of an MDMS-based formulation under controlled conditions.

  • Materials & Equipment:

    • This compound (MDMS)

    • Polymer with reactive hydroxyl or silanol end-groups

    • Catalyst (e.g., Dibutyltin dilaurate solution)

    • Substrate for testing (e.g., glass slides, aluminum panels)

    • Controlled environment chamber (for temperature and humidity)

    • Mixing vessel and stirrer

    • Applicator (e.g., film applicator, spatula)

    • Stopwatch

  • Procedure:

    • Substrate Preparation: Thoroughly clean the substrate surface with a solvent like isopropanol (B130326) or acetone (B3395972) to remove any oils or contaminants[1]. Allow it to dry completely.

    • Environment Control: Set the environmental chamber to the desired conditions (e.g., 23°C and 50% Relative Humidity). Allow the reagents and substrate to acclimate for at least 30 minutes.

    • Formulation: In the mixing vessel, combine the polymer and MDMS in the desired ratio. Mix thoroughly until homogeneous.

    • Catalysis: Add the specified amount of catalyst to the mixture. Start the stopwatch immediately. Mix vigorously for 1-2 minutes to ensure uniform distribution. Avoid introducing excessive air bubbles.

    • Application: Promptly apply a uniform film of the mixture onto the prepared substrate. A typical thickness for testing is 2 mm[2].

    • Curing & Observation: Place the coated substrate in the controlled environment chamber.

      • Tack-Free Time: Periodically touch the surface gently with a clean tool. Record the time when the material no longer feels sticky.

      • Full Cure Time: Monitor the material until it reaches a solid, non-tacky state, typically assessed after 24-48 hours[4]. The material can then be prepared for further analysis (Protocol 2).

Protocol 2: Determination of Gel Content (Crosslinking Efficiency)

This protocol measures the percentage of the polymer that has been successfully crosslinked into an insoluble network.

  • Materials & Equipment:

    • Cured sample from Protocol 1 (after full cure time)

    • Analytical balance (accurate to 0.1 mg)

    • Solvent (e.g., Xylene or Toluene)

    • Extraction apparatus (e.g., Soxhlet extractor or a sealed container with a mesh basket)

    • Drying oven (vacuum or convection)

    • Beakers, forceps

  • Procedure:

    • Initial Sample Weight: Cut a sample of the cured material (approximately 0.5 - 1.0 g). Record its initial weight accurately (W_initial).

    • Solvent Extraction: Place the sample in the mesh basket and immerse it in the solvent within the extraction apparatus.

    • Extraction Process: Allow the extraction to proceed for 24 hours at a controlled temperature (e.g., room temperature or slightly elevated to speed up extraction). This process dissolves and removes any uncrosslinked polymer chains and soluble components.

    • Drying: Carefully remove the sample (which is now the insoluble gel) from the solvent. Place it in a vacuum oven at 60-70°C. Dry the sample until a constant weight is achieved. This ensures all residual solvent has evaporated.

    • Final Sample Weight: Allow the dried sample to cool to room temperature in a desiccator, then record its final weight (W_final).

    • Calculation: Calculate the gel content as a percentage using the following formula:

      Gel Content (%) = (W_final / W_initial) x 100

    • Interpretation: A higher gel content percentage corresponds to a higher degree of crosslinking and greater reaction efficiency[16].

References

Preventing premature gelation of Methyldimethoxysilane solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature gelation of Methyldimethoxysilane (MDMS) solutions.

Troubleshooting Guide: Premature Gelation

This guide provides a systematic approach to identifying and resolving common issues leading to the premature gelation of this compound solutions during experimental procedures.

Problem: Solution Becomes Viscous or Gels Immediately Upon Preparation
Potential Cause Recommended Action
Excessive Water Content in Solvent Use anhydrous solvents (<50 ppm water). Purchase fresh, sealed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
High Ambient Humidity Prepare solutions in a controlled environment, such as a glove box or a fume hood with a dry air or nitrogen purge.
Contaminated Glassware Thoroughly clean all glassware and dry it in an oven at >120°C for at least 2 hours immediately before use. Cool under a stream of dry nitrogen.
Incorrect Order of Reagent Addition Add this compound to the solvent last, after all other components are fully dissolved and mixed.
Problem: Solution Gels Over a Short Period (Minutes to Hours) After Preparation
Potential Cause Recommended Action
Inappropriate pH of the Solution Adjust the pH of the solution to a weakly acidic range (pH 4-5) to minimize the condensation rate. Avoid basic conditions, which strongly catalyze condensation.
Presence of Catalytic Impurities Use high-purity solvents and reagents. Be aware that certain metal ions can act as catalysts.
Elevated Temperature Prepare and store the solution at a reduced temperature (e.g., in an ice bath) to slow down the hydrolysis and condensation rates.
Problem: Solution Appears Cloudy or Forms Precipitates
Potential Cause Recommended Action
Partial Hydrolysis and Condensation This indicates the initial stages of gelation. The solution is likely unstable and should be prepared fresh.
Low Solubility of Silane (B1218182) or Hydrolyzed Species Ensure the chosen solvent can dissolve this compound and its hydrolysis products. A co-solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of premature gelation in this compound solutions?

A1: Premature gelation is caused by the hydrolysis and subsequent condensation of this compound molecules. In the presence of water, the methoxy (B1213986) groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. These reactive silanols can then condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of a three-dimensional network, or a gel.

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution has a significant impact on both the hydrolysis and condensation rates. Generally, hydrolysis is fastest at acidic (pH < 4) and basic (pH > 10) conditions and slowest around neutral pH. Condensation, the key step in gelation, is slowest in the weakly acidic range of pH 4-5. Therefore, maintaining a slightly acidic pH is a common strategy to prolong the working life of the solution.

Q3: Can I use water in my formulation?

A3: Yes, but the amount of water must be carefully controlled. Water is necessary for the hydrolysis step, which is often a prerequisite for the desired reaction (e.g., surface modification). However, excess water will accelerate hydrolysis and subsequent condensation, leading to premature gelation. The optimal water concentration will depend on your specific application and should be determined empirically.

Q4: What is the best way to store this compound?

A4: this compound should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and light, which can initiate hydrolysis and polymerization.

Q5: Are there any chemical additives I can use to stabilize my solution?

A5: While some commercial silane formulations contain stabilizers, the addition of such agents to a research formulation should be done with caution as they may interfere with subsequent reactions. A common approach to enhance stability is to use a co-solvent system. For example, preparing the solution in a mixture of an anhydrous organic solvent and a small, controlled amount of a less polar solvent can sometimes help to control the hydrolysis rate.

Data Presentation: Factors Influencing Gelation

Disclaimer: The following tables provide illustrative data based on general principles of alkoxysilane chemistry and data from analogous silanes. The exact gelation times for this compound will depend on the specific experimental conditions and should be determined empirically.

Table 1: Illustrative Effect of pH on the Gelation Time of a Generic Dialkoxysilane Solution

pHRelative Gelation Time (Arbitrary Units)Observations
2ModerateRapid hydrolysis, slower condensation.
4LongestSlowest condensation rate.
7ModerateBoth hydrolysis and condensation rates are moderate.
10ShortestRapid hydrolysis and very rapid condensation.

Table 2: Illustrative Effect of Water Concentration on the Gelation Time of a Generic Dialkoxysilane Solution at pH 4.5

Water:Silane Molar RatioRelative Gelation Time (Arbitrary Units)Observations
0.5:1LongInsufficient water for complete hydrolysis.
2:1ModerateStoichiometric amount for complete hydrolysis.
10:1ShortExcess water accelerates hydrolysis and condensation.

Table 3: Illustrative Effect of Temperature on the Gelation Time of a Generic Dialkoxysilane Solution

Temperature (°C)Relative Gelation Time (Arbitrary Units)Observations
4LongReduced reaction rates.
25ModerateStandard room temperature conditions.
50ShortIncreased kinetic energy accelerates reactions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a this compound solution with an extended working life for applications such as surface modification.

Materials:

  • This compound (high purity)

  • Anhydrous ethanol (B145695) (<50 ppm water)

  • Glacial acetic acid

  • Deionized water

  • Glassware (dried at 120°C for >2 hours)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Methodology:

  • In a dried flask under an inert atmosphere, add 95 mL of anhydrous ethanol.

  • While stirring, add 5 mL of deionized water.

  • Add 0.1 mL of glacial acetic acid to adjust the pH to approximately 4-5.

  • Slowly add 2 mL of this compound to the solution while stirring vigorously.

  • Continue stirring for at least 1 hour to allow for pre-hydrolysis.

  • Store the solution in a tightly sealed container under an inert atmosphere and at a reduced temperature (e.g., 4°C) if not used immediately.

Protocol 2: Monitoring Solution Stability via Viscosity Measurement

Objective: To quantitatively assess the stability of a this compound solution over time by monitoring changes in viscosity.

Materials:

  • Prepared this compound solution

  • Viscometer (e.g., cone-plate or rotational viscometer)

  • Sealed sample vials

  • Constant temperature bath

Methodology:

  • Prepare the this compound solution according to Protocol 1 or your experimental procedure.

  • Immediately measure the initial viscosity of the solution at a controlled temperature.

  • Aliquot the solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, etc.).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and allow it to equilibrate to the measurement temperature.

  • Measure the viscosity of the solution.

  • Plot viscosity as a function of time. A sharp increase in viscosity indicates the onset of gelation.

Visualizations

Hydrolysis_Condensation MDMS This compound (CH3)Si(H)(OCH3)2 Silanol Methyl-silanol (CH3)Si(H)(OH)2 MDMS->Silanol + 2H2O - 2CH3OH (Hydrolysis) Dimer Siloxane Dimer Silanol->Dimer + Silanol - H2O (Condensation) Gel Gel Network Dimer->Gel + Condensation

Caption: Hydrolysis and condensation pathway of this compound leading to gelation.

Troubleshooting_Workflow start Premature Gelation Occurs check_water Check Water Content (Solvent, Air) start->check_water check_pH Check Solution pH check_water->check_pH Low use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_water->use_anhydrous High check_temp Check Temperature check_pH->check_temp pH 4-5 adjust_pH Adjust pH to 4-5 check_pH->adjust_pH Not 4-5 lower_temp Lower Reaction/Storage Temperature check_temp->lower_temp High success Solution Stable check_temp->success Low use_anhydrous->success adjust_pH->success lower_temp->success

Caption: A troubleshooting workflow for addressing premature gelation of this compound solutions.

Prevention_Factors cluster_factors Controlling Factors center Prevent Premature Gelation water Low Water Content center->water ph Slightly Acidic pH (4-5) center->ph temp Low Temperature center->temp impurities High Purity Reagents center->impurities

Caption: Key factors to control for the prevention of premature gelation.

Technical Support Center: Enhancing the Stability of Hydrolyzed Methyldimethoxysilane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of hydrolyzed Methyldimethoxysilane (MDMS) solutions. Unstable solutions can lead to inconsistent experimental results, including poor surface functionalization and batch-to-batch variability.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and use of hydrolyzed MDMS solutions.

Issue Potential Cause Recommended Action
Solution appears cloudy or forms a precipitate shortly after preparation. Rapid self-condensation of silanols is occurring.pH Adjustment: Ensure the pH of the solution is in the optimal range for stability, typically slightly acidic (pH 4-5) for non-amino silanes.[1][2] • Concentration: The silane (B1218182) concentration may be too high, leading to aggregation. Consider preparing a more dilute solution (e.g., 1-2% v/v).[3] • Temperature Control: Prepare and store the solution at a lower temperature to reduce the rate of condensation.
Inconsistent surface modification or functionalization results. The hydrolyzed silane solution has aged and contains a high concentration of oligomers.Use Fresh Solutions: Always prepare hydrolyzed silane solutions fresh for each experiment.[3] • Monitor Solution Age: If storage is necessary, monitor the solution's stability over time and establish a maximum shelf-life for your specific application.
Poor hydrophobicity of the treated surface. Incomplete reaction with the surface or low density of the silane layer.Sub-optimal Curing: Ensure a proper post-silanization curing step (time and temperature) to drive the condensation reaction at the surface.[3] • Surface Preparation: Implement a rigorous cleaning protocol for the substrate to ensure a high density of surface hydroxyl groups for reaction.[3]
Solution gels or solidifies during storage. Advanced condensation has led to the formation of a cross-linked siloxane network.pH and Solvent: Verify the pH and consider the solvent system. The presence of certain solvents can influence condensation rates.[2] • Contamination: Metal ion contamination, particularly from iron, can catalyze condensation.[4] Use high-purity water and clean glassware.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for storing hydrolyzed this compound solutions?

A1: For most non-amino alkoxysilanes, a slightly acidic pH range of 4-5 is generally recommended to maximize the stability of the silanol (B1196071) form and minimize the rate of self-condensation.[1][2] The rate of condensation is typically at its minimum in this pH range.

Q2: How does temperature affect the stability of my hydrolyzed MDMS solution?

A2: Higher temperatures accelerate both the hydrolysis and condensation reactions.[2] To enhance stability and prolong the shelf-life of the hydrolyzed solution, it is advisable to store it at reduced temperatures, for instance, in a refrigerator.

Q3: Can I use tap water to prepare my hydrolyzed MDMS solution?

A3: It is strongly recommended to use high-purity, deionized water. Tap water can contain metal ions and other impurities that can catalyze the condensation of silanols, leading to reduced stability and solution clarity.[4]

Q4: How long can I store a hydrolyzed MDMS solution before it becomes unusable?

A4: The usable shelf-life of a hydrolyzed MDMS solution is highly dependent on factors such as pH, concentration, temperature, and the presence of any contaminants.[5] It can range from a few hours to several days. It is best practice to prepare the solution fresh before use. For critical applications, the stability should be empirically determined using analytical techniques like FTIR or NMR spectroscopy.

Q5: My solution contains an alcohol co-solvent. How does this affect stability?

A5: The addition of an alcohol co-solvent, such as ethanol (B145695) or methanol (B129727), can improve the solubility of the silane and its hydrolyzed products.[5] However, it can also influence the equilibrium of the hydrolysis and condensation reactions. The presence of ethanol has been noted to sometimes delay the hydrolysis reaction.[6]

Data on Silane Solution Stability

While specific long-term stability data for hydrolyzed this compound is not extensively published, the following tables provide illustrative data for closely related methyl-functional alkoxysilanes. This data can be used to infer the expected behavior of MDMS solutions under various conditions.

Table 1: Hydrolysis Rates of Methyltrimethoxysilane in Different Media

(This data illustrates the significant impact of the solution environment on the initial hydrolysis rate, which is a precursor to the condensation and stability issues.)

Medium pH Rate Constant (k, min⁻¹) Half-life (t½, min)
Deionized WaterNeutral0.0324
Sodium Phosphate Buffer7.40.106.7
10% Rat Serum7.40.088.6
Source: Adapted from stability studies of alkoxysilanes in aqueous media.[4]

Table 2: Influence of pH on Silanol Stability

(This table provides a qualitative overview of the relationship between pH and the competing reactions of hydrolysis and condensation for a typical trialkoxysilane.)

pH Range Relative Rate of Hydrolysis Relative Rate of Condensation Resulting Solution Stability
< 2HighModerateModerate (risk of condensation)
2 - 4HighLowHighest
4 - 5ModerateMinimumHigh
6 - 7MinimumModerateLow (slow hydrolysis but condensation can occur)
> 7HighHighLowest (rapid gelation)
Source: Adapted from literature on the effect of pH on alkoxysilane hydrolysis and condensation.[3]

Experimental Protocols

Protocol 1: Monitoring MDMS Hydrolysis and Condensation using FTIR Spectroscopy

This protocol allows for the qualitative or semi-quantitative analysis of the disappearance of Si-O-C bonds and the appearance of Si-O-Si bonds over time.

  • Instrumentation: Utilize an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of the liquid solution.

  • Sample Preparation:

    • In a clean, dry vial, prepare the MDMS solution at the desired concentration in the chosen solvent system (e.g., water or a water/alcohol mixture).

    • If applicable, adjust the pH using a suitable acid or base.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent system.

    • Place a small aliquot of the freshly prepared hydrolyzed MDMS solution onto the ATR crystal.

    • Record FTIR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).

    • Observe the appearance and growth of a broad band corresponding to Si-O-Si bond formation (around 1050-1000 cm⁻¹), which indicates condensation.

Protocol 2: Quantitative Analysis of MDMS Hydrolysis using ¹H NMR Spectroscopy

This method allows for the quantification of the hydrolysis process by monitoring the disappearance of methoxy (B1213986) protons and the appearance of methanol protons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation:

    • In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., D₂O or a mixture with a deuterated alcohol).

    • Add a known concentration of a catalyst if required to initiate hydrolysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Continue to acquire spectra at regular time intervals to track the reaction progress.

  • Data Analysis:

    • Integrate the peak corresponding to the methoxy protons of MDMS.

    • Integrate the peak corresponding to the methyl protons of the methanol byproduct.

    • The extent of hydrolysis can be calculated from the relative integrals of these peaks over time.

Visualizations

Hydrolysis_Condensation_Pathway Silane This compound (CH₃)Si(OCH₃)₂H Hydrolyzed Hydrolyzed MDMS (Silanol Intermediate) (CH₃)Si(OH)₂H Silane->Hydrolyzed + H₂O - CH₃OH (Hydrolysis) Hydrolyzed->Hydrolyzed Self-Condensation Oligomer Siloxane Oligomer (Dimer/Trimer) Hydrolyzed->Oligomer - H₂O (Condensation) Network Cross-linked Network (Gel/Precipitate) Oligomer->Network Further Condensation

Caption: Reaction pathway of this compound hydrolysis and subsequent condensation.

Troubleshooting_Workflow Start Start: Solution is Unstable (Cloudy/Precipitate) Check_pH Is pH in optimal range (e.g., 4-5)? Start->Check_pH Adjust_pH Action: Adjust pH with dilute acid/base Check_pH->Adjust_pH No Check_Conc Is silane concentration low (e.g., <2%)? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Dilute_Sol Action: Prepare a more dilute solution Check_Conc->Dilute_Sol No Check_Temp Is solution stored at low temperature? Check_Conc->Check_Temp Yes Dilute_Sol->Check_Temp Lower_Temp Action: Store solution in refrigerator Check_Temp->Lower_Temp No Stable Solution should be more stable Check_Temp->Stable Yes Lower_Temp->Stable

Caption: Troubleshooting workflow for unstable hydrolyzed silane solutions.

References

Technical Support Center: Large-Scale Synthesis of Methyldimethoxysilane (MDMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Methyldimethoxysilane (MDMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of MDMS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale synthesis of MDMS, particularly focusing on the redistribution reaction between methyltrimethoxysilane (B3422404) (MTMS) and methyldichlorosilane (B44661) (MDCS).

Issue Potential Cause Troubleshooting Steps
Low Yield of MDMS Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions.[1]- Ensure the reaction temperature is maintained within the optimal range of 42-62°C for a milder reaction and energy efficiency, or 41-99°C for a stable yield.[1] - Calibrate temperature sensors and ensure uniform heating of the reactor.
Incorrect Reactant Ratio: The molar ratio of MTMS to MDCS influences the equilibrium of the redistribution reaction.- The recommended feed ratio of MTMS to MDCS is between 1:2 and 10:8.[1] - Verify the accuracy of flow meters and pumps used for feeding the reactants.
Incomplete Reaction: Insufficient residence time in the reactor can lead to incomplete conversion of the starting materials.- For continuous processes, adjust the feed rate to ensure adequate residence time in the reactor. - For batch processes, increase the reaction time and monitor the reaction progress using in-process controls like Gas Chromatography (GC).
Side Reactions: The formation of unwanted byproducts consumes reactants and reduces the yield of the desired product. The primary byproduct is methyldimethoxychlorosilane (B1580811).[1]- Optimize the reaction temperature and reactant ratio to minimize byproduct formation. - Implement a continuous separation process to remove MDMS as it is formed, shifting the equilibrium towards the product.[1]
Product Purity Issues Presence of Starting Materials: Incomplete reaction or inefficient separation can lead to the presence of unreacted MTMS and MDCS in the final product.- Optimize reaction conditions (temperature, time, reactant ratio) to maximize conversion. - Improve the efficiency of the distillation column used for product separation.
High Levels of Byproducts: Inefficient separation of byproducts, such as methyldimethoxychlorosilane, will contaminate the final product.- Implement a continuous separation system to remove byproducts. High-boiling point byproducts can be treated with methanol (B129727) to regenerate MTMS and recycled back into the reactor.[1]
Methanol Contamination (Azeotrope Formation): If methanol is used in any step (e.g., for byproduct recycling or cleaning), it can form a minimum-boiling azeotrope with MDMS, making separation by simple distillation difficult.- Employ extractive distillation using an agent like methyl formate (B1220265) or methoxytrimethylsilane (B155595) to break the azeotrope.[2] - Alternatively, pressure-swing distillation can be used to separate methanol-silane azeotropes.[3]
Operational Issues Reactor Fouling: The formation of solid or high-boiling point oligomers/polymers can lead to fouling of the reactor and distillation columns.- Ensure the purity of the starting materials, as impurities can catalyze polymerization.[4][5] - Maintain the reaction temperature within the specified range to prevent thermal decomposition and polymerization. - Implement a regular cleaning and maintenance schedule for the reactor and associated equipment.
HCl Formation (in alternative synthesis routes): If MDMS is synthesized via the esterification of MDCS with methanol, corrosive HCl gas is generated as a byproduct, which can cause corrosion and unwanted side reactions.[1]- The redistribution reaction (MTMS + MDCS) is preferred as it avoids the formation of HCl.[1] - If the esterification route is used, employ corrosion-resistant reactors and equipment. - Implement a scrubbing system to neutralize the HCl gas produced.
Safety Hazards Flammability and Reactivity: MDMS and the reactants are highly flammable and can react with moisture.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the large-scale synthesis of this compound (MDMS)?

A1: The most prevalent industrial method is the redistribution reaction between methyltrimethoxysilane (MTMS) and methyldichlorosilane (MDCS). This continuous process offers a high yield (60-90%) and avoids the generation of corrosive hydrogen chloride (HCl), which is a significant drawback of the esterification route.[1]

Q2: What are the key parameters to control during the redistribution reaction for MDMS synthesis?

A2: The critical parameters to monitor and control are:

  • Reaction Temperature: Optimal temperature ranges from 41°C to 99°C, with a milder and more energy-efficient range being 42°C to 62°C.[1]

  • Reactant Feed Ratio: The ratio of MTMS to MDCS should be carefully controlled, typically in the range of 1:2 to 10:8.[1]

  • Continuous Separation: Continuous removal of the lower-boiling MDMS product from the reaction mixture is crucial to drive the equilibrium towards product formation and maximize yield.[1]

Q3: How can I effectively remove methanol from the final MDMS product?

A3: Due to the formation of an azeotrope, simple distillation is ineffective. The recommended industrial method is extractive distillation. By introducing a third component, such as methyl formate or methoxytrimethylsilane, the relative volatility of methanol is altered, allowing for its separation.[2] Pressure-swing distillation is another viable technique for separating methanol-silane azeotropes.[3]

Q4: What should I do with the byproducts of the redistribution reaction?

A4: The primary byproduct, methyldimethoxychlorosilane, and other high-boiling point substances can be treated with methanol. This process converts them back into valuable methyltrimethoxysilane (MTMS), which can then be recycled back into the reactor, increasing the overall atom economy and reducing waste.[1]

Q5: What are the essential safety precautions for handling MDMS and its precursors on a large scale?

A5: Due to the highly flammable and moisture-sensitive nature of these chemicals, strict safety protocols are mandatory:

  • Inert Atmosphere: All handling and reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen).

  • Grounding and Bonding: All equipment, containers, and transfer lines must be properly grounded to prevent static electricity buildup and potential ignition.

  • Explosion-Proof Equipment: Use electrical equipment and tools that are rated for explosive atmospheres.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of MDMS via the redistribution reaction.

Parameter Value Notes
Reaction Redistribution ReactionMethyltrimethoxysilane + Methyldichlorosilane
Reaction Temperature 41 - 99 °CA range of 42-62°C is noted for milder conditions and lower energy consumption.
Reactant Ratio (MTMS:MDCS) 1:2 to 10:8The ratio is a key factor in controlling the reaction equilibrium.
Yield 60 - 90%Dependent on reaction conditions and efficiency of continuous product removal.
Primary Byproduct MethyldimethoxychlorosilaneCan be recycled after treatment with methanol.
Purification Method for Methanol Removal Extractive DistillationUsing agents like methyl formate or methoxytrimethylsilane.

Experimental Protocols

Detailed Methodology for the Continuous Synthesis of MDMS via Redistribution Reaction

This protocol is based on the principles outlined in industrial patents for a continuous process.

1. Equipment Setup:

  • A vertical packed column reactor (e.g., filled with glass beads) with a constant temperature control system.

  • Precision pumps for continuous feeding of liquid reactants.

  • A distillation system connected to the reactor outlet for continuous separation of the products.

  • Condensers, with the primary condenser at the reactor head operating at a low temperature (e.g., -10°C to 10°C).

  • Receiving vessels for collecting the product and byproducts.

  • A system for treating and recycling byproducts.

  • All equipment must be thoroughly dried and purged with an inert gas (e.g., nitrogen) before use.

2. Reactant Preparation:

  • Ensure the purity of methyltrimethoxysilane (MTMS) and methyldichlorosilane (MDCS) to minimize side reactions.

  • Load the reactants into their respective feed vessels under an inert atmosphere.

3. Reaction Initiation and Control:

  • Heat the packed column reactor to the desired temperature, typically between 42°C and 62°C.

  • Begin the continuous feed of MTMS and MDCS into the reactor at the predetermined ratio (e.g., starting with a 1:1 molar ratio and optimizing as needed). The feed rate should be controlled to ensure sufficient residence time in the heated zone.

  • The reaction (redistribution) occurs as the reactants pass through the heated packed column.

4. Continuous Separation and Product Collection:

  • The reaction mixture, now containing MDMS, unreacted starting materials, and byproducts, continuously enters the distillation system.

  • Control the temperature of the distillation column to selectively vaporize the lowest boiling point component, which is this compound.

  • The MDMS vapor is then condensed and collected in a receiving vessel.

  • Higher boiling components, including unreacted starting materials and byproducts like methyldimethoxychlorosilane, are collected separately from the bottom of the distillation column.

5. Byproduct Recycling:

  • The collected high-boiling fraction is transferred to a separate reactor.

  • Methanol is added to this mixture to convert methyldimethoxychlorosilane back into methyltrimethoxysilane.

  • This regenerated MTMS can then be purified and recycled back into the reactant feed stream.

6. Product Purification:

  • If the collected MDMS contains methanol, it must be further purified.

  • Transfer the crude MDMS to an extractive distillation column.

  • Introduce the extractive agent (e.g., methyl formate) into the column.

  • Perform the distillation to separate the methanol from the MDMS. The extractive agent can be recovered and reused.

  • The final purified MDMS is collected and stored under a dry, inert atmosphere.

Visualizations

troubleshooting_workflow start Low MDMS Yield Detected check_temp Is Reaction Temperature in Optimal Range (42-62°C)? start->check_temp adjust_temp Adjust and Stabilize Reactor Temperature check_temp->adjust_temp No check_ratio Is Reactant Feed Ratio Correct (e.g., 1:2 to 10:8)? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Calibrate Pumps and Adjust Feed Ratio check_ratio->adjust_ratio No check_separation Is Continuous Separation Efficient? check_ratio->check_separation Yes adjust_ratio->check_separation optimize_distillation Optimize Distillation Parameters (Temperature, Pressure) check_separation->optimize_distillation No analyze_byproducts Analyze Byproduct Stream (GC-MS) check_separation->analyze_byproducts Yes optimize_distillation->analyze_byproducts end Yield Improved analyze_byproducts->end

Caption: Troubleshooting workflow for low yield in MDMS synthesis.

experimental_workflow cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Recycling Loop reactants MTMS & MDCS Feed reactor Packed Column Reactor (42-62°C) reactants->reactor Continuous Feed distillation Continuous Distillation reactor->distillation product Crude MDMS Collection distillation->product Low Boiling Point byproducts High-Boiling Byproducts distillation->byproducts High Boiling Point treatment Methanol Treatment byproducts->treatment recycled_mtms Recycled MTMS treatment->recycled_mtms recycled_mtms->reactants Recycle

Caption: Experimental workflow for continuous MDMS synthesis.

References

Technical Support Center: Determining the Degree of Crosslinking with Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for determining the degree of crosslinking with methyldimethoxysilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the degree of crosslinking in polymers crosslinked with this compound?

A: The most common methods to investigate the degree of crosslinking are swell ratio (also known as gel content or solvent swelling), Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and mechanical testing (such as Rheology or Dynamic Mechanical Analysis - DMA).[1][2] Each method provides different insights into the network structure of the crosslinked polymer.

Q2: What is the principle of the swell ratio method?

A: The swell ratio method is based on the principle that a crosslinked polymer will not dissolve in a suitable solvent but will instead swell by absorbing it.[3][4] The extent of swelling is inversely proportional to the crosslink density; a higher degree of crosslinking results in a tighter network structure that restricts the absorption of the solvent, leading to a lower swelling ratio.[5][6] By measuring the weight or volume of the polymer before and after swelling, the crosslink density can be calculated using the Flory-Rehner theory.[7][8][9]

Q3: How can FTIR Spectroscopy be used to determine the degree of crosslinking?

A: FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during the crosslinking reaction.[1] The hydrolysis of this compound's methoxy (B1213986) groups and the subsequent condensation reaction to form siloxane (Si-O-Si) crosslinks can be tracked by observing specific peaks in the FTIR spectrum.[1][10] The appearance and increase in intensity of the Si-O-Si bond absorption peak (around 1030-1080 cm⁻¹) is direct evidence of crosslinking.[1][10][11] By comparing this peak to an internal standard peak that does not change during the reaction, a semi-quantitative analysis of the crosslinking progress can be performed.[10][12]

Q4: What information does Solid-State ²⁹Si NMR provide about crosslinking?

A: Solid-state ²⁹Si NMR spectroscopy provides detailed quantitative information about the silicon environment and the extent of condensation in the siloxane network.[13] It can distinguish between silicon atoms with different numbers of siloxane bonds.[14] This is often described using "T" notation (for trifunctional silanes), where T¹, T², and T³ structures correspond to silicon atoms linked to one, two, or three other silicon atoms through oxygen bridges, respectively.[13] The relative abundance of these T species allows for a precise calculation of the degree of condensation and crosslinking.[13]

Q5: Can mechanical properties be used to determine crosslink density?

A: Yes, mechanical testing methods like Dynamic Mechanical Analysis (DMA) or rheology can be used to calculate crosslink density.[2][15] According to the theory of rubber elasticity, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature) is directly proportional to the crosslink density.[2][15] This relationship allows for the calculation of the molecular weight between crosslinks (Mc).[15]

Method Comparison
MethodPrincipleAdvantagesDisadvantages
Swell Ratio / Gel Content Measures the amount of solvent absorbed by the crosslinked network.[3]Simple, cost-effective, and provides a direct measure of crosslink density.[1][16]Time-consuming, requires a suitable solvent, and depends on the Flory-Huggins interaction parameter (χ), which may not always be known.[2][7]
FTIR Spectroscopy Monitors the formation of Si-O-Si bonds by tracking characteristic infrared absorption peaks.[1][10]Fast, provides real-time information on the reaction progress, and requires small sample amounts.[1][12]Generally provides semi-quantitative results; quantification can be complex and requires an internal standard.[10]
Solid-State ²⁹Si NMR Quantifies the different silicon-oxygen structures (T¹, T², T³) to determine the degree of condensation.[13]Provides detailed, quantitative structural information about the siloxane network.[13][14]Requires specialized equipment, can be expensive, and may have low sensitivity for the ²⁹Si nucleus.[17][18]
Mechanical Testing (DMA/Rheology) Relates the material's storage modulus in the rubbery plateau to the crosslink density via the theory of rubber elasticity.[15]Provides information on mechanical properties directly related to performance; highly sensitive to network changes.[15]Indirect method, requires specialized equipment, and calculations rely on theoretical models and assumptions.[2]
Troubleshooting Guides
Issue 1: Problems with the Swell Ratio Method

Q: My sample completely dissolved or broke apart in the solvent. What does this indicate? A: This typically indicates that little to no crosslinking has occurred.[4] A crosslinked network should swell but not dissolve.[6]

  • Solution: Verify your crosslinking procedure, including the concentration of this compound, catalyst, water (for hydrolysis), and curing time/temperature. Ensure all components were added correctly.

Q: I am observing inconsistent swelling ratios for replicates of the same sample. What could be the cause? A: Inconsistent results can stem from several factors:

  • Incomplete Drying: Ensure the initial sample is completely dry. Any residual solvent will lead to an inaccurate initial weight.

  • Insufficient Swelling Time: The sample may not have reached equilibrium swelling.[3] Increase the immersion time until you observe a stable swollen weight over consecutive measurements.[6]

  • Surface Solvent: Before weighing the swollen sample, gently blot the surface to remove excess solvent without compressing the sample to force out absorbed solvent.[6]

  • Sample Inhomogeneity: The crosslinking may not be uniform throughout your sample. Review your mixing and curing process to ensure homogeneity.

Issue 2: Challenges with FTIR Analysis

Q: I can't see a clear Si-O-Si peak in my spectrum after curing. Does this mean no crosslinking occurred? A: Not necessarily. The Si-O-Si peak (around 1030-1080 cm⁻¹) can sometimes appear as a shoulder on a larger, broader Si-O-C peak from the unreacted silane (B1218182).[1]

  • Solution: Use spectral deconvolution techniques to resolve the overlapping peaks. Also, compare the spectrum of the cured sample to that of the uncured mixture. The change, even if subtle, is what indicates the reaction's progress.

Q: How do I accurately quantify the degree of crosslinking from my FTIR spectrum? A: Absolute quantification is difficult, but you can perform a relative or semi-quantitative analysis.

  • Solution: Identify an internal standard peak in your spectrum that is unaffected by the crosslinking reaction (e.g., a C-H stretching or bending mode from the polymer backbone).[10][12] Calculate the ratio of the area of the Si-O-Si peak to the area of the internal standard peak.[10] This ratio will be proportional to the degree of crosslinking and can be used to compare different samples or track the reaction over time.

Issue 3: Difficulties with Solid-State ²⁹Si NMR

Q: The signal-to-noise ratio in my ²⁹Si NMR spectrum is very low. A: This is a common issue due to the low natural abundance and low gyromagnetic ratio of the ²⁹Si nucleus.[17]

  • Solution: Increase the number of scans to improve the signal-to-noise ratio. You can also employ advanced techniques like cross-polarization from ¹H to ²⁹Si (CP-MAS) to enhance the ²⁹Si signal.[13] Hyperpolarization methods have also been developed to significantly boost the signal.[17]

Q: I am having trouble interpreting the T-peaks in my spectrum. A: The chemical shifts of T-species represent the degree of condensation around a silicon atom.

  • Interpretation:

    • T⁰: R-Si(OR)₃ (unreacted)

    • T¹: R-Si(OR)₂(OSi) (one siloxane bond)

    • T²: R-Si(OR)(OSi)₂ (two siloxane bonds, linear chain)

    • T³: R-Si(OSi)₃ (three siloxane bonds, fully crosslinked point)

  • Solution: By integrating the areas of the T¹, T², and T³ peaks, you can calculate the degree of condensation (DC) using the formula: DC = [1A(T¹) + 2A(T²) + 3*A(T³)] / [3 * (A(T¹) + A(T²) + A(T³))], where A(Tⁿ) is the area of the respective peak.

²⁹Si NMR Notation Structure Description
R-Si(OR)₂(OSi)Silicon atom is part of a chain end.
R-Si(OR)(OSi)₂Silicon atom is part of a linear chain.
R-Si(OSi)₃Silicon atom is a fully condensed, crosslinked network point.
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swell Ratio

This protocol is based on the ASTM F2214 standard for UHMWPE but is broadly applicable to other crosslinked polymers.[19]

  • Sample Preparation: Prepare a sample of the crosslinked polymer with a known initial mass (m_initial), typically around 0.1-0.5 g. Ensure the sample is fully cured and free of any unreacted components.

  • Initial Weighing: Dry the sample in a vacuum oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved. Record this as the initial dry weight (m_dry).

  • Swelling: Place the dried sample in a sealed container filled with a suitable solvent (e.g., toluene, o-xylene, or hexane (B92381) for siloxane-based polymers) at room temperature.[3][19] Ensure the sample is fully immersed.

  • Equilibrium: Allow the sample to swell for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][8] The time required will depend on the polymer and solvent system.

  • Final Weighing: Remove the swollen sample from the solvent. Quickly but gently blot the surface with filter paper to remove excess surface solvent and immediately weigh it.[6] Record this as the swollen weight (m_swollen).

  • Drying Swollen Gel: Dry the swollen sample in a vacuum oven until all the absorbed solvent has been removed and a constant weight is achieved. Record this as the final gel weight (m_gel).

  • Calculations:

    • Gel Content (%) : (m_gel / m_dry) * 100[1]

    • Swelling Ratio (Q) : 1 + (ρ_p / ρ_s) * [(m_swollen - m_gel) / m_gel] where ρ_p is the polymer density and ρ_s is the solvent density.

Protocol 2: Monitoring Crosslinking with FTIR Spectroscopy
  • Sample Preparation: Prepare thin films of the material at different stages of the crosslinking process (e.g., uncured mixture, and after curing for various times).[1]

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the polymer film in the spectrometer's sample holder and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Peak Identification: Identify the key absorption bands:

    • Si-O-Si (Siloxane crosslink): ~1030-1080 cm⁻¹[1][10]

    • Si-O-CH₃ (Methoxy group): ~1092 cm⁻¹ and 1192 cm⁻¹[1][11]

    • Internal Standard: A peak from the polymer backbone that does not change, such as a C-H bend or stretch (e.g., ~1378 cm⁻¹ for -CH₃).[10][20]

  • Analysis:

    • Perform a baseline correction on the acquired spectra.

    • Calculate the area of the Si-O-Si peak and the internal standard peak.

    • The ratio of Area(Si-O-Si) / Area(Internal Standard) is proportional to the degree of crosslinking. Monitor the decrease in the Si-O-CH₃ peak area as a confirmation of the hydrolysis reaction.

Visualizations

Crosslinking_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Methods cluster_results Data Interpretation Prep Prepare Polymer + This compound Mixture Cure Cure Sample (Heat/Moisture) Prep->Cure Swell Swell Ratio Method Cure->Swell FTIR FTIR Spectroscopy Cure->FTIR NMR Solid-State NMR Cure->NMR DMA Mechanical Testing Cure->DMA Data Calculate Crosslink Density / Degree of Crosslinking Swell->Data FTIR->Data NMR->Data DMA->Data

Caption: General experimental workflow for determining the degree of crosslinking.

Swell_Ratio_Principle cluster_low Low Crosslink Density cluster_high High Crosslink Density Low_Dry Dry Polymer Network (Loose Coils) Low_Swollen Swollen Polymer Network (Large Volume Increase) Low_Dry->Low_Swollen Add Solvent Result1 High Swelling Ratio Low_Swollen->Result1 High_Dry Dry Polymer Network (Tight Coils) High_Swollen Swollen Polymer Network (Small Volume Increase) High_Dry->High_Swollen Add Solvent Result2 Low Swelling Ratio High_Swollen->Result2 FTIR_Reaction cluster_peaks FTIR Spectral Changes Reactants 2 R-Si(OCH₃)₂H + 2 H₂O (this compound + Water) Intermediate Hydrolysis 2 R-Si(OH)₂H (Silanol Intermediate) Reactants:f0->Intermediate:f0 Catalyst Peak_Reactant Decrease in Si-O-CH₃ peak (~1092 cm⁻¹) Reactants->Peak_Reactant Product Condensation R-SiH(O)-O-(O)HSi-R (Siloxane Crosslink) Intermediate:f1->Product:f0 -2 H₂O Peak_Product Increase in Si-O-Si peak (~1030-1080 cm⁻¹) Product->Peak_Product

References

Influence of pH and temperature on Methyldimethoxysilane reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the influence of pH and temperature on methyldimethoxysilane reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound in the presence of water?

A1: this compound undergoes a two-step reaction process in the presence of water:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct.

  • Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol. This process leads to the formation of oligomers and eventually a polymer network.

Q2: How does pH affect the hydrolysis and condensation rates of this compound?

A2: The rates of both hydrolysis and condensation are significantly influenced by pH. Generally, hydrolysis is catalyzed by both acids and bases, exhibiting its lowest rate at a neutral pH of approximately 7.[1][2] Conversely, the condensation rate is also pH-dependent, with its minimum rate observed around pH 4.[1][2] A change of one pH unit in either direction from these minimums can lead to a tenfold increase in the respective reaction rate, assuming sufficient water is available.[2]

Q3: What is the general effect of temperature on the reaction kinetics of this compound?

A3: Increasing the reaction temperature generally accelerates both the hydrolysis and condensation rates.[3] This relationship is described by the Arrhenius equation, which indicates that the reaction rate constant increases exponentially with temperature.[3] As a general approximation, for many chemical reactions at room temperature, the rate doubles for every 10°C increase.

Q4: Can I monitor the progress of my this compound reaction in real-time?

A4: Yes, several spectroscopic techniques can be used for in-situ monitoring of this compound reactions. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²⁹Si and ¹H NMR) is a powerful tool for quantifying the formation of intermediate silanol species and the subsequent condensation products.[4][5][6][7] Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to track the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[8][9][10]

Troubleshooting Guides

Issue 1: Reaction is too slow or fails to initiate.
Possible Cause Troubleshooting Steps
Suboptimal pH The reaction medium may be near the pH of minimum reactivity (pH 7 for hydrolysis, pH 4 for condensation). Adjust the pH using a suitable acid or base catalyst to accelerate the desired reaction. Small adjustments can have a significant impact.
Low Temperature Insufficient thermal energy can lead to slow reaction rates. Increase the reaction temperature in controlled increments. Monitor the reaction progress to avoid runaway reactions.
Insufficient Water Hydrolysis cannot proceed without water. Ensure the correct stoichiometric amount of water is present. For reactions in organic solvents, ensure a controlled amount of water is added.
Reagent Purity Impurities in the this compound or solvent can inhibit the reaction. Use high-purity reagents and anhydrous solvents (when controlled water addition is desired).
Issue 2: Formation of insoluble precipitates or gels.
Possible Cause Troubleshooting Steps
Uncontrolled Condensation The pH and temperature conditions may be favoring rapid condensation, leading to uncontrolled polymerization and gelation.[3] Adjust the pH to a region where condensation is slower (closer to pH 4) to allow for more controlled oligomerization.
High Reactant Concentration High concentrations of this compound can lead to rapid, localized polymerization. Consider diluting the reactants to achieve a more controlled reaction.
Inadequate Mixing Poor mixing can create localized "hot spots" of high reactant concentration and temperature, promoting rapid gelation. Ensure vigorous and consistent stirring throughout the reaction.
Issue 3: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Steps
Variable Moisture Content Uncontrolled exposure to atmospheric moisture can lead to inconsistent levels of hydrolysis before the intended reaction begins. Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened reagents and ensure all glassware is rigorously dried.
Inaccurate pH Control Small variations in pH can lead to significant changes in reaction rates. Use a calibrated pH meter and appropriate buffer systems to maintain a consistent pH throughout the experiment.
Temperature Fluctuations Inconsistent temperature control will lead to variable reaction rates. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating bath) to maintain a stable temperature.

Data Presentation

The following tables summarize the kinetic data for the hydrolysis and condensation of dimethyldiethoxysilane (DMDEOS), a structurally similar compound to this compound, which can be used as a reasonable approximation.

Table 1: Influence of pH on the Hydrolysis Rate Constant of Dimethyldiethoxysilane (DMDEOS) at Room Temperature

pHHydrolysis Rate Constant (k_h) (M⁻¹ min⁻¹)
2~0.6
3~0.3
4~0.1
5~0.05

Data adapted from a review on alkoxysilane polymerization, specific to DMDEOS.[11]

Table 2: Influence of Temperature on Reaction Rates (General Approximation)

Temperature Increase (°C)Approximate Increase in Reaction Rate
102x
204x
308x

This is a general rule of thumb and the actual increase may vary depending on the specific reaction and conditions.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation:

    • In a dry NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O).

    • Adjust the pH of the solution to the desired value using a suitable deuterated acid or base.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signal corresponding to the methoxy protons of this compound and the signal for the methanol byproduct.

    • Plot the concentration of this compound (proportional to its integral) versus time to determine the rate of hydrolysis.

Protocol 2: Analysis of Condensation Products by ²⁹Si NMR Spectroscopy
  • Sample Preparation:

    • Prepare a reaction mixture of this compound, water, and catalyst in a suitable solvent.

    • At desired time points, quench the reaction by, for example, rapidly cooling the sample and removing the catalyst if possible.

  • NMR Acquisition:

    • Acquire a ²⁹Si NMR spectrum of the quenched sample.

  • Data Analysis:

    • Identify the signals corresponding to the different silicon species: unreacted this compound, hydrolyzed monomers, dimers, and higher oligomers.

    • The chemical shifts will vary depending on the number of siloxane bonds attached to the silicon atom.

    • Quantify the relative amounts of each species by integrating the corresponding signals to understand the extent of condensation.

Visualizations

Hydrolysis_Condensation_Pathway MDMS This compound (R-Si(OCH₃)₂H) Hydrolyzed Hydrolyzed Intermediate (R-Si(OH)(OCH₃)H) MDMS->Hydrolyzed + H₂O - CH₃OH FullyHydrolyzed Fully Hydrolyzed Monomer (R-Si(OH)₂H) Hydrolyzed->FullyHydrolyzed + H₂O - CH₃OH Dimer Dimer (R-Si(H)(OH)-O-Si(H)(OH)-R) FullyHydrolyzed->Dimer + FullyHydrolyzed - H₂O Polymer Siloxane Polymer Dimer->Polymer + Monomers/Oligomers - H₂O Troubleshooting_Logic Start Experiment Issue SlowReaction Slow/No Reaction Start->SlowReaction Precipitate Precipitate/Gel Formation Start->Precipitate Inconsistent Inconsistent Results Start->Inconsistent CheckpH_Slow Check pH SlowReaction->CheckpH_Slow CheckTemp_Slow Check Temperature SlowReaction->CheckTemp_Slow CheckWater_Slow Check Water Content SlowReaction->CheckWater_Slow CheckpH_Precipitate Check pH Precipitate->CheckpH_Precipitate CheckConc Check Concentration Precipitate->CheckConc CheckMixing Check Mixing Precipitate->CheckMixing CheckMoisture Control Atmosphere Inconsistent->CheckMoisture CheckpHControl Calibrate pH Meter Inconsistent->CheckpHControl CheckTempControl Use Temp. Controller Inconsistent->CheckTempControl AdjustpH Adjust pH CheckpH_Slow->AdjustpH IncreaseTemp Increase Temperature CheckTemp_Slow->IncreaseTemp AddWater Add Stoichiometric Water CheckWater_Slow->AddWater AdjustpH_Condensation Adjust pH to ~4 CheckpH_Precipitate->AdjustpH_Condensation Dilute Dilute Reactants CheckConc->Dilute ImproveMixing Improve Mixing CheckMixing->ImproveMixing DryGlassware Use Dry Glassware/Inert Atm. CheckMoisture->DryGlassware UseBuffer Use Buffer CheckpHControl->UseBuffer StabilizeTemp Stabilize Temperature CheckTempControl->StabilizeTemp

References

Validation & Comparative

A Comparative Analysis of Methyldimethoxysilane and Trimethoxymethylsilane as Surface Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers on selecting the optimal silane (B1218182) for surface functionalization, supported by experimental data and detailed protocols.

In the realms of materials science, biotechnology, and drug development, the precise modification of surface properties is a critical determinant of performance. Silanization, a process for covalently bonding organosilane molecules to hydroxylated surfaces, stands as a cornerstone technique for tailoring surface energy, wettability, and chemical reactivity. Among the vast array of available silanes, Methyldimethoxysilane (MDMS) and Trimethoxymethylsilane (TMMS) are frequently employed. Their selection, however, is pivotal as their distinct molecular structures—bifunctional versus trifunctional—lead to significant differences in the resulting monolayer characteristics.

This guide provides an objective comparison of MDMS and TMMS as surface modifiers, presenting a synthesis of available experimental data to inform researchers in making a judicious choice for their specific applications.

Chemical Structure and Reaction Mechanism: The Functional Difference

The primary distinction between this compound (MDMS) and Trimethoxymethylsilane (TMMS) lies in the number of hydrolyzable methoxy (B1213986) groups attached to the silicon atom. MDMS is a bifunctional silane with two methoxy groups, whereas TMMS is a trifunctional silane with three. This structural difference fundamentally dictates the nature of the self-assembled monolayer (SAM) formed on a substrate.

Organofunctional alkoxysilanes are categorized as bifunctional (two alkoxy groups) or trifunctional (three alkoxy groups).[1] The alkoxy groups are capable of hydrolysis, reacting with water to form a siloxane network.[1] While bifunctional silanes produce linear or cyclic polymers, trifunctional silanes result in crosslinked oligomers and polymers.[2] This cross-linking capability often imparts greater stability to the resulting film.

The general mechanism for surface modification involves two key steps:

  • Hydrolysis: The methoxy groups (-OCH₃) on the silane react with trace water on the substrate surface or in the solvent to form reactive silanol (B1196071) groups (-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate (e.g., the native oxide layer of a silicon wafer), forming stable covalent siloxane bonds (Si-O-Si). The silanol groups can also react with each other, leading to polymerization and the formation of a cross-linked network on the surface, particularly in the case of trifunctional silanes like TMMS.

G cluster_MDMS This compound (MDMS) - Bifunctional cluster_TMMS Trimethoxymethylsilane (TMMS) - Trifunctional MDMS CH₃(H)Si(OCH₃)₂ MDMS_hydrolyzed CH₃(H)Si(OH)₂ (Hydrolyzed MDMS) MDMS->MDMS_hydrolyzed Hydrolysis (+2H₂O, -2CH₃OH) MDMS_bound Surface-O-Si(OH)(H)CH₃ MDMS_hydrolyzed->MDMS_bound Condensation MDMS_surface Surface-OH MDMS_surface->MDMS_bound MDMS_polymer Surface-O-Si(H)(CH₃)-O-Si(H)(CH₃)-O-Surface (Linear Polymer Chain) MDMS_bound->MDMS_polymer Intermolecular Condensation TMMS CH₃Si(OCH₃)₃ TMMS_hydrolyzed CH₃Si(OH)₃ (Hydrolyzed TMMS) TMMS->TMMS_hydrolyzed Hydrolysis (+3H₂O, -3CH₃OH) TMMS_bound Surface-O-Si(OH)₂CH₃ TMMS_hydrolyzed->TMMS_bound Condensation TMMS_surface Surface-OH TMMS_surface->TMMS_bound TMMS_polymer Surface-O-Si(CH₃)(O-Si)-O-Si(CH₃)(O-Surface) (Cross-linked Network) TMMS_bound->TMMS_polymer Extensive Cross-linking G start Start: Silicon Wafer/ Glass Substrate piranha Immerse in Piranha Solution (H₂SO₄:H₂O₂ = 3:1) 30-60 min @ 90-120°C start->piranha Cleaning & Hydroxylation rinse Rinse Extensively with DI Water piranha->rinse dry Dry with N₂ Gas Stream rinse->dry silanize Proceed Immediately to Silanization Protocol dry->silanize end Hydroxylated Substrate silanize->end

References

A Comparative Performance Evaluation of Methyldimethoxysilane-Based Polymers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of polymers derived from methyldimethoxysilane (MDMS) against other relevant silane-based and alternative polymer systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on key performance indicators, including thermal stability, mechanical strength, surface hydrophobicity, and gas permeability. Detailed experimental protocols and workflow visualizations are included to support research and development efforts.

Performance Comparison: Key Indicators

Polymers based on this compound, a bifunctional monomer, primarily form linear or cyclic polysiloxane chains. This contrasts with trifunctional silanes (like methyltrimethoxysilane) which create highly crosslinked networks. This structural difference fundamentally influences their properties. Silane-terminated prepolymers, such as silylated polyethers (MS polymers) and polyurethanes (SPUR), represent an important class of alternatives that combine the properties of silicones with traditional organic polymers.

Thermal stability is crucial for applications involving high-temperature processing or use. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies glass transition temperatures (Tg).

Polymer SystemDecomposition Temp. (T5%)Glass Transition Temp. (Tg)Notes & AlternativesReference
General Polysiloxanes > 200°C-120°C (PVMQ)The Si-O backbone provides high thermal stability. Phenyl-vinyl-methyl-silicone (PVMQ) offers exceptional low-temperature flexibility.
Silane-Crosslinked PVC VariesImproved above original TgCrosslinking with reagents like γ-aminopropyltriethoxysilane can improve mechanical properties but may reduce thermal stability depending on the agent used.
Nettle Fiber/Bio-Epoxy Composites (Silane Treated) ~260-270°CNot SpecifiedTreatment with aminosilanes or chlorosilanes (like 3-chloropropylthis compound) enhances thermal stability of the natural fiber composite.
Silane-Terminated Urethane (B1682113)/Epoxy IPN ~350°C~70-80°CInterpenetrating polymer networks (IPNs) incorporating silane-terminated urethanes show substantially increased glass transition temperatures and char yield compared to neat epoxy.

The mechanical performance of silane-based polymers is highly dependent on the polymer backbone, crosslink density, and the incorporation of fillers or composite materials.

Polymer SystemYoung's ModulusUltimate Tensile Strength (UTS)Elongation (%)Notes & AlternativesReference
Silane-Terminated Urethane/Epoxy IPN Increased by 53%Increased by 50%Not SpecifiedIncorporation of a fumed silica-reinforced silane-terminated urethane into an epoxy matrix significantly enhances both modulus and strength.
Silane-Crosslinked PVC Improved above TgVariesVariesCrosslinking plasticized PVC with silanes improves mechanical properties above the glass transition temperature.
PU/Silane-Modified Al2O3 Composite Varies with filler loadVaries with filler loadVaries with filler loadUsing silane (B1218182) coupling agents (e.g., APTES) to modify filler surfaces is crucial for improving dispersion and mechanical integrity in polymer composites.
Non-Tin Catalyzed Silane-Terminated Polymers Varies~1.5 - 2.5 MPa~200 - 450%Mechanical properties are highly dependent on the specific silane-terminated polymer (dimethoxy vs. trimethoxy) and the catalyst system used for curing.

The methyl groups in MDMS impart a hydrophobic character to surfaces, a property that can be tuned by formulation and surface morphology. Hydrophobicity is quantified by measuring the water contact angle (WCA).

Coating SystemMax Water Contact Angle (WCA)SubstrateNotes & AlternativesReference
Methyltrimethoxysilane (MTMS)/Silica (B1680970) Nanocomposite 132°GlassMTMS, a trifunctional silane, combined with silica nanoparticles creates a rough, low-energy surface, leading to high hydrophobicity.
Silane-Modified Polyurethane Acrylate (SWPUA) ~100°Not SpecifiedIncorporating silane coupling agents into a polyurethane backbone increases surface roughness and hydrophobicity.
Polystyrene end-modified with PDMS ~90 - 110°Not SpecifiedCopolymers of polystyrene and polydimethylsiloxane (B3030410) (PDMS) exhibit hydrophobic surfaces, with WCA values approaching that of pure PDMS.
General Siloxane Coatings HighVariousThe low surface tension and flexibility of the siloxane backbone contribute to excellent water repellency.

Siloxane-based polymers are known for their exceptionally high gas permeability due to the high flexibility of the Si-O backbone and the resulting large free volume. This makes them suitable for applications like gas separation membranes and biomedical devices.

| Polymer System | O₂ Permeability (Barrer) | O₂/N₂ Selectivity | CO₂ Permeability (Barrer) | Notes & Alternatives | Reference | | :--- | :--- | :--- | :--- |

A Comparative Guide to the Validation of Methyldimethoxysilane Surface Functionalization using XPS and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the validation of methyldimethoxysilane (MDMS) surface functionalization. While direct comparative studies on MDMS are limited, this document synthesizes available experimental data for structurally similar silanes to offer a valuable reference. Detailed methodologies and supporting data are presented to aid in the selection and application of these analytical techniques for characterizing silanized surfaces.

Introduction to Surface Functionalization with this compound

This compound (MDMS) is an organosilane commonly used for surface modification to impart hydrophobicity and to create a reactive surface for further chemical modifications. The validation of the functionalization process is crucial to ensure the desired surface properties are achieved and are uniform across the substrate. XPS and FTIR are powerful surface-sensitive techniques that provide complementary information about the elemental composition and chemical bonding environment of the modified surface.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for achieving consistent and reliable characterization of MDMS-functionalized surfaces.

X-ray Photoelectron Spectroscopy (XPS) Protocol

XPS is a quantitative technique that provides information about the elemental composition and chemical states of the elements on the surface.

1. Substrate Preparation (e.g., Silicon Wafer with Native Oxide):

  • Cleaning: Sonicate the silicon wafers sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Hydroxylation: To generate a high density of surface hydroxyl groups necessary for the silanization reaction, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon).

2. This compound Functionalization:

  • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene.

  • Immerse the cleaned and hydroxylated silicon wafers in the MDMS solution.

  • The reaction can be carried out at room temperature for 2-18 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours) under an inert atmosphere.

  • After the reaction, rinse the wafers with the anhydrous solvent to remove any unbound silane (B1218182) and dry them under an inert gas stream.

3. XPS Analysis:

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber: Maintain the analysis chamber under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).

  • Data Acquisition:

    • Acquire a survey scan to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to deconvolute the peaks corresponding to different chemical species.

    • Calculate the atomic concentrations from the peak areas using the appropriate relative sensitivity factors (RSFs).

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful technique for identifying the functional groups present on the surface.

1. Substrate and Sample Preparation:

  • Follow the same substrate cleaning, hydroxylation, and MDMS functionalization protocol as described for XPS analysis. Silicon wafers are suitable substrates for FTIR analysis due to their transparency in the mid-infrared region.[1]

2. FTIR-ATR Analysis:

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or diamond crystal) is used.

  • Data Acquisition:

    • Press the MDMS-functionalized side of the silicon wafer firmly against the ATR crystal to ensure good contact.

    • Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, uncoated silicon wafer should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the chemical bonds present in the MDMS layer.

Data Presentation and Comparison

The following tables summarize the expected XPS and FTIR data for MDMS-functionalized surfaces, with a comparison to other commonly used silanes to provide context.

Table 1: Comparative High-Resolution XPS Data for Silane-Modified Surfaces
SilaneSubstrateSi 2p (eV)C 1s (eV)O 1s (eV)Atomic Conc. (%) Si:C:O
This compound (MDMS) Silicon/SiO₂~102.5 (Si-O)~284.8 (C-H, C-Si), ~286.5 (C-O)~532.5 (Si-O-Si), ~533.5 (Si-O-C)Expected to show an increase in C and a shift in Si and O peaks upon functionalization.
(3-Aminopropyl)triethoxysilane (APTES)Al₂O₃~102.5[2]~285.0 (C-C), ~286.5 (C-N, C-O)[2]~531.0, ~532.0[2]Varies with film thickness and reaction conditions.
(3-Mercaptopropyl)trimethoxysilane (MPTMS)Gold~102.2[3]~285.0 (C-C, C-S), ~286.6 (C-O)[3]~532.8[3]Varies with film thickness and reaction conditions.

Note: The exact binding energies and atomic concentrations can vary depending on the substrate, the quality of the silane layer, and the specific instrument used.

Table 2: Comparative FTIR Peak Assignments for Silane-Modified Surfaces
Functional GroupThis compound (MDMS) Wavenumber (cm⁻¹)(3-Aminopropyl)triethoxysilane (APTES) Wavenumber (cm⁻¹)(3-Mercaptopropyl)trimethoxysilane (MPTMS) Wavenumber (cm⁻¹)
Si-O-Si (siloxane network) ~1100-1000 (broad) ~1130-1000 (broad)~1100-1000 (broad)
Si-O-C (unreacted methoxy) ~2845 (C-H stretch), ~1190, ~1080 -~2845 (C-H stretch), ~1190, ~1080
-CH₃ (from methyl group) ~2960, ~1270 (symmetric bend) --
-CH₂- (alkyl chain) -~2930, ~2860~2930, ~2870
N-H (amine group) -~3300 (stretch), ~1600 (bend)-
S-H (thiol group) --~2570 (stretch)

Note: The presence and intensity of these peaks are indicative of the success and nature of the surface functionalization.

Visualization of Experimental Workflow and Chemical Reaction

Experimental Workflow

The following diagram illustrates the logical flow of the validation process for MDMS surface functionalization.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis Surface Analysis cluster_validation Validation sub_clean Substrate Cleaning sub_hydroxy Surface Hydroxylation sub_clean->sub_hydroxy mdms_reaction MDMS Reaction sub_hydroxy->mdms_reaction xps_analysis XPS Analysis mdms_reaction->xps_analysis ftir_analysis FTIR Analysis mdms_reaction->ftir_analysis data_interp Data Interpretation & Comparison xps_analysis->data_interp ftir_analysis->data_interp

Caption: Experimental workflow for MDMS functionalization and validation.

MDMS Surface Functionalization Reaction

The diagram below depicts the chemical reaction of this compound with a hydroxylated surface.

mdms_reaction surface Substrate Si-OH plus + mdms This compound H₃C-Si(OCH₃)₂-H arrow Reaction functionalized_surface Functionalized Surface Substrate-Si-O-Si(CH₃)(OCH₃)-H plus2 + methanol Byproduct CH₃OH

Caption: MDMS reaction with a hydroxylated surface.

Conclusion

The successful validation of this compound surface functionalization relies on the complementary use of XPS and FTIR. XPS provides quantitative elemental and chemical state information, confirming the presence of the silane layer and allowing for an estimation of its thickness and composition. FTIR, on the other hand, offers qualitative information about the chemical bonds formed on the surface, verifying the covalent attachment of the MDMS and the formation of a siloxane network. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their MDMS-modified surfaces and ensure the desired surface properties for their specific applications in research and drug development.

References

A Comparative Guide to Silane Coupling Agents: Evaluating Methyldimethoxysilane Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of Methyldimethoxysilane and other silane (B1218182) coupling agents, supported by experimental data, to assist in the selection of the most suitable agent for specific research and development applications. Silane coupling agents are organosilicon compounds that serve as a molecular bridge between inorganic and organic materials, enhancing adhesion and overall composite performance.[1][2] Their effectiveness is critical in fields ranging from advanced materials to drug delivery systems.[1][3]

This compound, a dialkoxy silane, presents a unique profile in terms of reactivity and the flexibility of the resulting interface. Unlike trialkoxy silanes, which form rigid, highly crosslinked networks, dialkoxy silanes create less rigid bonds, a desirable characteristic for applications involving elastomers and low modulus thermoplastics.[4] The selection of an appropriate silane is a complex process that depends on the specific substrates and polymers involved.[4]

Comparative Performance Data

The efficacy of silane coupling agents is typically evaluated by measuring the improvement in mechanical strength, such as shear bond strength, of a composite material. The following tables summarize quantitative data from studies comparing various silane coupling agents.

Table 1: Shear Bond Strength of Various Silane Coupling Agents on Silica-Coated Titanium

Silane Coupling AgentShear Bond Strength (Dry, MPa)Shear Bond Strength (Thermocycled, MPa)
3-acryloyloxypropyltrimethoxysilane22.5 (± 2.5)14.8 (± 3.8)
3-methacryloyloxypropyltrimethoxysilane (Control)Not Reported14.2 (± 5.8)
N-[3-(trimethoxysilyl)propyl]ethylenediamine11.3 (± 2.2)7.5 (± 1.9)
bis-[3-(triethoxysilyl)propyl]polysulfideNot ReportedNot explicitly stated, but implied to be high
3-mercaptopropyltrimethoxysilaneNot ReportedNot explicitly stated, but implied to be high

Data sourced from a comparative analysis of silane coupling agents for enhanced adhesion to silica-coated titanium.[5] Thermocycling is an aging process that simulates temperature fluctuations.[5]

Table 2: Adhesion Performance of Silane Primers with Different Aminosilane (B1250345) Coupling Agents

Aminosilane Coupling Agent in PrimerTensile Shear Strength (MPa)Failure Mode
P-tetraalkoxysilanes1.33-
P-APTESDecreased Adhesion-
P-DAMODecreased Adhesion-
HD-103 (13 wt%)Maximum Adhesive Strength-

Data from a study on the synergistic effects of aminosilane coupling agents on the adhesion performance of a silane primer.[6] APTES: 3-aminopropyltriethoxysilane; DAMO: N-(2-aminoethyl)-3-aminopropyltrimethoxysilane; HD-103: N-aminoethyl-3-aminopropylmethyl-dimethoxysilane.[6]

Mechanism of Action and Experimental Workflows

The dual reactivity of silane coupling agents allows them to form stable bonds with both inorganic and organic materials.[1] This mechanism involves the hydrolysis of alkoxy groups to form silanols, which then condense with hydroxyl groups on the inorganic substrate and react with the organic polymer.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_reaction Step 3: Reaction with Polymer Silane R-Si(OCH3)3 Silanol R-Si(OH)3 Silane->Silanol + Water 3H₂O Water->Silanol Methanol 3CH₃OH Silanol->Methanol + Silanol2 R-Si(OH)3 BondedSilane R-Si(OH)2-O-Substrate Silanol2->BondedSilane + Substrate Inorganic Substrate (-OH groups) Substrate->BondedSilane Water2 H₂O BondedSilane->Water2 + BondedSilane2 R-Si(OH)2-O-Substrate Coupled Polymer-R-Si-O-Substrate BondedSilane2->Coupled + Polymer Organic Polymer Polymer->Coupled Start Start: Substrate Selection Prep Substrate Preparation (e.g., Cleaning, Etching) Start->Prep SilaneApp Silane Application (e.g., Dip-coating, Spraying) Prep->SilaneApp Curing Drying / Curing SilaneApp->Curing Composite Composite Fabrication (e.g., Resin Application) Curing->Composite Aging Aging (Optional) (e.g., Thermocycling) Composite->Aging Testing Mechanical Testing (e.g., Shear Bond Strength) Composite->Testing No Aging Aging->Testing Analysis Data Analysis and Comparison Testing->Analysis End End: Efficacy Determined Analysis->End

References

A Comparative Guide to Alkoxysilanes for Silica Nanoparticle Synthesis: Methyldimethoxysilane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkoxysilane precursor is a critical determinant in the synthesis of silica (B1680970) nanoparticles, profoundly influencing their physicochemical properties and performance in downstream applications. This guide provides an objective comparison of methyldimethoxysilane (MDMS) with other commonly used alkoxysilanes, such as tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS), supported by experimental data to inform precursor selection for tailored nanoparticle design.

The synthesis of silica nanoparticles via the sol-gel process, most notably the Stöber method, relies on the hydrolysis and subsequent condensation of alkoxysilane precursors. The molecular structure of the precursor, particularly the nature of the alkyl groups and the number of alkoxy groups, dictates the reaction kinetics and, consequently, the size, morphology, and surface characteristics of the resulting nanoparticles.

Performance Comparison of Alkoxysilane Precursors

The selection of an appropriate alkoxysilane is a crucial step in tailoring the properties of silica nanoparticles for specific applications, from drug delivery to catalysis. The rate of hydrolysis and condensation, influenced by the steric hindrance and reactivity of the alkoxy groups, is a key factor.

Alkoxysilane PrecursorAbbreviationKey Performance CharacteristicsResulting Nanoparticle Properties
This compound MDMS Possesses two methoxy (B1213986) groups and one methyl group attached to the silicon atom. The presence of the methyl group can influence the hydrophobicity of the resulting nanoparticle surface. The reactivity is intermediate between tri- and tetra-alkoxysilanes.Can produce nanoparticles with modified surface hydrophobicity. Particle size is dependent on reaction conditions.
Tetraethoxysilane TEOS Slower hydrolysis and condensation rates compared to methoxy-silanes due to greater steric hindrance from the ethoxy groups. This allows for better control over particle growth.[1][2]Generally produces spherical, monodisperse nanoparticles with a wide controllable size range (50-2000 nm).[1] The surface is inherently hydrophilic.
Tetramethoxysilane TMOS Exhibits faster hydrolysis and condensation rates than TEOS due to the smaller and more reactive methoxy groups.[3][4] This can lead to faster particle formation.Can be more challenging to control particle size and monodispersity due to rapid kinetics. Often results in smaller particles compared to TEOS under similar conditions.[5]
Methyltrimethoxysilane MTMS Has three methoxy groups, leading to rapid hydrolysis. The methyl group imparts a degree of hydrophobicity to the resulting silica network.Can be used to synthesize hydrophobic silica nanoparticles.[6]

Experimental Protocols

The Stöber method is a widely adopted procedure for the synthesis of monodisperse silica nanoparticles. The following protocols outline the general procedure for using different alkoxysilane precursors. It is important to note that reaction parameters such as temperature, catalyst concentration, and solvent composition significantly impact the final particle size and should be optimized for the desired outcome.[7][8]

General Stöber Synthesis Protocol for Silica Nanoparticles

Materials:

Procedure:

  • In a flask, combine ethanol, deionized water, and ammonium hydroxide in the desired ratios.

  • Stir the mixture vigorously at a constant temperature.

  • Rapidly add the alkoxysilane precursor to the stirring solution.

  • Continue stirring for a specified period (typically several hours) to allow for particle formation and growth.

  • The resulting silica nanoparticles can be collected by centrifugation and washed several times with ethanol and water to remove unreacted reagents.[9]

Note: The specific molar ratios of reactants are critical for controlling particle size. For instance, increasing the concentration of ammonia (B1221849) or water generally leads to larger particles when using TEOS.[7]

Signaling Pathways and Experimental Workflows

The synthesis of silica nanoparticles via the sol-gel method can be visualized as a two-step process involving hydrolysis and condensation.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane Alkoxysilane (Si(OR)n) Silanol Silanol (Si-OH) Alkoxysilane->Silanol + H2O Water Water (H2O) Water->Silanol Alcohol Alcohol (ROH) Silanol2 Silanol (Si-OH) Siloxane Siloxane (Si-O-Si) Silanol2->Siloxane - H2O or - ROH Water2 Water (H2O) Alcohol2 Alcohol (ROH)

Caption: The Sol-Gel process for silica nanoparticle synthesis.

The general experimental workflow for comparing different alkoxysilane precursors is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursor Select Alkoxysilane (MDMS, TEOS, TMOS) Stober Stöber Synthesis Precursor->Stober Purification Centrifugation & Washing Stober->Purification DLS Particle Size & PDI (DLS) Purification->DLS TEM Morphology & Size (TEM) Purification->TEM FTIR Surface Functional Groups (FTIR) Purification->FTIR Zeta Surface Charge (Zeta Potential) Purification->Zeta Comparison Comparative Analysis of Kinetics and Properties DLS->Comparison TEM->Comparison FTIR->Comparison Zeta->Comparison

Caption: Experimental workflow for comparative analysis.

Discussion and Conclusion

The choice of alkoxysilane precursor has a significant impact on the synthesis and properties of silica nanoparticles. While TEOS is widely used for its slow and controlled reaction kinetics, allowing for the formation of highly monodisperse particles, TMOS offers a faster reaction pathway which can be advantageous in certain applications.

This compound (MDMS) presents an interesting alternative, offering a balance between the reactivity of methoxy groups and the potential for surface modification due to the presence of a methyl group. The reduced number of alkoxy groups compared to TEOS and TMOS will inherently affect the cross-linking density of the resulting silica network. This can lead to nanoparticles with different mechanical properties and surface characteristics. The methyl group can impart a degree of hydrophobicity to the nanoparticle surface, which can be beneficial for applications requiring dispersion in non-polar solvents or for specific interactions with hydrophobic molecules.

Further research directly comparing the hydrolysis and condensation rates of MDMS with TEOS and TMOS under identical Stöber synthesis conditions is needed to fully elucidate its potential. Such studies would provide valuable quantitative data to populate comparative tables and enable researchers to make more informed decisions when selecting a precursor for their specific needs. By systematically varying reaction parameters and thoroughly characterizing the resulting nanoparticles, the unique advantages of MDMS for synthesizing tailored silica nanoparticles can be fully realized.

References

A comparative analysis of the crosslinking density of Methyldimethoxysilane and other crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyldimethoxysilane (MDMS) and other common crosslinking agents, focusing on their impact on the crosslinking density of polymeric materials. While direct quantitative comparative data for MDMS is limited in publicly available literature, this document outlines the fundamental principles, key performance indicators, and standardized experimental protocols to enable researchers to evaluate and compare the efficacy of various crosslinkers.

Introduction to Crosslinking and its Importance

Crosslinking is a chemical process that involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional network structure. The density of these crosslinks is a critical parameter that significantly influences the mechanical, thermal, and chemical properties of the resulting material. In the context of drug development, controlling the crosslinking density of polymeric matrices is crucial for modulating drug release kinetics, scaffold degradation rates, and the overall biocompatibility of delivery systems.

This compound (MDMS) is a silane-based crosslinking agent that forms stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation. This guide will compare the expected performance of MDMS with other silane (B1218182) and non-silane crosslinkers, providing a framework for selecting the appropriate agent for a specific application.

Comparative Overview of Crosslinker Performance

The selection of a crosslinker has a profound impact on the final properties of a polymer network. The following table provides a qualitative comparison of MDMS with other common crosslinkers. It is important to note that the actual performance will depend on various factors, including the polymer matrix, processing conditions, and the concentration of the crosslinker.

Crosslinker Type Example(s) Crosslinking Mechanism Expected Crosslinking Density Key Advantages Potential Limitations
Alkoxysilanes This compound (MDMS), Vinyltrimethoxysilane (VTMS), Aminopropyltrimethoxysilane (APTMS)Two-step process: 1. Grafting onto the polymer backbone. 2. Hydrolysis and condensation to form siloxane bridges.Moderate to HighGood thermal stability, moisture-curable, allows for post-processing before crosslinking.Requires moisture for curing, potential for release of alcohol byproducts.
Peroxides Dicumyl peroxide (DCP), Benzoyl peroxide (BPO)Free-radical induced crosslinking at elevated temperatures.HighFast curing at high temperatures, forms strong carbon-carbon crosslinks.Risk of premature crosslinking (scorch), potential for chain scission, generation of byproducts.
Natural Crosslinkers GenipinReaction with primary amine groups (e.g., in gelatin, chitosan).Low to ModerateBiocompatible, low cytotoxicity.Slower reaction kinetics, may impart color to the material.

Experimental Determination of Crosslinking Density

Several experimental techniques can be employed to quantify the crosslinking density of a polymer network. The most common methods are swelling tests, Dynamic Mechanical Analysis (DMA), and rheology.

Swelling Method

The swelling method is a widely used and relatively simple technique to estimate crosslinking density. It is based on the principle that a crosslinked polymer will swell, but not dissolve, in a compatible solvent. The extent of swelling is inversely proportional to the crosslinking density.

Experimental Protocol:

  • Sample Preparation: A known weight of the crosslinked polymer sample (Wdry) is prepared.

  • Swelling: The sample is immersed in a suitable solvent at a constant temperature for a sufficient period to reach swelling equilibrium.

  • Weight Measurement: The swollen sample is removed from the solvent, excess surface solvent is carefully blotted away, and the swollen weight (Wswollen) is measured.

  • Drying: The swollen sample is then dried in a vacuum oven until a constant weight is achieved (Wdried_after_swelling). This step is to determine the gel content.

  • Calculations:

    • Swelling Ratio (Q): Q = Wswollen / Wdry

    • Gel Content (%): Gel Content = (Wdried_after_swelling / Wdry) x 100

    • Crosslinking Density (ν): The crosslinking density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique that measures the viscoelastic properties of a material as a function of temperature, time, or frequency. For a crosslinked polymer, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the crosslinking density.[1]

Experimental Protocol:

  • Sample Preparation: A rectangular or cylindrical sample of the crosslinked polymer with defined dimensions is prepared.

  • DMA Measurement: The sample is subjected to a sinusoidal oscillating stress in a specific deformation mode (e.g., tension, bending, or compression). The storage modulus (E') and loss modulus (E'') are measured over a range of temperatures.

  • Data Analysis: The storage modulus (E') in the rubbery plateau region is identified from the E' vs. temperature plot.

  • Calculation of Crosslinking Density (νe): The effective crosslinking density can be calculated from the rubber elasticity theory using the following equation: νe = E' / (3RT) where:

    • E' is the storage modulus in the rubbery plateau

    • R is the universal gas constant

    • T is the absolute temperature in the rubbery plateau

Rheology

Rheological measurements provide information about the flow and deformation of materials. For crosslinkable polymer systems, rheology can be used to monitor the curing process and determine the properties of the final crosslinked network. The storage modulus (G') in the rubbery plateau, obtained from oscillatory shear measurements, is related to the crosslinking density.

Experimental Protocol:

  • Sample Preparation: The uncured polymer formulation is placed between the parallel plates of a rheometer.

  • Curing Profile: A time sweep at a constant temperature and frequency is performed to monitor the increase in the storage modulus (G') and loss modulus (G'') as the crosslinking reaction proceeds. The gel point is identified as the crossover point where G' = G''.

  • Frequency Sweep: After the material is fully cured, a frequency sweep at a constant strain is performed to determine the storage modulus in the rubbery plateau.

  • Calculation of Crosslinking Density: Similar to DMA, the crosslinking density can be calculated from the storage modulus in the rubbery plateau.

Visualizing Reaction and Experimental Workflows

Silane Crosslinking Reaction Pathway

The crosslinking of polymers using alkoxysilanes like this compound generally proceeds via a two-step moisture-curing mechanism. The first step involves the grafting of the silane onto the polymer backbone, typically initiated by a small amount of peroxide. The second step is the hydrolysis of the methoxy (B1213986) groups and subsequent condensation to form stable siloxane crosslinks.

Silane_Crosslinking Polymer Polymer Chain GraftedPolymer Silane-Grafted Polymer Polymer->GraftedPolymer Silane This compound (CH3)Si(OCH3)2H Silane->GraftedPolymer Peroxide Peroxide Initiator Peroxide->GraftedPolymer Grafting HydrolyzedPolymer Hydrolyzed Polymer with Silanol Groups GraftedPolymer->HydrolyzedPolymer Water H2O (Moisture) Water->HydrolyzedPolymer CrosslinkedPolymer Crosslinked Polymer (Siloxane Network) HydrolyzedPolymer->CrosslinkedPolymer Condensation Methanol Methanol (Byproduct) HydrolyzedPolymer->Methanol

Caption: General reaction pathway for silane crosslinking.

Experimental Workflow for the Swelling Method

The following diagram illustrates the step-by-step procedure for determining the crosslinking density of a polymer using the swelling method.

Swelling_Method_Workflow Start Start PrepareSample Prepare and weigh dry polymer sample (W_dry) Start->PrepareSample Immerse Immerse sample in a suitable solvent PrepareSample->Immerse Equilibrium Allow to reach swelling equilibrium Immerse->Equilibrium WeighSwollen Remove and weigh swollen sample (W_swollen) Equilibrium->WeighSwollen DrySample Dry the swollen sample in a vacuum oven WeighSwollen->DrySample WeighDried Weigh the dried sample (W_dried) DrySample->WeighDried Calculate Calculate Swelling Ratio, Gel Content, and Crosslinking Density WeighDried->Calculate End End Calculate->End

References

A Comparative Guide to Methyldimethoxysilane and Methyltriethoxysilane in Coating Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyldimethoxysilane and Methyltriethoxysilane when used in coating formulations. The information is supported by available experimental data and detailed methodologies to assist in the selection of appropriate silane (B1218182) coupling agents for various coating applications. While extensive data is available for Methyltriethoxysilane, quantitative performance metrics for coatings based solely on this compound are less prevalent in the reviewed literature.

Executive Summary

This compound and Methyltriethoxysilane are both organosilicon compounds utilized in coating formulations to enhance adhesion, improve durability, and impart specific surface properties such as hydrophobicity. The primary difference in their chemical structure lies in the alkoxy groups attached to the silicon atom (methoxy for this compound and ethoxy for Methyltriethoxysilane), which influences their hydrolysis and condensation rates, and consequently, the final properties of the coating.

Methyltriethoxysilane (MTES) is extensively studied and widely used in various coating applications. It is known to significantly improve the hydrophobicity, corrosion resistance, and mechanical properties of coatings, often in conjunction with other silica (B1680970) precursors like tetraethoxysilane (TEOS).

This compound , on the other hand, is more commonly cited as an intermediate in the synthesis of other organosilanes and in the production of silicone resins. While it participates in similar hydrolysis and condensation reactions to form a siloxane network, specific quantitative data on its performance in standalone coating applications is limited in the available literature.

Data Presentation

The following table summarizes the key performance indicators for coatings formulated with Methyltriethoxysilane, often in combination with other silanes. Due to the limited availability of direct quantitative data for this compound in similar coating formulations, a direct comparison is not fully possible.

Performance MetricMethyltriethoxysilane (MTES) in CoatingsThis compound in Coatings
Hydrophobicity (Water Contact Angle) Can achieve superhydrophobicity, with contact angles as high as 152° when used with TEOS and a fluorosilane.[1] In other formulations with TEOS, contact angles can range from 11° to 94° depending on the MTES to TEOS molar ratio.Data not readily available in the reviewed literature.
Mechanical Properties In hybrid coatings with TEOS, can achieve a Young's modulus of 6.5 GPa and a hardness of 0.92 GPa.[2]Data not readily available in the reviewed literature.
Corrosion Protection Used in hybrid sol-gel films with TEOS and GPS to enhance corrosion resistance on mild steel.[3]Mentioned for use in anti-corrosion applications, but specific quantitative data is not provided in the reviewed literature.
Adhesion Acts as an adhesion promoter between inorganic substrates and organic coatings.[2]Functions as a coupling agent to improve adhesion.

Chemical Reaction Pathway: Hydrolysis and Condensation

Both this compound and Methyltriethoxysilane form a protective siloxane network on a substrate through a two-step hydrolysis and condensation process. This is the fundamental mechanism by which they impart improved properties to coatings.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR')n Silanol R-Si(OH)n Silane->Silanol + H₂O Alcohol R'OH Silanol->Alcohol - R'OH Water H₂O Silanol2 R-Si(OH)n Siloxane R-Si-O-Si-R Silanol2->Siloxane Substrate Substrate-OH Silanol2->Substrate Reaction with substrate hydroxyls Water2 H₂O Siloxane->Water2 - H₂O Coating Coated Substrate (Substrate-O-Si-R) Substrate->Coating

Figure 1: General reaction pathway for alkoxysilane hydrolysis and condensation on a substrate.

Experimental Protocols

Preparation of Superhydrophobic Coatings using Methyltriethoxysilane (Sol-Gel Method)

This protocol is based on the work by Li et al. (2022) for preparing superhydrophobic coatings.[1]

Materials:

  • Methyltriethoxysilane (MTES)

  • Tetraethylorthosilicate (TEOS)

  • 1H,1H,2H,2H-perfluorodecyltriethoxysilane (FAS)

  • Absolute ethyl alcohol

  • Ammonia

  • Silicone-acrylic emulsion

  • Glass slides (substrate)

Procedure:

  • In a flask, mix a specific amount of absolute ethyl alcohol, ammonia, and silicone-acrylic emulsion.

  • Add TEOS to the mixture and stir for 60 minutes.

  • Prepare a mixture of MTES and absolute ethyl alcohol and add it dropwise to the flask while stirring. Continue stirring for two hours.

  • Add a specific amount of FAS to the solution and stir for one hour to obtain the organic-inorganic hybrid sol.

  • Apply the prepared sol onto a clean glass slide using a brush.

  • Allow the coating to dry.

  • Repeat the coating and drying process two more times to achieve a superhydrophobic film.

  • The hydrophobicity of the coating can be evaluated by measuring the water contact angle.

Synthesis of a Superhydrophobic and Thermally Stable Silica Coating via Sol-Gel Process

This protocol is based on the work by [Reference 4] for synthesizing a thermally stable superhydrophobic coating.

Materials:

  • Tetraethoxysilane (TEOS)

  • Methyltriethoxysilane (MTES)

  • Ethanol (B145695) (EtOH)

  • Ammonia (NH₄OH)

  • Deionized water

  • Glass substrates

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve TEOS in ethanol.

    • Solution B: Mix ammonia, water, and ethanol.

  • Mix Solution A and Solution B and heat at 60 °C with stirring for 90 minutes.

  • Add a solution of MTES and ethanol to the mixture and continue stirring for 19 hours at 60 °C under a reflux condenser. The molar ratio of MTES:TEOS:H₂O:EtOH:NH₄OH should be 0.16:0.24:4:14:1.

  • Age the prepared white silica sol for 2, 5, or 9 days at room temperature.

  • Coat the glass substrates by vertical dipping into the sol solution at an immersion-extraction velocity of 200 mm/min. The dipping time can be varied (e.g., 0 and 5 minutes).

  • The dipping procedure can be repeated 1 or 4 times, with a thermal treatment at 150 °C for 30 minutes after each cycle.

  • The final coatings can be cured at a high temperature (e.g., 400 °C) to test for thermal stability.

  • Characterize the coatings for their hydrophobicity (water contact angle), morphology (SEM), chemical composition (FTIR), and thermal stability (TGA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation and characterization of silane-based coatings.

G cluster_prep Coating Preparation cluster_app Coating Application cluster_char Characterization start Start: Raw Materials (Silane, Solvent, Catalyst) mixing Mixing and Stirring start->mixing hydrolysis Hydrolysis mixing->hydrolysis condensation Condensation (Sol Formation) hydrolysis->condensation application Application to Substrate (e.g., Dip-coating, Brushing) condensation->application drying Drying application->drying curing Curing (Thermal or UV) drying->curing wca Water Contact Angle (Hydrophobicity) curing->wca sem SEM (Morphology) curing->sem ftir FTIR (Chemical Composition) curing->ftir mech_testing Mechanical Testing (Hardness, Adhesion) curing->mech_testing corrosion_testing Corrosion Testing curing->corrosion_testing

Figure 2: A typical experimental workflow for preparing and characterizing silane-based coatings.

Conclusion

Based on the available scientific literature, Methyltriethoxysilane is a well-documented and effective precursor for creating high-performance coatings with enhanced hydrophobicity, mechanical strength, and corrosion resistance, particularly when used in sol-gel processes with other silica precursors. The extensive data allows for a predictable formulation process to achieve desired coating properties.

The role of this compound in coatings is less defined in terms of standalone performance. While it functions through a similar chemical mechanism, the lack of specific, quantitative experimental data makes a direct performance comparison with Methyltriethoxysilane challenging. It is primarily recognized as a valuable intermediate in organosilane chemistry.

For researchers and professionals developing new coating formulations, Methyltriethoxysilane offers a reliable choice with a substantial body of research to support its application. Further research into the specific performance characteristics of this compound in various coating systems would be beneficial to fully understand its potential as a primary coating agent.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Methyldimethoxysilane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount in tailoring the mechanical properties of polymers for specific applications. This guide provides an objective comparison of the performance of polymers crosslinked with methyldimethoxysilane (MDMS) against other common crosslinking agents, supported by experimental data.

Enhancing Polymer Networks: The Role of Crosslinkers

Crosslinking is a critical process that transforms linear polymer chains into a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance. The choice of crosslinker dictates the final properties of the polymer, influencing everything from its elasticity to its hardness. Silane (B1218182) crosslinkers, such as this compound, are frequently employed, particularly in the curing of silicone elastomers, due to their ability to form durable siloxane bonds (Si-O-Si).

Comparative Analysis of Mechanical Properties

The following table summarizes the quantitative data on the mechanical properties of polysiloxanes when crosslinked with various silane agents. The data has been compiled from multiple studies to provide a comparative overview.

Crosslinking AgentBase PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)
This compound (MDMS) Hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS)Data not explicitly found in direct comparisonData not explicitly found in direct comparisonData not explicitly found in direct comparison-
Dithis compound (DMDMS) / Phenyltrimethoxysilane (PTMS) mixture Polysiloxane Oligomer---Increased with higher DMDMS ratio[1]
Methyltrimethoxysilane (B3422404) (MTMOS) Hydroxyl-terminated polydimethylsiloxane (HPDMS)~1.5 - 2.5~150 - 250~1.0 - 2.0~30 - 40
Tetraethoxysilane (TEOS) Hydroxyl-terminated polydimethylsiloxane (HPDMS)~2.0 - 3.5~200 - 350~1.5 - 2.5~35 - 45
Vinyltrimethoxysilane (VTMS) Silicone Rubber/EPDM BlendHigher than AMS and BUSLower than AMS and BUSHigher than AMS and BUS-
Aminopropyltriethoxysilane (AMS) Silicone Rubber/EPDM BlendLower than VTMS and VISHigher than VTMS and VISLower than VTMS and VIS-
Isobutyltriethoxysilane (BUS) Silicone Rubber/EPDM BlendLower than VTMS and VISHigher than VTMS and VISLower than VTMS and VIS-

Note: Direct comparative data for this compound under the same experimental conditions as the other crosslinkers was not available in the searched literature. The table presents data for closely related silanes to provide a contextual comparison. The mechanical properties of the final polymer are highly dependent on the specific base polymer, filler content, and curing conditions.

The Influence of Crosslinker Structure on Polymer Properties

The structure of the crosslinking agent plays a pivotal role in determining the final mechanical properties of the polymer network.

Crosslinker_Structure_Effect cluster_crosslinkers Crosslinking Agents cluster_properties Resulting Polymer Properties MDMS This compound (MDMS) Flexibility Higher Flexibility MDMS->Flexibility Fewer crosslinking sites DMDMS Dithis compound (DMDMS) DMDMS->Flexibility Linear, difunctional MTMS Methyltrimethoxysilane (MTMS) Hardness Increased Hardness & Crosslink Density MTMS->Hardness Trifunctional, higher crosslink density TEOS Tetraethoxysilane (TEOS) Strength Higher Tensile Strength TEOS->Strength Tetrafunctional, highest crosslink density

Caption: Effect of crosslinker functionality on polymer properties.

Experimental Protocols

The following are generalized experimental protocols for the preparation and testing of crosslinked polymers, based on methodologies cited in the reviewed literature.

Preparation of Crosslinked Polysiloxane Elastomers
  • Materials: Hydroxyl-terminated polydimethylsiloxane (HPDMS) serves as the base polymer. The crosslinking agents evaluated include this compound (MDMS), methyltrimethoxysilane (MTMOS), and tetraethoxysilane (TEOS). A catalyst, such as dibutyltin (B87310) dilaurate, is also required.

  • Procedure:

    • The HPDMS is first degassed under a vacuum to remove any entrapped air bubbles.

    • The crosslinking agent (e.g., MTMOS or TEOS) is added to the HPDMS in a predetermined stoichiometric ratio.

    • The catalyst is then added to the mixture, typically in the range of 0.1-0.5% by weight.

    • The components are thoroughly mixed until a homogeneous solution is obtained.

    • The mixture is poured into a mold of the desired shape for mechanical testing specimens.

    • The filled mold is then placed in a vacuum oven to remove any air bubbles introduced during mixing.

    • Curing is typically carried out at room temperature for 24 hours or at an elevated temperature (e.g., 70°C) for a shorter period, followed by a post-curing step at a higher temperature (e.g., 150°C) for several hours to ensure complete crosslinking.

Mechanical Property Testing
  • Tensile Testing (ASTM D412):

    • Dumbbell-shaped specimens are prepared from the cured polymer sheets.

    • The tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

    • The stress-strain curve is recorded for each specimen.

  • Hardness Testing (ASTM D2240):

    • The Shore A hardness of the cured polymer samples is measured using a durometer.

    • The indenter is pressed onto the surface of the material, and the hardness value is read directly from the scale.

Visualizing the Crosslinking Workflow

The following diagram illustrates the typical experimental workflow for validating the mechanical properties of crosslinked polymers.

Experimental_Workflow cluster_prep Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Start Start: Select Polymer & Crosslinkers Mix Mixing of Polymer, Crosslinker, & Catalyst Start->Mix Degas Degassing Mix->Degas Pour Pouring into Molds Degas->Pour Cure Curing & Post-Curing Pour->Cure Tensile Tensile Test (ASTM D412) Cure->Tensile Hardness Hardness Test (ASTM D2240) Cure->Hardness Data Collect & Analyze Data Tensile->Data Hardness->Data Compare Compare Mechanical Properties Data->Compare End Conclusion Compare->End

Caption: Experimental workflow for mechanical property validation.

Conclusion

The selection of a crosslinking agent is a critical determinant of the final mechanical properties of a polymer. While direct comparative data for this compound was limited in the available literature, the analysis of related silane crosslinkers demonstrates a clear trend: the functionality of the crosslinker directly influences the crosslink density and, consequently, the mechanical performance of the resulting polymer. Trifunctional and tetrafunctional silanes like MTMOS and TEOS generally lead to higher hardness and tensile strength, while difunctional silanes like DMDMS are expected to yield more flexible materials. For applications requiring a specific balance of flexibility and strength, a blend of different crosslinkers or the use of a difunctional crosslinker like this compound could be advantageous. Further experimental studies directly comparing MDMS with a range of other crosslinkers under identical conditions are warranted to provide a more definitive guide for material selection.

References

A Comparative Guide to the Biocompatibility of Methyldimethoxysilane-Modified Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The critical interface between a biomedical device and the biological environment dictates its success or failure. Surface modification is a key strategy to enhance biocompatibility, and silanization, particularly with agents like methyldimethoxysilane, offers a versatile method to tailor surface properties. This guide provides a comparative assessment of this compound-modified surfaces, examining their performance against alternative silane (B1218182) treatments and offering supporting experimental data and detailed protocols to inform material selection and development in the biomedical field.

Performance Comparison of Silane-Modified Surfaces

The choice of silane coupling agent significantly influences the ultimate biocompatibility of a material. Key parameters for assessment include wettability (contact angle), protein adsorption, and cellular response (viability and adhesion). While direct and comprehensive quantitative data for this compound is limited in publicly available literature, we can infer its likely performance by comparing it with structurally similar and commonly used silanes.

Table 1: Comparative Wettability of Silane-Modified Surfaces

Silane AgentSubstrateWater Contact Angle (°)Reference
This compound (Analogues)
(3-Glycidoxypropyl)this compoundGlass/Silicon57.9° - 79.8°[1]
Alternative Silanes
Unmodified Glass/SiliconGlass/Silicon< 10°General Knowledge
3-Aminopropyltriethoxysilane (APTES)Silicon~50-70°[2]
Octadecyltrichlorosilane (OTS)Silicon> 110°General Knowledge
(3-Mercaptopropyl)trimethoxysilaneSilicon Wafer56.4°[3]

Note: Data for this compound analogues are used as a proxy due to the limited availability of direct data.

Table 2: Comparative Protein Adsorption on Silane-Modified Surfaces

Silane AgentSubstrateProteinAdsorbed Amount (ng/cm²)Reference
This compound (Analogues)
Qualitative data suggests derivatives are used in bio-applications, implying controlled protein interaction.[4][5]
Alternative Silanes
3-Aminopropyltriethoxysilane (APTES)Silicon NitrideRabbit Gamma GlobulinThickness of 1.0 nm[6]
General Hydrophobic SurfacesPolystyreneFibronectin, VitronectinHigher than hydrophilic[7]
General Hydrophilic SurfacesPolystyreneAlbumin, IgGHigher than hydrophobic[7]

Note: Quantitative data for direct comparison is scarce. Protein adsorption is highly dependent on the specific protein and surface characteristics.

Table 3: Comparative Cell Viability on Silane-Modified Surfaces

Silane AgentCell LineAssayViability/ProliferationReference
This compound (Analogues)
Derivatives used in biomedical contexts suggest good biocompatibility.[4][8]
Alternative Silanes
3-Aminopropyltriethoxysilane (APTES)Mesenchymal Stem CellsMTT AssayIncreased proliferationGeneral Knowledge
Unmodified Polydimethylsiloxane (PDMS)Mesenchymal Stem CellsMTT AssayLower proliferationGeneral Knowledge

Note: Cell viability is highly cell-type and application-dependent. The data presented are indicative of general trends.

Experimental Protocols

Reproducibility in surface modification is paramount. The following are detailed protocols for key experimental procedures cited in this guide.

Protocol 1: Surface Modification with Alkoxysilanes (General Protocol Adaptable for this compound)

This protocol describes a solution-phase deposition method for modifying hydroxylated surfaces (e.g., glass, silicon wafers) with alkoxysilanes.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Alkoxysilane (e.g., this compound)

  • Anhydrous solvent (e.g., Toluene or Ethanol)[9][10]

  • Deionized water

  • Acetone (B3395972), Isopropanol (B130326) (for cleaning)

  • Nitrogen gas

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in acetone for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonciate in isopropanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Treat the cleaned substrate with oxygen plasma for 2-5 minutes to generate surface hydroxyl groups. Alternatively, immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes (use extreme caution with piranha solution).

    • Rinse extensively with deionized water and dry with nitrogen gas.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the alkoxysilane in the anhydrous solvent in a moisture-free environment (e.g., a glove box).

    • Immerse the activated substrate in the silane solution for 1-4 hours at room temperature.[10]

    • The reaction time can be optimized based on the desired surface coverage.[10]

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.

Protocol 2: Water Contact Angle Measurement

This protocol outlines the sessile drop method for determining the hydrophobicity/hydrophilicity of a modified surface.

Materials:

  • Goniometer

  • High-purity deionized water

  • Micropipette or automated dispenser

  • Modified substrate

Procedure:

  • Sample Preparation: Ensure the modified substrate is clean and dry.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.

  • Image Capture: Use the goniometer's camera to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: The software of the goniometer will analyze the droplet shape and calculate the contact angle between the tangent of the droplet and the surface.

  • Replicates: Repeat the measurement at multiple locations on the surface to ensure statistical significance.

Protocol 3: Protein Adsorption Quantification (MicroBCA Assay)

This protocol provides a method to quantify the total amount of protein adsorbed onto a surface.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS)

  • Modified substrates

  • PBS for rinsing

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 1% w/v)

  • MicroBCA™ Protein Assay Kit

  • Microplate reader

Procedure:

  • Incubation: Immerse the modified substrates in the protein solution for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Rinsing: Gently rinse the substrates with PBS to remove non-adsorbed proteins.

  • Elution: Immerse the substrates in an SDS solution and agitate (e.g., sonicate for 10 minutes) to elute the adsorbed proteins.

  • Quantification: Use the MicroBCA™ Protein Assay Kit according to the manufacturer's instructions to determine the protein concentration in the SDS eluate.

  • Calculation: Calculate the amount of adsorbed protein per unit area of the substrate (e.g., in ng/cm²).

Protocol 4: Cell Viability Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability on modified surfaces.

Materials:

  • Sterile modified substrates in a multi-well plate

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells onto the modified substrates in the multi-well plate at a predetermined density and culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Incubation: Allow the cells to adhere and proliferate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Characterization & Testing Cleaning Substrate Cleaning (e.g., Sonication in Solvents) Activation Surface Activation (e.g., O2 Plasma) Cleaning->Activation Silanization Immersion in Silane Solution Activation->Silanization Curing Thermal Curing Silanization->Curing ContactAngle Contact Angle Measurement Curing->ContactAngle ProteinAdsorption Protein Adsorption Assay Curing->ProteinAdsorption CellViability Cell Viability Assay Curing->CellViability

Caption: Experimental workflow for surface modification and biocompatibility assessment.

G cluster_0 Surface Interaction cluster_1 Biocompatibility Outcomes Biomaterial Biomaterial Surface Protein Protein Adsorption Biomaterial->Protein Initial Contact (seconds to minutes) Cell Cellular Response Protein->Cell Cell Adhesion & Signaling (hours to days) Favorable Biocompatible (Integration, Normal Function) Cell->Favorable Unfavorable Bio-incompatible (Inflammation, Rejection) Cell->Unfavorable

Caption: Signaling pathway of biomaterial-cell interaction.

References

Safety Operating Guide

Proper Disposal of Methyldimethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methyldimethoxysilane is critical for ensuring laboratory safety and environmental protection. As a highly flammable and irritating compound, it requires careful handling from use to final disposition. This guide provides detailed, step-by-step procedures for its management, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The compound reacts with moisture, liberating methanol (B129727), and its vapors can form explosive mixtures with air.[1][2]

Key Hazards & Handling Summary

Hazard ClassificationHandling & Storage PrecautionsRequired Personal Protective Equipment (PPE)
Highly Flammable Liquid & Vapor (H225)[1][3]Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use only non-sparking tools and explosion-proof electrical equipment.[1][3] Ground and bond containers during transfer.[1][3] Store in a cool, dry, well-ventilated area in a tightly closed container.[1][3]Wear fire/flame resistant clothing.[4]
Causes Serious Eye Irritation (H319)[1]Avoid all eye and skin contact.[1] Do not breathe vapor or mist.[1] Ensure eyewash stations and safety showers are close to the workstation.[5]Chemical safety goggles are mandatory.[1] Contact lenses should not be worn.[1]
Acute Toxicity (Harmful if swallowed, Toxic in contact with skin)[2]Wash hands thoroughly after handling.[1]Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4]
Reactivity Decomposes in contact with moist air or water to liberate methanol.[1] Incompatible with oxidizing agents and strong bases.[1]Use a NIOSH-certified organic vapor respirator for operations that may generate vapors.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the quantity of waste. The primary and most recommended method for all quantities is to use a licensed hazardous waste disposal service. For trace amounts or for the neutralization of small spills, an in-lab hydrolysis procedure can be performed by trained personnel with extreme caution.

This is the required procedure for containers with remaining liquid, whether unused, expired, or contaminated.

  • Do Not Dispose Down the Drain: Never dispose of this compound in the sink or with general waste. This is a violation of regulations and poses a significant safety hazard.

  • Containerize Securely: Ensure the waste is in a properly sealed, clearly labeled container. If possible, use the original container. The container must be in good condition, free of leaks, and made of a compatible material.[6][7]

  • Label Correctly: Affix a "HAZARDOUS WASTE" label to the container.[6] The label must clearly state "this compound" and list any other constituents if it is a mixture.

  • Store Safely: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[1][3]

  • Arrange for Professional Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

This procedure should only be used for neutralizing small spills (absorbed on an inert material) or residual amounts (e.g., rinsing an "empty" container for cleaning). This process involves a controlled hydrolysis reaction and must be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol for Hydrolysis/Neutralization

  • Preparation:

    • Choose an appropriate three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.

    • Place a compatible, non-reactive solvent such as isopropanol (B130326) or tert-butyl alcohol in the flask. The volume should be sufficient to dilute the this compound significantly (e.g., a 20-fold excess of solvent).

    • Place the flask in an ice-water bath to control the reaction temperature, as the hydrolysis can be exothermic.

  • Controlled Addition:

    • If neutralizing a spill, add the inert absorbent material (e.g., sand, vermiculite) contaminated with this compound slowly to the stirring solvent in the flask.

    • If neutralizing residual liquid, dilute the this compound with the same dry solvent in the dropping funnel and add it dropwise to the main flask. Never add water directly to undiluted this compound.

  • Hydrolysis:

    • Once the silane (B1218182) is fully dispersed and diluted in the solvent, begin adding a dilute solution of water (e.g., 90% isopropanol/10% water) very slowly from the dropping funnel.

    • Maintain vigorous stirring and keep the flask in the ice bath. Monitor for any signs of excessive heat generation or gas evolution. The reaction will produce methanol and silanols, which will condense.

  • Neutralization and Final Disposal:

    • After the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature while stirring.

    • Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using dilute acid or base.

    • The final neutralized mixture should be collected in a hazardous waste container, properly labeled with all components (e.g., "Methanol, Isopropanol, Silicon Dioxide, Water"), and disposed of via your institution's hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Methyldimethoxysilane_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity bulk_waste Bulk Liquid or Unused Product assess_quantity->bulk_waste Large (>50 mL) or Unused small_spill Small Spill or Container Residue assess_quantity->small_spill Small (<50 mL) or Spill containerize Step 1: Secure in a compatible, sealed container. bulk_waste->containerize label_waste Step 2: Label as 'Hazardous Waste' with chemical name. containerize->label_waste store_waste Step 3: Store in designated hazardous waste area. label_waste->store_waste ehs_pickup Step 4: Arrange pickup by EHS or licensed waste disposal service. store_waste->ehs_pickup absorb_spill Step 1A: Absorb spill with inert material (e.g., sand). small_spill->absorb_spill in_lab_decision In-Lab Neutralization? (Trained Personnel Only) absorb_spill->in_lab_decision in_lab_decision->containerize No protocol_start Step 1B: Prepare solvent & ice bath in fume hood. in_lab_decision->protocol_start Yes protocol_add Step 2: Slowly add waste to stirring solvent. protocol_start->protocol_add protocol_hydrolyze Step 3: Add dilute water/solvent mixture dropwise. protocol_add->protocol_hydrolyze protocol_neutralize Step 4: Neutralize pH and containerize for disposal. protocol_hydrolyze->protocol_neutralize protocol_neutralize->label_waste

This compound disposal workflow.

References

Essential Safety and Operational Guide for Handling Methyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Methyldimethoxysilane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[1] This chemical reacts with water or moisture to slowly release methanol, which can have chronic effects on the central nervous system.[1][4] Adherence to the following procedures is critical for safe handling.

Hazard Identification and Classification

A summary of the primary hazards associated with this compound is provided below.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable LiquidsCategory 2DangerH225: Highly flammable liquid and vapor[1][2]
Eye Damage/IrritationCategory 2ADangerH319: Causes serious eye irritation[1]
Acute Toxicity (Oral)Category 4 (Harmful)WarningH302: Harmful if swallowed[3]
Acute Toxicity (Dermal)Category 3 (Toxic)DangerH311: Toxic in contact with skin[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a splash hazard.[5][6]Protects against splashes and vapors that can cause serious eye irritation.[1][6]
Hand Protection Neoprene or nitrile rubber gloves.[1] Gloves should be inspected before use and disposed of after contamination.[2]Provides a barrier against skin contact, as the substance can be toxic if absorbed through the skin.[3]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator is required if ventilation is inadequate or exposure limits are exceeded.[1][5]Protects against inhalation of vapors that can irritate the respiratory tract.[1]
Skin and Body Protection Wear suitable protective clothing, such as a flame-resistant lab coat and impervious clothing, to prevent skin contact.[1][5]Minimizes the risk of skin exposure and contamination of personal clothing.[2]
Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_ground Ground/Bond Container and Receiving Equipment prep_setup->prep_ground prep_tools Use Non-Sparking Tools prep_ground->prep_tools handle_transfer Transfer Chemical prep_tools->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_close Keep Container Tightly Closed handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose_chem Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_chem cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_chem->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Standard Operating Procedure for Handling this compound

Operational Plans

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5] No smoking is permitted in the handling area.[2]

  • Static Discharge: Take precautionary measures against static discharge.[1][2] Ensure that all containers and transfer lines are properly grounded and bonded.[1][2]

  • Tools: Use only non-sparking tools during handling and transfer.[1][2][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] The storage area should be a designated flammables area.[8]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[1][4] The material is sensitive to moisture and will slowly decompose in the presence of water or moist air, liberating methanol.[1][4]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][9]

Note to Physician: This product reacts with water in the acidic contents of the stomach to form methanol.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Logical Flow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_chem Unused/Waste this compound collect_liquid Collect in a suitable, closed, and labeled container for flammable liquids. waste_chem->collect_liquid waste_ppe Contaminated PPE (gloves, etc.) collect_solid Collect in a separate, labeled container for solid hazardous waste. waste_ppe->collect_solid waste_materials Contaminated Labware/Materials waste_materials->collect_solid disposal_facility Dispose of contents/container to a licensed waste disposal facility in accordance with local/national regulations. collect_liquid->disposal_facility collect_solid->disposal_facility

Disposal Decision Tree for this compound Waste
Disposal Procedures

  • Chemical Waste: Unused or waste this compound should be collected in a suitable, closed container and disposed of through a licensed chemical waste disposal facility.[1][7] Do not dispose of it in drains or release it into the environment.[7][10]

  • Contaminated Materials: Any materials, such as absorbent pads, gloves, or lab coats, that come into contact with this compound should be considered hazardous waste. These materials should be collected in a designated, labeled container for disposal through a licensed waste management company.[2][10]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[1][10] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or they can be punctured to make them unusable and disposed of in a sanitary landfill, if local regulations permit.[7]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.